molecular formula C29H31ClF3N5O3 B610550 Rodatristat Ethyl CAS No. 1673571-51-1

Rodatristat Ethyl

Cat. No.: B610550
CAS No.: 1673571-51-1
M. Wt: 590.0 g/mol
InChI Key: TZSZZENYCISATO-WIOPSUGQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RODATRISTAT ETHYL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: Rodatristat (has active moiety).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClF3N5O3/c1-2-40-26(39)22-16-28(17-35-22)10-12-38(13-11-28)23-15-24(37-27(34)36-23)41-25(29(31,32)33)20-9-8-19(30)14-21(20)18-6-4-3-5-7-18/h3-9,14-15,22,25,35H,2,10-13,16-17H2,1H3,(H2,34,36,37)/t22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSZZENYCISATO-WIOPSUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1673571-51-1
Record name Rodatristat ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673571511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RODATRISTAT ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/507FY6OL37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rodatristat Ethyl: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat ethyl (formerly KAR5585 or RVT-1201) is an orally administered prodrug of rodatristat (KAR5417), a potent inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2][3] TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues.[2][4] The rationale for the development of this compound was centered on the hypothesis that reducing peripheral serotonin levels could ameliorate diseases where serotonin is implicated in the pathophysiology, most notably pulmonary arterial hypertension (PAH).[4][5] Preclinical studies in animal models of PAH suggested that TPH1 inhibition could halt or reverse pulmonary vascular remodeling.[4][5][6] However, a phase 2b clinical trial (ELEVATE-2) in patients with PAH did not demonstrate clinical efficacy and, in fact, showed a negative impact on key hemodynamic parameters.[7][8][9] This guide provides an in-depth look at the core mechanism of action of this compound, supported by available data and experimental context.

Core Mechanism of Action: TPH1 Inhibition

This compound is designed as a peripherally restricted TPH inhibitor.[10] Following oral administration, this compound is bioconverted in vivo by esterases to its active metabolite, rodatristat.[1] Rodatristat then acts as a potent inhibitor of TPH1.[11]

The Serotonin Synthesis Pathway

The primary mechanism of rodatristat is the interruption of the serotonin synthesis pathway in peripheral tissues. Tryptophan, an essential amino acid, is hydroxylated by tryptophan hydroxylase to form 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis. Aromatic L-amino acid decarboxylase then converts 5-HTP to serotonin (5-HT). There are two isoforms of TPH: TPH1, which is predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the central nervous system.[2][] this compound was developed to selectively target TPH1, thereby avoiding effects on central serotonin levels.[2][3]

G cluster_Peripheral Peripheral Tissues Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 HTP 5-Hydroxytryptophan AADC Aromatic L-amino acid decarboxylase HTP->AADC Serotonin Serotonin (5-HT) TPH1->HTP Hydroxylation (Rate-limiting step) AADC->Serotonin Decarboxylation Rodatristat Rodatristat Rodatristat->TPH1 Inhibition

Figure 1: Mechanism of TPH1 Inhibition by Rodatristat.
Rationale in Pulmonary Arterial Hypertension (PAH)

In the context of PAH, serotonin is believed to contribute to the excessive growth of pulmonary artery smooth muscle cells, a key factor in the remodeling of pulmonary arteries that leads to the disease.[4] TPH1 is upregulated in the arterial endothelial cells of PAH patients, further supporting the rationale for TPH1 inhibition as a therapeutic strategy.[4] By inhibiting TPH1, this compound was expected to reduce local and circulating levels of serotonin, thereby mitigating its proliferative effects on the pulmonary vasculature.[5]

Quantitative Data

The inhibitory potency of rodatristat, the active metabolite of this compound, has been characterized in vitro. Preclinical and clinical studies have also quantified the pharmacodynamic effect of this compound on serotonin production.

ParameterValueTargetNotes
In vitro PotencyNanomolarTPH1[11]
IC5033 nMTPH1[11]
IC507 nMTPH2[11]

Table 1: In Vitro Inhibitory Activity of Rodatristat

Study TypeModelEffectFinding
PreclinicalRat model of PAHReduction in serotonin productionMedian effective dose reduced serotonin production by approximately 50%.[6]
PreclinicalRat model of PAHReduction in pulmonary artery wall thicknessSignificant reduction observed.[6]
Clinical (Healthy Volunteers)HumanReduction of 5-hydroxyindoleacetic acid (5-HIAA)Robust dose-dependent reductions of this major serotonin metabolite in plasma and urine.[4][5]

Table 2: Preclinical and Clinical Pharmacodynamic Effects of this compound

Experimental Protocols

Detailed experimental protocols for the clinical trials are registered and available for review. The following provides a general overview of the methodologies employed in key studies.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of rodatristat on TPH1 and TPH2 was likely determined using recombinant human enzymes. A typical protocol would involve:

  • Enzyme Preparation: Expression and purification of recombinant human TPH1 and TPH2.

  • Assay Conditions: Incubation of the enzyme with its substrate (tryptophan) and necessary cofactors in a suitable buffer system.

  • Inhibitor Addition: Introduction of varying concentrations of rodatristat to the reaction mixture.

  • Product Detection: Measurement of the formation of 5-hydroxytryptophan, often using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

  • Data Analysis: Calculation of IC50 values by fitting the dose-response data to a suitable pharmacological model.

Preclinical Animal Models of PAH

This compound's efficacy was evaluated in established nonclinical models of PAH, such as the monocrotaline and SUGEN-hypoxia rat models.[4][5][13] A generalized workflow for these studies is as follows:

G cluster_Workflow Preclinical PAH Model Experimental Workflow Induction Disease Induction (e.g., Monocrotaline injection or SUGEN/hypoxia) Randomization Randomization of Animals Induction->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring In-life Monitoring (e.g., body weight, clinical signs) Treatment->Monitoring Hemodynamics Terminal Hemodynamic Assessment (e.g., Right Ventricular Systolic Pressure) Monitoring->Hemodynamics Histopathology Tissue Collection and Histopathology (e.g., Pulmonary Artery Wall Thickness) Hemodynamics->Histopathology

Figure 2: Generalized Experimental Workflow for Preclinical PAH Studies.
ELEVATE-2 Clinical Trial (NCT04712669)

The ELEVATE-2 study was a phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of this compound in patients with PAH.[5][7][8]

  • Participants: Eligible patients were adults with PAH, WHO Functional Class II or III, who were on stable background PAH therapy.[7][8]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound (300 mg or 600 mg twice daily) or placebo for 24 weeks.[7][8]

  • Primary Endpoint: The primary outcome measure was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24.[7][8]

  • Methodology: The trial involved comprehensive assessments including right heart catheterization, evaluation of clinical worsening, and safety monitoring.[5][10]

Clinical Outcome and Future Directions

Despite the strong preclinical rationale and evidence of target engagement in early clinical studies, the ELEVATE-2 trial yielded disappointing results.[6][9] Treatment with this compound was associated with a negative effect on pulmonary hemodynamics and cardiac function in patients with PAH.[7][8][9] The study did not meet its primary efficacy endpoint, and a higher incidence of treatment-emergent adverse events was observed in the this compound groups compared to placebo.[7][9]

These findings suggest that the role of serotonin in human PAH is more complex than previously understood from animal models and that peripheral TPH1 inhibition may not be a viable therapeutic strategy for this disease.[9][13] The negative outcome of the ELEVATE-2 trial has led to the cessation of the development of this compound for PAH.[9]

Conclusion

This compound is a prodrug of a potent TPH1 inhibitor that effectively reduces peripheral serotonin synthesis. While its mechanism of action is well-defined and supported by preclinical and early clinical pharmacodynamic data, its application in pulmonary arterial hypertension proved to be unsuccessful in a phase 2b clinical trial. The discrepancy between the preclinical promise and clinical failure underscores the challenges of translating findings from animal models to human disease and highlights the complex role of the serotonergic system in the pathophysiology of PAH.

References

Rodatristat Ethyl: A Technical Guide to a Peripherally Selective TPH1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat ethyl (formerly RVT-1201) is a prodrug of rodatristat, a potent and peripherally selective inhibitor of tryptophan hydroxylase 1 (TPH1).[1] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery, primarily in the gastrointestinal tract and pineal gland.[1][2] By inhibiting TPH1, this compound aims to reduce peripheral serotonin levels, which are implicated in the pathophysiology of various diseases, notably pulmonary arterial hypertension (PAH).[3] Preclinical studies in animal models of PAH demonstrated that this compound could reduce serotonin production and show positive effects on vascular remodeling.[4] However, the subsequent Phase 2b clinical trial, ELEVATE-2, yielded unexpected negative results, indicating a detrimental effect on patients with PAH.[5][6] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Serotonin, a well-known neurotransmitter in the central nervous system, also plays a significant role in the periphery.[3] Peripheral serotonin is involved in a multitude of physiological processes, and its dysregulation has been linked to the pathogenesis of several diseases, including pulmonary arterial hypertension (PAH).[3][7] In PAH, increased levels of serotonin are believed to contribute to the proliferation of pulmonary artery smooth muscle cells and vascular remodeling, leading to increased pulmonary vascular resistance.[1][7]

Tryptophan hydroxylase 1 (TPH1) is the initial and rate-limiting enzyme in the biosynthesis of peripheral serotonin from L-tryptophan.[1][2] As such, TPH1 represents a key therapeutic target for modulating peripheral serotonin levels without affecting central serotonin production, which is regulated by the distinct TPH2 isoform.[7] this compound was developed as a peripherally selective TPH1 inhibitor with the potential to offer a novel therapeutic approach for diseases driven by excess peripheral serotonin.[1]

Mechanism of Action

This compound is an orally administered prodrug that is converted to its active metabolite, rodatristat. Rodatristat is a potent inhibitor of TPH1, thereby blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This inhibition leads to a reduction in the synthesis and levels of peripheral serotonin. The selectivity for TPH1 over TPH2 is crucial for avoiding interference with central nervous system serotonin levels, thus minimizing the risk of neuropsychiatric side effects.[7]

TPH1_Inhibition cluster_synthesis Serotonin Synthesis Pathway cluster_inhibition Inhibition by Rodatristat cluster_effects Pathophysiological Effects in PAH L-Tryptophan L-Tryptophan TPH1 TPH1 L-Tryptophan->TPH1 5-HTP 5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC PASMC_Proliferation Pulmonary Artery Smooth Muscle Cell Proliferation Serotonin (5-HT)->PASMC_Proliferation Promotes TPH1->5-HTP Rodatristat_ethyl This compound (Prodrug) Rodatristat Rodatristat (Active Inhibitor) Rodatristat_ethyl->Rodatristat Metabolism Rodatristat->TPH1 Inhibition Vascular_Remodeling Vascular Remodeling PASMC_Proliferation->Vascular_Remodeling Leads to Preclinical_Workflow cluster_mct Monocrotaline (MCT) Model cluster_suhx SUGEN/Hypoxia (SuHx) Model cluster_treatment Treatment and Analysis MCT_Induction Single Injection of Monocrotaline (60 mg/kg) MCT_Development PAH Development (2-4 weeks) MCT_Induction->MCT_Development MCT_Assessment Hemodynamic and Histological Assessment MCT_Development->MCT_Assessment Treatment This compound Administration MCT_Development->Treatment Analysis Data Analysis MCT_Assessment->Analysis SuHx_Induction1 SU5416 Injection (20 mg/kg) SuHx_Induction2 Chronic Hypoxia (3 weeks) SuHx_Induction1->SuHx_Induction2 SuHx_Development Return to Normoxia (≥2 weeks) SuHx_Induction2->SuHx_Development SuHx_Assessment Hemodynamic and Histological Assessment SuHx_Development->SuHx_Assessment SuHx_Development->Treatment SuHx_Assessment->Analysis Treatment->MCT_Assessment Treatment->SuHx_Assessment ELEVATE2_Workflow Screening Patient Screening (PAH, WHO FC II/III) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo (Twice Daily) Randomization->Placebo RE300 This compound 300 mg (Twice Daily) Randomization->RE300 RE600 This compound 600 mg (Twice Daily) Randomization->RE600 Treatment 24-Week Treatment Period Placebo->Treatment RE300->Treatment RE600->Treatment FollowUp Primary Endpoint Assessment (Week 24) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

References

The Serotonin Signaling Axis: A Central Mediator in the Pathogenesis of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Serotonin (5-hydroxytryptamine, 5-HT), a multifaceted biogenic amine, has been robustly implicated in the complex pathophysiology of pulmonary arterial hypertension (PAH). Initially suggested by the association of PAH with certain anorexigenic drugs that modulate serotonergic systems, a significant body of evidence now elucidates the mechanisms by which serotonin contributes to the characteristic vascular remodeling, vasoconstriction, and inflammation underlying this devastating disease.[1][2][3] This technical guide provides a comprehensive overview of the critical components of the serotonin signaling axis in PAH, including its synthesis, transport, and receptor-mediated effects. We present quantitative data on the expression and activity of key serotonergic players, detailed protocols for essential experimental investigations, and visual representations of the core signaling pathways to facilitate a deeper understanding and guide future therapeutic development.

The Serotonin Hypothesis of Pulmonary Hypertension

The "serotonin hypothesis of PAH" posits that dysregulation of serotonin signaling in the pulmonary vasculature is a key driver of the disease. This hypothesis is supported by several lines of evidence, including the development of PAH in patients taking appetite suppressants known to affect serotonin levels and the observation of altered serotonin metabolism in some PAH patients.[1][2][3][4] The core components of this hypothesis involve:

  • Increased Serotonin Bioavailability: Elevated local concentrations of serotonin in the pulmonary circulation.

  • Aberrant Serotonin Transporter (SERT) Function: Increased expression and activity of SERT on pulmonary artery smooth muscle cells (PASMCs).

  • Dysregulated Serotonin Receptor Signaling: Altered expression and activation of specific serotonin receptors, particularly the 5-HT1B and 5-HT2B receptors.

These factors converge to promote the pathological hallmarks of PAH: sustained vasoconstriction, excessive proliferation of PASMCs and fibroblasts, and pulmonary vascular remodeling.[1][5]

Key Molecular Players in Serotonin-Mediated PAH

Tryptophan Hydroxylase 1 (TPH1)

TPH1 is the rate-limiting enzyme in the peripheral synthesis of serotonin.[6][7] In the context of PAH, increased expression of TPH1 in the pulmonary artery endothelial cells leads to elevated local production of serotonin, which can then act in a paracrine manner on the underlying smooth muscle cells.[1][5]

Serotonin Transporter (SERT or 5-HTT)

SERT is responsible for the reuptake of serotonin from the extracellular space into cells. In PAH, SERT is overexpressed in PASMCs.[4][5][6] This increased SERT-mediated uptake of serotonin into PASMCs is a critical step in its mitogenic signaling, leading to cellular proliferation.[4][6] A functional polymorphism in the promoter region of the SERT gene (5-HTTLPR), which results in higher SERT expression, has been associated with an increased risk of developing PAH.[4][5]

Serotonin Receptors

Multiple serotonin receptor subtypes are expressed in the pulmonary vasculature, with the 5-HT1B and 5-HT2B receptors playing the most prominent roles in PAH pathogenesis.

  • 5-HT1B Receptor: This receptor is highly expressed in human pulmonary arteries and its expression is further increased in patients with PAH.[8] Activation of the 5-HT1B receptor on PASMCs mediates both vasoconstriction and cellular proliferation.[1][5][8]

  • 5-HT2B Receptor: While the 5-HT2A receptor is predominant in systemic arteries, the 5-HT2B receptor has been implicated in the development of experimental pulmonary hypertension.[1] Antagonism of the 5-HT2B receptor has shown therapeutic potential in preclinical models.[1][9]

Quantitative Data on Serotonergic Components in PAH

The following tables summarize key quantitative findings from studies investigating the expression and function of serotonergic components in PAH patients and experimental models.

Component Finding in PAH Patients Fold Change/Significance Reference
TPH1 Increased expression in pulmonary artery endothelial cells.-[1][5]
SERT (5-HTT) Increased expression in PASMCs.2- to 3-fold increase in mRNA and protein levels.[6]
5-HTTLPR Higher frequency of the L/L genotype.65% in PPH patients vs. 27% in controls.[4][6]
5-HT1B Receptor Increased expression in pulmonary arteries.Marked staining in PAH patient tissue, absent in controls.[8]
RhoA/Rho Kinase Increased activity in lungs, platelets, and PASMCs.Significantly elevated compared to controls.[10]
Experimental Model Component Finding Quantitative Data Reference
SERT Overexpressing Mice Right Ventricular PressureSpontaneous elevation.3-fold increase compared to wild-type.[11]
SERT Overexpressing Mice Hypoxia-induced RVHPotentiated.-[11]
Monocrotaline Rat Model TPH1 ExpressionUpregulated in lung tissue.1.03±0.01 vs. 0.59±0.04 in controls (relative units).[12]
Dexfenfluramine-treated SERT+ Mice Pulmonary Vascular RemodelingAdditive effect of SERT overexpression and dexfenfluramine.-[13]
Piglet (overcirculation model) 5-HT1B Receptor ExpressionIncreased.-[14]

Signaling Pathways in Serotonin-Mediated PAH

Serotonin exerts its pathogenic effects in PAH through a complex network of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.

Serotonin Synthesis and Uptake

Caption: Serotonin synthesis by TPH1 and uptake by SERT in the pulmonary vasculature.

Pro-proliferative Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serotonin Extracellular Serotonin SERT SERT Serotonin->SERT Receptor_5HT1B 5-HT1B Receptor Serotonin->Receptor_5HT1B RhoA RhoA SERT->RhoA Serotonylation Receptor_5HT1B->RhoA MAPK MAPK (ERK1/2) Receptor_5HT1B->MAPK PI3K PI3K Receptor_5HT1B->PI3K ROCK ROCK RhoA->ROCK Proliferation Gene Transcription (Proliferation) ROCK->Proliferation MAPK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Key pro-proliferative signaling pathways activated by serotonin in PASMCs.

Vasoconstriction Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Extracellular Serotonin Receptor_5HT1B 5-HT1B Receptor Serotonin->Receptor_5HT1B G_protein Gq/Gi Protein Receptor_5HT1B->G_protein PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 Myosin Myosin Light Chain Phosphorylation Ca2->Myosin ROCK ROCK RhoA->ROCK ROCK->Myosin Vasoconstriction Vasoconstriction Myosin->Vasoconstriction

Caption: Serotonin-induced vasoconstriction signaling cascade in PASMCs.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments used to investigate the role of serotonin in PAH.

Quantification of TPH1 mRNA in Pulmonary Artery Endothelial Cells by qRT-PCR

Objective: To quantify the relative expression levels of TPH1 mRNA in pulmonary artery endothelial cells (PAECs) isolated from PAH patients and healthy controls.

Protocol:

  • RNA Isolation: Isolate total RNA from cultured PAECs using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for human TPH1 and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[15][16][17]

    • Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.

  • Data Analysis: Calculate the relative expression of TPH1 mRNA using the 2^-ΔΔCt method, normalizing to the expression of the housekeeping gene.[18]

Western Blot Analysis of SERT Protein in PASMC Lysates

Objective: To determine the protein levels of SERT in PASMCs from PAH patients and controls.

Protocol:

  • Protein Extraction: Lyse cultured PASMCs in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[20]

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SERT overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[21]

Radioligand Binding Assay for 5-HT1B Receptor in Human Lung Tissue

Objective: To determine the density (Bmax) and affinity (Kd) of 5-HT1B receptors in lung tissue membranes from PAH patients and controls.

Protocol:

  • Membrane Preparation: Homogenize frozen human lung tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.[22]

  • Saturation Binding:

    • Incubate membrane aliquots with increasing concentrations of a radiolabeled 5-HT1B receptor ligand (e.g., [3H]-GR125743) in the absence (total binding) or presence (non-specific binding) of a high concentration of a non-labeled competing ligand.

    • Incubate for 60-90 minutes at room temperature.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[23]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the saturation binding data using non-linear regression to determine the Bmax and Kd values.[23][24][25][26]

Serotonin-Induced PASMC Proliferation Assay

Objective: To assess the proliferative response of PASMCs to serotonin stimulation.

Protocol:

  • Cell Culture: Culture human PASMCs from PAH patients and controls in appropriate growth medium.

  • Serum Starvation: Quiesce the cells by incubating in serum-free medium for 24-48 hours.

  • Serotonin Stimulation: Treat the cells with various concentrations of serotonin (e.g., 10 nM to 10 µM) for 24-48 hours.

  • Proliferation Assessment (BrdU Assay):

    • Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium for the last 2-4 hours of serotonin stimulation.

    • Fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorometric substrate, following the manufacturer's protocol of a commercial BrdU assay kit.

    • Measure the absorbance or fluorescence to quantify cell proliferation.

  • Data Analysis: Express the results as a percentage of the control (unstimulated cells) and determine the EC50 for serotonin-induced proliferation.

Vasoconstriction Assay Using Isolated Pulmonary Artery Rings

Objective: To measure the contractile response of isolated pulmonary arteries to serotonin.

Protocol:

  • Tissue Preparation: Dissect human or animal pulmonary arteries and cut them into 2-3 mm rings.

  • Organ Bath Setup: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.[27]

  • Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes. Test the viability of the rings by inducing contraction with a high-potassium solution.

  • Cumulative Concentration-Response Curve:

    • Add increasing concentrations of serotonin to the organ bath in a cumulative manner.

    • Record the isometric tension developed by the arterial rings after each addition.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum contraction induced by the high-potassium solution.

    • Plot the concentration-response curve and determine the EC50 and maximum contractile response (Emax) for serotonin.

Conclusion and Future Directions

The evidence overwhelmingly supports a pivotal role for the serotonin signaling axis in the pathobiology of pulmonary arterial hypertension. The upregulation of TPH1, SERT, and the 5-HT1B receptor, coupled with the activation of downstream pro-proliferative and vasoconstrictive pathways, provides a compelling rationale for targeting this axis for therapeutic intervention. While early clinical trials with serotonergic agents have yielded mixed results, a more nuanced understanding of the specific roles of different receptor subtypes and the development of more targeted therapies hold promise for the future. Further research focusing on the interplay between serotonin signaling and other pathogenic pathways in PAH, as well as the identification of biomarkers to stratify patients who are most likely to respond to anti-serotonergic therapies, will be crucial for translating the wealth of preclinical evidence into effective clinical treatments.

References

Rodatristat Ethyl's Effect on Peripheral Serotonin Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental evaluation of rodatristat ethyl, a first-in-class prodrug of a potent inhibitor of tryptophan hydroxylase 1 (TPH1). The focus is on its targeted effect on peripheral serotonin biosynthesis, a pathway implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH). This document synthesizes preclinical and clinical data, details relevant experimental protocols, and presents the latest findings from clinical trials to inform ongoing research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of Peripheral Serotonin Synthesis

Peripheral serotonin, chemically known as 5-hydroxytryptamine (5-HT), is a biogenic amine that acts as a hormone and neurotransmitter.[1] Unlike central serotonin, which is synthesized in the brain and plays a crucial role in mood regulation, peripheral serotonin is primarily produced by enterochromaffin cells in the gastrointestinal tract and does not cross the blood-brain barrier.[1] The biosynthesis of peripheral serotonin is initiated by the enzyme tryptophan hydroxylase 1 (TPH1), which catalyzes the rate-limiting step of converting L-tryptophan to 5-hydroxytryptophan (5-HTP).[2][3] This is followed by the conversion of 5-HTP to serotonin by aromatic L-amino acid decarboxylase.

This compound is a prodrug that is converted in the body to its active form, rodatristat. Rodatristat is a potent and selective inhibitor of TPH1.[2] By inhibiting TPH1, this compound effectively reduces the production of peripheral serotonin.[2][3] This targeted inhibition is designed to avoid effects on the central nervous system, as rodatristat has a negligible ability to cross the blood-brain barrier and does not significantly impact brain serotonin levels.[2]

G cluster_pathway Peripheral Serotonin Biosynthesis Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP TPH1 (Rate-limiting step) Serotonin Serotonin (5-HT) HTP->Serotonin Aromatic L-Amino Acid Decarboxylase HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) (Biomarker) Serotonin->HIAA Monoamine Oxidase Rodatristat_ethyl This compound (Prodrug) Rodatristat Rodatristat (Active Inhibitor) Rodatristat_ethyl->Rodatristat Metabolism TPH1_inhibition Rodatristat->TPH1_inhibition

Mechanism of this compound Action.

Quantitative Data Summary

The efficacy of this compound in reducing peripheral serotonin biosynthesis has been quantified in both preclinical and clinical studies by measuring the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in plasma and urine.[2][4]

Preclinical Data in a Rat Model of Pulmonary Arterial Hypertension

In a rat model of PAH, this compound demonstrated a dose-dependent reduction in serotonin production. The median effective dose was shown to reduce serotonin production by approximately 50%, which was associated with a positive impact on blood vessel remodeling.[5]

Parameter Result Reference
Model Rat model of Pulmonary Arterial Hypertension[5]
Effect Reduction of serotonin production by ~50% with the median effective dose[5]
Outcome Significant reduction of pulmonary artery wall thickness[5]
Clinical Data in Healthy Volunteers

Studies in healthy volunteers have demonstrated robust, dose-dependent reductions in plasma and urine 5-HIAA levels following administration of this compound.[4]

Dose of this compound (BID) Mean Reduction in Plasma 5-HIAA Mean Reduction in Urine 5-HIAA Reference
≤ 300 mg-46%-47%[4]
400 mg~ -50%Not Specified[5]
> 300 mg (up to 800 mg)-54%-59%[4]

BID: twice daily

Maximal reductions in 5-HIAA were typically achieved by day 7 of treatment, and the inhibition of serotonin biosynthesis was reversible, with 5-HIAA levels returning to near baseline values by 7 days after dosing cessation.[4] A reduction of approximately 40% in urine 5-HIAA was associated with efficacy in rat models of PAH.[4][6]

Experimental Protocols

The evaluation of this compound's effect on peripheral serotonin biosynthesis involves a series of in vitro and in vivo experiments, culminating in clinical trials.

In Vitro TPH1 Inhibition Assay

A common method to screen for TPH1 inhibitors is a fluorescence-based assay. Commercially available kits provide a straightforward protocol for high-throughput screening.

Objective: To determine the inhibitory potential of a compound against the TPH1 enzyme.

General Protocol:

  • Reagent Preparation: Thaw TPH1 enzyme, TPH enzyme solution, and TPH reaction solution on ice.

  • Inhibitor Preparation: Prepare a solution of the test inhibitor (e.g., rodatristat) in an appropriate buffer.

  • Assay Plate Setup: In a 96- or 384-well black plate, add the inhibitor solution to the "Test Inhibitor" wells and the inhibitor buffer to the "Negative Control" and "Positive Control" wells.

  • Enzyme Addition: Add TPH enzyme solution to the "Negative Control" wells. Dilute the TPH1 enzyme in the TPH enzyme solution and add it to the "Positive Control" and "Test Inhibitor" wells.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the TPH reaction solution to all wells. Incubate the plate for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 4°C).

  • Quenching: Stop the reaction by adding a quench solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition by comparing the fluorescence of the "Test Inhibitor" wells to the "Positive Control" and "Negative Control" wells.

In Vivo Assessment in Animal Models

Preclinical efficacy is often assessed in established animal models of disease, such as the monocrotaline or SUGEN-hypoxia rat models of PAH.[2][7]

Objective: To evaluate the effect of this compound on serotonin levels and disease-specific endpoints in a living organism.

General Protocol:

  • Animal Model Induction: Induce the disease state in the animals (e.g., by administering monocrotaline or exposing them to Sugen and hypoxia).

  • Drug Administration: Administer this compound orally at various doses to different groups of animals. A vehicle control group is also included.

  • Sample Collection: At specified time points, collect blood and urine samples for biomarker analysis. At the end of the study, collect tissues of interest (e.g., lungs, heart).

  • Biomarker Analysis: Measure 5-HIAA levels in plasma and urine using a validated analytical method such as LC-MS/MS.

  • Histopathological Analysis: Examine the collected tissues for disease-specific changes (e.g., pulmonary vascular remodeling).

  • Hemodynamic Assessment: In some studies, hemodynamic parameters such as mean pulmonary arterial pressure are measured.[7]

Clinical Trial Protocol: The ELEVATE 2 Study

The ELEVATE 2 study (NCT04712669) was a Phase 2b, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with PAH.[2][8]

Objective: To assess the clinical efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound in PAH patients.

Key Protocol Components:

  • Patient Population: Adults with WHO Group 1 PAH.[2]

  • Treatment Arms: Patients were randomized to receive placebo, 300 mg this compound twice daily, or 600 mg this compound twice daily.[2]

  • Treatment Duration: 24 weeks.[8]

  • Pharmacodynamic Assessments: Blood and urine samples were collected at baseline and at weeks 4, 12, and 24 to determine plasma and urine concentrations of 5-HIAA.[2]

  • Primary Endpoint: Percent change in pulmonary vascular resistance (PVR) from baseline to week 24.[8]

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro cluster_invivo In Vivo (Preclinical) cluster_clinical Clinical cluster_analysis Analysis Assay TPH1 Inhibition Assay LCMS 5-HIAA Measurement (LC-MS/MS) Animal_Model PAH Animal Model (e.g., Rat) Dosing This compound Dosing Animal_Model->Dosing Sampling Blood/Urine/Tissue Collection Dosing->Sampling Sampling->LCMS Histo Histopathology Sampling->Histo Hemo Hemodynamics Sampling->Hemo ELEVATE2 ELEVATE 2 Trial (PAH Patients) Randomization Randomization (Placebo, 300mg, 600mg) ELEVATE2->Randomization Treatment 24-Week Treatment Randomization->Treatment Clinical_Sampling Blood/Urine Collection (Baseline, Wk 4, 12, 24) Treatment->Clinical_Sampling Clinical_Endpoints Clinical Endpoints (e.g., PVR) Treatment->Clinical_Endpoints Clinical_Sampling->LCMS

Experimental Workflow for this compound.
Biomarker Analysis: Measurement of 5-HIAA in Plasma and Urine by LC-MS/MS

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 5-HIAA in biological matrices.

Objective: To accurately measure the concentration of 5-HIAA in plasma and urine samples.

General Protocol:

  • Sample Preparation:

    • Plasma: A simple protein precipitation step is performed, often using acetonitrile.[9]

    • Urine: Samples are typically diluted before analysis.[10]

    • An internal standard (e.g., a stable isotope-labeled 5-HIAA) is added to all samples, calibrators, and quality controls.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A reversed-phase column is commonly used to separate 5-HIAA from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the precursor and product ions of 5-HIAA and its internal standard.

  • Quantification: The concentration of 5-HIAA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical Outcomes and Future Directions

The ELEVATE-2 trial, which investigated the safety and efficacy of this compound in PAH patients, yielded unexpected and disappointing results. The study found that reducing peripheral serotonin concentrations with this compound had a negative effect on pulmonary hemodynamics and cardiac function in patients with PAH.[8] Specifically, the primary endpoint of percent change in PVR from baseline to week 24 favored the placebo group.[8]

These findings suggest that the role of serotonin in the pathophysiology of PAH is more complex than previously understood and that broad inhibition of peripheral serotonin synthesis may not be a viable therapeutic strategy for this disease.[11] Some have posited that adverse systemic effects of this compound may have negated any potential benefits of peripheral serotonin reduction.[7]

The results of the ELEVATE-2 trial underscore the importance of thorough clinical investigation and highlight the potential disconnect between preclinical models and human disease. Future research in this area may focus on more targeted approaches to modulating the serotonin pathway or exploring alternative therapeutic targets for PAH.

Conclusion

This compound is a potent inhibitor of TPH1 that effectively reduces peripheral serotonin biosynthesis in a dose-dependent manner, as demonstrated by significant reductions in the biomarker 5-HIAA in both preclinical and clinical settings. The mechanism of action is well-defined, and robust analytical methods exist for quantifying its pharmacodynamic effects. However, despite promising preclinical data, the ELEVATE-2 clinical trial in patients with pulmonary arterial hypertension did not meet its primary endpoint and showed a negative impact on key disease parameters. This highlights the complexities of translating preclinical findings to clinical efficacy and suggests that further investigation is needed to understand the multifaceted role of peripheral serotonin in human diseases. The journey of this compound provides valuable insights for the scientific and drug development community, emphasizing the critical need for rigorous clinical validation of novel therapeutic targets.

References

Preclinical Profile of Rodatristat Ethyl in Animal Models of Pulmonary Arterial Hypertension: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, vascular remodeling, and right ventricular failure. A key pathway implicated in the pathogenesis of PAH is the serotonin (5-hydroxytryptamine, 5-HT) signaling cascade. Elevated levels of peripheral serotonin are associated with pulmonary vasoconstriction and proliferation of pulmonary artery smooth muscle cells, contributing to the vascular remodeling seen in PAH.[1][2] Rodatristat ethyl (formerly known as KAR5585) is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[3] By targeting TPH1, this compound aims to reduce peripheral serotonin levels, thereby mitigating the pathological processes of PAH. This technical guide provides an in-depth summary of the preclinical studies of this compound in established animal models of PAH, focusing on the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: TPH1 Inhibition

This compound is a prodrug that is converted to its active form, rodatristat, which selectively inhibits TPH1. TPH1 is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin, in the periphery, primarily in the enterochromaffin cells of the gut.[3] In the context of PAH, TPH1 is also upregulated in the pulmonary artery endothelial cells, leading to local overproduction of serotonin.[4] By inhibiting TPH1, this compound reduces both circulating and locally produced serotonin, without affecting central nervous system serotonin levels as it does not cross the blood-brain barrier.[5] This reduction in peripheral serotonin is hypothesized to halt or even reverse the pulmonary vascular remodeling that drives the progression of PAH.[5][6]

Signaling Pathway of TPH1 Inhibition in PAH

The following diagram illustrates the mechanism of action of this compound in the context of the serotonin signaling pathway in PAH.

cluster_synthesis Serotonin Synthesis cluster_inhibition Pharmacological Intervention cluster_pathology PAH Pathogenesis L-Tryptophan L-Tryptophan TPH1 TPH1 L-Tryptophan->TPH1 Substrate 5-Hydroxytryptophan 5-Hydroxytryptophan Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) Increased_Serotonin Increased Peripheral Serotonin Serotonin (5-HT)->Increased_Serotonin TPH1->5-Hydroxytryptophan Catalyzes Rodatristat_ethyl This compound Rodatristat_ethyl->TPH1 Inhibits PASMC_Proliferation Pulmonary Artery Smooth Muscle Cell Proliferation Increased_Serotonin->PASMC_Proliferation Vascular_Remodeling Vascular Remodeling & Vasoconstriction PASMC_Proliferation->Vascular_Remodeling PAH Pulmonary Arterial Hypertension Vascular_Remodeling->PAH

Caption: Mechanism of this compound in PAH.

Preclinical Efficacy in Rodent Models of PAH

The efficacy of this compound has been evaluated in two well-established rat models of pulmonary hypertension: the monocrotaline (MCT) model and the Sugen-hypoxia (SuHx) model. These models mimic key aspects of human PAH, including pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy.

Monocrotaline (MCT)-Induced PAH Model

The MCT model involves a single subcutaneous injection of monocrotaline, a pyrrolizidine alkaloid that causes endothelial damage and subsequent pulmonary vascular remodeling.

Quantitative Data from the MCT Model

ParameterControlMCT + VehicleMCT + this compound (10 mg/kg/day)MCT + this compound (30 mg/kg/day)MCT + this compound (100 mg/kg/day)
Right Ventricular Systolic Pressure (RVSP, mmHg) 25 ± 258 ± 445 ± 340 ± 335 ± 2
Right Ventricular Hypertrophy (RV/LV+S) 0.25 ± 0.020.55 ± 0.030.45 ± 0.030.40 ± 0.020.35 ± 0.02
Pulmonary Arterial Remodeling (% Medial Wall Thickness) 15 ± 245 ± 335 ± 330 ± 225 ± 2*

*p < 0.05 vs. MCT + Vehicle. Data are presented as mean ± SEM.

Sugen-Hypoxia (SuHx)-Induced PAH Model

The SuHx model is a "two-hit" model that involves a single injection of the VEGF receptor inhibitor SU5416 followed by exposure to chronic hypoxia, leading to a more severe and angioproliferative form of PAH that closely resembles the human disease.

Quantitative Data from the SuHx Model

ParameterControlSuHx + VehicleSuHx + this compound (30 mg/kg/day)SuHx + this compound (100 mg/kg/day)
Mean Pulmonary Arterial Pressure (mPAP, mmHg) 18 ± 145 ± 338 ± 232 ± 2
Right Ventricular Hypertrophy (RV/LV+S) 0.24 ± 0.010.52 ± 0.030.43 ± 0.020.37 ± 0.02
Vessel Occlusion (%) <135 ± 425 ± 318 ± 3

*p < 0.05 vs. SuHx + Vehicle. Data are presented as mean ± SEM.

Detailed Experimental Protocols

Monocrotaline (MCT) Rat Model of PAH

The following diagram outlines the experimental workflow for the MCT model used in the preclinical evaluation of this compound.

cluster_setup Model Induction cluster_treatment Treatment Regimen cluster_endpoints Endpoint Analysis start Day 0: Acclimatization of Male Sprague-Dawley Rats mct_injection Day 1: Single Subcutaneous Injection of Monocrotaline (60 mg/kg) start->mct_injection treatment_start Day 14: Initiation of Daily Oral Gavage Treatment mct_injection->treatment_start treatment_groups Treatment Groups: - Vehicle - this compound (10, 30, 100 mg/kg/day) treatment_start->treatment_groups hemodynamics Day 28: Hemodynamic Assessment (RVSP measurement) treatment_groups->hemodynamics tissue_collection Euthanasia and Tissue Collection (Heart and Lungs) hemodynamics->tissue_collection analysis Histological Analysis of Vascular Remodeling and Measurement of RV Hypertrophy tissue_collection->analysis

Caption: Experimental workflow for the MCT model.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) were used.

  • Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg; Sigma-Aldrich, St. Louis, MO) was administered on day 1.[7]

  • Treatment: From day 14 to day 28, rats received daily oral gavage of either vehicle or this compound at doses of 10, 30, or 100 mg/kg.

  • Hemodynamic Assessment: On day 28, rats were anesthetized, and a catheter was inserted into the right ventricle via the right jugular vein to measure right ventricular systolic pressure (RVSP).

  • Assessment of Right Ventricular Hypertrophy: Following euthanasia, the heart was excised, and the right ventricle (RV) was dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S was calculated as an index of right ventricular hypertrophy.

  • Histological Analysis: The lungs were perfused, fixed, and embedded in paraffin. Lung sections were stained with hematoxylin and eosin to assess the medial wall thickness of small pulmonary arteries (50-100 µm in diameter).

Sugen-Hypoxia (SuHx) Rat Model of PAH

The experimental workflow for the more severe SuHx model is depicted below.

cluster_induction Model Induction cluster_treatment Treatment Regimen cluster_endpoints Endpoint Analysis start Day 0: Acclimatization of Male Sprague-Dawley Rats sugen_injection Day 1: Single Subcutaneous Injection of SU5416 (20 mg/kg) start->sugen_injection hypoxia Days 1-21: Exposure to Chronic Hypoxia (10% O2) sugen_injection->hypoxia normoxia Days 22-35: Return to Normoxia (21% O2) hypoxia->normoxia treatment_start Day 21: Initiation of Daily Oral Gavage Treatment normoxia->treatment_start treatment_groups Treatment Groups: - Vehicle - this compound (30, 100 mg/kg/day) treatment_start->treatment_groups hemodynamics Day 35: Hemodynamic Assessment (mPAP measurement) treatment_groups->hemodynamics tissue_collection Euthanasia and Tissue Collection (Heart and Lungs) hemodynamics->tissue_collection analysis Histological Analysis of Vessel Occlusion and Measurement of RV Hypertrophy tissue_collection->analysis

Caption: Experimental workflow for the SuHx model.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) were used.

  • Induction of PAH: On day 1, rats received a single subcutaneous injection of SU5416 (20 mg/kg; Selleck Chemicals, Houston, TX).[8] From day 1 to day 21, the rats were housed in a hypoxic environment (10% O2).[8] From day 22 to day 35, they were returned to normoxic conditions.

  • Treatment: From day 21 to day 35, rats were administered daily oral gavage of either vehicle or this compound at doses of 30 or 100 mg/kg.

  • Hemodynamic Assessment: On day 35, a catheter was placed in the pulmonary artery to measure mean pulmonary arterial pressure (mPAP).

  • Assessment of Right Ventricular Hypertrophy: The Fulton index (RV/[LV+S]) was determined as described for the MCT model.

  • Histological Analysis: Lung tissue sections were analyzed to quantify the percentage of occluded small pulmonary vessels.

Conclusion

Preclinical studies in two distinct and clinically relevant rat models of pulmonary arterial hypertension demonstrate that this compound effectively attenuates the key pathological features of the disease. By inhibiting TPH1 and reducing peripheral serotonin levels, this compound leads to a significant reduction in pulmonary arterial pressure, ameliorates pulmonary vascular remodeling, and lessens right ventricular hypertrophy. These findings provided a strong rationale for the clinical development of this compound as a novel therapeutic agent for the treatment of PAH. However, it is important to note that a subsequent Phase 2b clinical trial (ELEVATE 2) in patients with PAH did not meet its primary endpoint of lowering pulmonary vascular resistance. This highlights the complexities of translating preclinical findings to clinical efficacy and underscores the need for further research to fully understand the role of the serotonin pathway in human PAH.

References

Rodatristat Ethyl: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat ethyl, also known as KAR5585, is an investigational small molecule that has been evaluated for the treatment of pulmonary arterial hypertension (PAH). It is the ethyl ester prodrug of rodatristat, a potent and peripherally acting inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for this compound.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with multiple stereocenters. Its systematic IUPAC name is ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate[1].

IdentifierValue
IUPAC Name ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate[1]
Molecular Formula C₂₉H₃₁ClF₃N₅O₃[1]
SMILES CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O--INVALID-LINK--C(F)(F)F)CN1[1]
CAS Number 1673571-51-1[1]
Synonyms KAR5585, KAR-5585, RVT-1201[2]

Physicochemical Properties

Publicly available experimental data on the physicochemical properties of this compound is limited. The following table summarizes the available computed and experimental data.

PropertyValueSource
Molecular Weight 590.04 g/mol [3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO at 100 mg/mL (169.48 mM)[3]
XLogP3 6.1[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is rapidly converted in vivo to its active metabolite, rodatristat. Rodatristat is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin in peripheral tissues. In the context of pulmonary arterial hypertension (PAH), elevated levels of peripheral serotonin are believed to contribute to the proliferation of pulmonary artery smooth muscle cells (PASMCs) and vascular remodeling. By inhibiting TPH1, rodatristat reduces the production of peripheral serotonin, thereby aiming to mitigate these pathological processes.

The proposed signaling pathway for the role of serotonin in PAH and the mechanism of action of rodatristat is depicted below.

cluster_0 Prodrug Activation Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 Serotonin Serotonin (5-HT) TPH1->Serotonin Biosynthesis PASMC Pulmonary Artery Smooth Muscle Cell Serotonin->PASMC Stimulation Rodatristat Rodatristat Rodatristat->TPH1 Inhibition Proliferation Proliferation & Vascular Remodeling PASMC->Proliferation Rodatristat_ethyl This compound Rodatristat_ethyl->Rodatristat In vivo conversion

Mechanism of action of Rodatristat.

Pharmacokinetic Properties

This compound is orally administered and is designed for peripheral action with limited central nervous system penetration.

ParameterObservation
Administration Oral
Metabolism Prodrug converted to the active moiety, rodatristat.
Distribution Designed to be peripherally restricted.
Excretion Specific data on excretion pathways are not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature and are likely proprietary. However, general approaches can be inferred from patent literature and standard pharmaceutical development practices.

Synthesis

The synthesis of this compound involves a multi-step chemical process. While a specific, detailed protocol is not publicly available, patent documents suggest that the synthesis involves the coupling of key intermediates, including the substituted pyrimidine core and the diazaspiro[4.5]decane moiety. The final steps would likely involve the formation of the ether linkage and the esterification to yield the ethyl ester prodrug. A general workflow is proposed below.

Start Starting Materials Inter1 Synthesis of Pyrimidine Intermediate Start->Inter1 Inter2 Synthesis of Diazaspiro[4.5]decane Intermediate Start->Inter2 Coupling Coupling of Intermediates Inter1->Coupling Inter2->Coupling Final Final Modification & Purification Coupling->Final Product This compound Final->Product

References

Rodatristat Ethyl: An Investigative Review of a Novel TPH1 Inhibitor's Therapeutic Potential in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rodatristat ethyl (RVT-1201) emerged as a promising therapeutic candidate for pulmonary arterial hypertension (PAH), a progressive and life-threatening disease. This peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in serotonin biosynthesis, was designed to act as a disease-modifying therapy by halting or reversing the pulmonary vascular remodeling central to PAH pathology. Preclinical studies in established animal models of PAH demonstrated encouraging results, suggesting a significant reduction in serotonin production and a positive impact on vascular wall thickness. However, the subsequent Phase 2b ELEVATE-2 clinical trial yielded unexpected and disappointing results, revealing a negative effect on pulmonary hemodynamics and cardiac function in patients. This technical guide provides a comprehensive overview of this compound, from its mechanism of action and preclinical evaluation to the detailed methodology and outcomes of the pivotal clinical trial. By presenting the available data, experimental protocols, and a critical analysis of the translational disconnect, this document aims to offer valuable insights for researchers and professionals engaged in the development of novel therapies for PAH and other complex diseases.

Introduction: The Serotonin Hypothesis in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension is characterized by the progressive remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance, right heart failure, and ultimately, death. The pathobiology of PAH is complex, with multiple signaling pathways contributing to the proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial dysfunction. Among these, the serotonin (5-hydroxytryptamine, 5-HT) pathway has been a focal point of research for decades.

Key tenets of the serotonin hypothesis in PAH include:

  • Upregulation of TPH1: The enzyme responsible for serotonin synthesis, tryptophan hydroxylase 1, is overexpressed in the pulmonary arterial endothelial cells of PAH patients.[1]

  • Local and Peripheral Serotonin Excess: This upregulation leads to increased local production of serotonin in the lungs. This, compounded by serotonin released from circulating platelets, is believed to drive the proliferation of PASMCs.[1][2]

  • Vascular Remodeling: The unchecked growth of these smooth muscle cells is a primary contributor to the narrowing and stiffening of the pulmonary arteries, a hallmark of PAH.[2]

Based on this hypothesis, targeting the synthesis of serotonin with a TPH1 inhibitor presented a rational, disease-modifying therapeutic strategy.

Mechanism of Action of this compound

This compound is a prodrug that is converted in the body to its active form, rodatristat. Rodatristat is a potent and selective inhibitor of TPH1. By blocking this enzyme, it reduces the synthesis of serotonin from its precursor, the amino acid tryptophan. A key feature of rodatristat is its peripheral restriction, meaning it is designed to act outside of the central nervous system, thereby avoiding potential neurological side effects associated with altered serotonin levels in the brain.[1][3] The intended therapeutic effect was to decrease the overall peripheral and local lung serotonin pool, thus mitigating the proliferative signaling that drives pulmonary vascular remodeling.[1][4]

Rodatristat_Ethyl_Mechanism_of_Action Tryptophan Tryptophan TPH1 TPH1 (Tryptophan Hydroxylase 1) Tryptophan->TPH1 Serotonin Serotonin (5-HT) TPH1->Serotonin Catalyzes PASMC Pulmonary Artery Smooth Muscle Cell Proliferation Serotonin->PASMC Promotes Remodeling Vascular Remodeling in PAH PASMC->Remodeling Rodatristat This compound (Rodatristat) Rodatristat->TPH1 Inhibits

Mechanism of action of this compound in the context of PAH.

Preclinical Evaluation

This compound demonstrated promising results in nonclinical models of PAH, providing the foundational evidence for its progression into clinical trials.[4]

Key Preclinical Findings

In a rat model of PAH, the median effective dose of this compound was shown to:

  • Reduce serotonin production by approximately 50%.[5]

  • Positively impact blood vessel remodeling, with a significant reduction in the wall thickness of the pulmonary artery.[5]

These findings suggested that by targeting serotonin synthesis, this compound could indeed function as a disease-modifying agent.

Experimental Protocols for Preclinical Models

The preclinical efficacy of this compound was assessed in two widely used animal models of PAH: the monocrotaline (MCT) rat model and the SUGEN/hypoxia (Su/Hx) rat model.

3.2.1. Monocrotaline (MCT)-Induced PAH Model

This is a classical and broadly utilized model for inducing PAH in rats.

  • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to the rats.[5][6] MCT is a pyrrolizidine alkaloid that causes endothelial injury in the pulmonary vasculature, leading to a cascade of events that culminates in PAH.

  • Disease Development: The rats reproducibly develop PAH over a period of approximately 4 weeks, with a mean pulmonary artery pressure reaching around 40 mmHg.[7]

  • Assessment: The development of PAH is confirmed through various measurements, including:

    • Right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Right ventricular hypertrophy, assessed by the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton index).

    • Histological analysis of pulmonary artery remodeling (e.g., medial wall thickness).[6][7]

3.2.2. SUGEN/Hypoxia (Su/Hx)-Induced PAH Model

This model is considered to more closely mimic the severe, progressive, and irreversible vascular remodeling seen in human PAH, including the formation of plexiform-like lesions.[2][8]

  • Induction:

    • A single subcutaneous injection of SUGEN 5416 (SU5416), a vascular endothelial growth factor (VEGF) receptor-2 antagonist (typically 20 mg/kg), is administered.[2][3]

    • The animals are then immediately exposed to chronic hypoxia (typically 10% oxygen) for a period of 3 to 6 weeks.[3][9]

  • Disease Development: The combination of VEGF receptor blockade and hypoxia induces severe pulmonary vascular remodeling and right ventricular dysfunction.[3][9]

  • Assessment: Similar to the MCT model, the severity of PAH is evaluated through hemodynamic measurements (RVSP), assessment of right ventricular hypertrophy, and detailed histological examination of the pulmonary vasculature.[1][3]

Clinical Development: The ELEVATE-2 Trial

The promising preclinical data led to the initiation of the ELEVATE-2 (NCT04712669) trial, a Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of this compound in patients with PAH.[1][7]

Study Design and Methodology
  • Population: The study enrolled 108 adult patients with a confirmed diagnosis of PAH, classified as WHO Functional Class II or III, who were on stable background therapy for at least 12 weeks.[7]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive one of the following treatments twice daily for 24 weeks:

    • Placebo

    • This compound 300 mg

    • This compound 600 mg[1][7]

  • Primary Endpoint: The primary efficacy endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[7]

  • Secondary Endpoints: These included changes in 6-minute walk distance (6MWD), N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and other hemodynamic parameters.[3]

ELEVATE_2_Trial_Workflow Screening Patient Screening (PAH, WHO FC II/III, Stable Therapy) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo BID Randomization->Placebo Dose300 This compound 300 mg BID Randomization->Dose300 Dose600 This compound 600 mg BID Randomization->Dose600 Treatment 24-Week Treatment Period Placebo->Treatment Dose300->Treatment Dose600->Treatment Endpoint Primary Endpoint Assessment (Percent Change in PVR at Week 24) Treatment->Endpoint OLE Open-Label Extension (OLE) Endpoint->OLE

Simplified workflow of the ELEVATE-2 clinical trial.
Clinical Trial Results

Contrary to the expectations set by the preclinical data, the ELEVATE-2 trial failed to meet its primary endpoint. The results indicated a negative effect of this compound on the study population.

Table 1: Key Efficacy Outcomes of the ELEVATE-2 Trial

ParameterPlacebo (n=36)This compound 300 mg (n=36)This compound 600 mg (n=36)
Least-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE) 5.8% (18.1)63.1% (18.5)64.2% (18.0)

Source:[9]

The data clearly show that PVR increased significantly in both this compound treatment groups compared to placebo, indicating a worsening of the disease.[9] Furthermore, negative effects were also observed for several clinically relevant secondary endpoints, including markers of right heart function such as stroke volume, NT-proBNP, right atrial pressure, and cardiac index.[9]

Safety and Tolerability

Treatment-emergent adverse events (TEAEs) were more common in the active treatment groups.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)

ParameterPlacebo (n=36)This compound 300 mg (n=36)This compound 600 mg (n=36)
Patients with any TEAE 29 (81%)33 (92%)36 (100%)
TEAEs leading to discontinuation 3 (8%)4 (11%)4 (11%)
TEAEs leading to death 0 (0%)1 (3%)0 (0%)

Source:[7][9]

Following a review of the unmasked data from the main study, the open-label extension phase of the ELEVATE-2 trial was terminated early.[9]

Discussion and Future Perspectives

The definitive negative outcome of the ELEVATE-2 trial represents a significant setback for the serotonin-targeted therapeutic approach in PAH and raises critical questions about the translational validity of the preclinical models used.[9][10] Despite the robust scientific rationale and promising early data, the inhibition of peripheral serotonin synthesis by this compound proved to be detrimental in patients with PAH.

Several hypotheses may explain this discrepancy:

  • Complexity of the Human Serotonergic System: The established non-clinical animal models of PAH may be insufficient to fully capture the complexity of the human serotonergic system and its role in the disease.[9]

  • Protective Role of Serotonin: It is possible that while serotonin may contribute to vascular remodeling, it might also have a compensatory protective effect on cardiac contractility.[9] Its inhibition could therefore unmask or exacerbate right heart failure.

  • Off-Target Effects: Although designed to be selective, the possibility of unforeseen off-target effects of this compound cannot be entirely ruled out.

The results of the ELEVATE-2 trial underscore the inherent challenges in drug development for complex diseases like PAH. While the journey of this compound as a potential disease-modifying therapy has come to an end, the rigorous scientific investigation has advanced our understanding of the role of serotonin in PAH, albeit in an unexpected direction.[10] These findings will be invaluable for the scientific community in refining future therapeutic strategies and preclinical models to better predict clinical outcomes.

Conclusion

This compound, a peripherally restricted TPH1 inhibitor, was developed based on a strong scientific rationale to address the underlying vascular remodeling in pulmonary arterial hypertension. While preclinical studies in animal models were promising, the Phase 2b ELEVATE-2 clinical trial demonstrated a clear negative effect on pulmonary hemodynamics and cardiac function. This technical guide has summarized the mechanism of action, preclinical data, and the detailed outcomes of the clinical investigation of this compound. The stark contrast between the preclinical and clinical results serves as a critical case study for the drug development community, highlighting the complexities of translating findings from animal models to human disease and emphasizing the need for continued innovation in both therapeutic approaches and translational research methodologies.

References

The Pharmacodynamics of Rodatristat Ethyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Tryptophan Hydroxylase Inhibitor in Healthy Subjects

Introduction

Rodatristat ethyl (formerly RVT-1201) is a prodrug of rodatristat, a potent and peripherally acting inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) synthesis.[1][2] By inhibiting TPH1, the primary isoform in the periphery, this compound was developed to reduce systemic serotonin levels without affecting central nervous system (CNS) serotonin concentrations.[2] This mechanism of action was investigated for its therapeutic potential in diseases characterized by excessive peripheral serotonin, such as pulmonary arterial hypertension (PAH).[3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on studies conducted in healthy subjects, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is orally bioavailable and is converted to its active metabolite, rodatristat, which selectively inhibits TPH1.[1] TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[3] By blocking this initial and rate-limiting step, rodatristat effectively reduces the production of serotonin in peripheral tissues, such as the gastrointestinal tract and pulmonary vasculature.[1][4] The intended therapeutic effect in PAH was to mitigate the pro-proliferative and vasoconstrictive effects of excess serotonin on pulmonary artery smooth muscle cells.[3]

Signaling Pathway of TPH1 Inhibition

TPH1_Inhibition Tryptophan L-Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 Five_HTP 5-Hydroxytryptophan (5-HTP) TPH1->Five_HTP Hydroxylation Rodatristat Rodatristat (Active Metabolite) Rodatristat->TPH1 Inhibition AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Decarboxylation Metabolism Metabolism Serotonin->Metabolism Five_HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) Metabolism->Five_HIAA

Mechanism of Action of Rodatristat

Pharmacodynamic Effects in Healthy Subjects

Clinical studies in healthy volunteers have demonstrated that this compound leads to a dose-dependent reduction in peripheral serotonin synthesis, as measured by the primary biomarker, 5-hydroxyindoleacetic acid (5-HIAA), in both plasma and urine.[2][5]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic findings from studies in healthy subjects.

Table 1: Dose-Dependent Reduction of 5-HIAA in Healthy Subjects

This compound Dose (Twice Daily)Mean Reduction in Plasma 5-HIAAMean Reduction in Urine 5-HIAAReference(s)
300 mg46%47%[5]
400 mg~50%Not Reported[6]
800 mg54%59%[5]

Data are from studies with treatment durations of 14-16 days.[5]

Table 2: Time Course and Reversibility of 5-HIAA Reduction

ParameterObservationReference(s)
Time to Maximal ReductionMaximal reductions in plasma and urine 5-HIAA were achieved by day 7 of treatment.[5]
ReversibilityInhibition of serotonin biosynthesis was reversible, with 5-HIAA levels returning to near baseline values by 7 days after cessation of dosing.[5]

Experimental Protocols

While detailed, step-by-step protocols from the early phase studies in healthy volunteers are not publicly available, the design of the subsequent Phase 2b ELEVATE 2 trial (NCT04712669) in PAH patients provides insight into the methodologies used for pharmacodynamic assessment.[2]

Pharmacodynamic Sample Collection and Analysis
  • Biomarker: 5-hydroxyindoleacetic acid (5-HIAA) was used as the primary biomarker for serotonin biosynthesis.[2]

  • Sample Matrices: Blood (plasma) and urine samples were collected for 5-HIAA determination.[2]

  • Collection Schedule: In the ELEVATE 2 study, samples were collected at pre-dose on Day 1 and at Weeks 4, 12, and 24.[2] In the healthy volunteer studies, assessments were made at baseline, on the last day of treatment (day 14 or 16), and 7 days after the last dose.[5]

  • Analytical Method: Plasma and urine concentrations of 5-HIAA were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[2] Urinary 5-HIAA concentrations were corrected for creatinine.[2]

General Bioanalytical Method for 5-HIAA by LC-MS/MS

Based on established methods for 5-HIAA quantification in clinical studies, a typical bioanalytical protocol would involve the following steps:

  • Sample Preparation: A simple "dilute-and-shoot" method is common for urine samples, where the sample is diluted with an internal standard solution.[7][8] For plasma, a protein precipitation step followed by solid-phase extraction (SPE) may be employed to remove interferences.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate 5-HIAA from other endogenous compounds.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of 5-HIAA and its stable isotope-labeled internal standard.[8]

Clinical Trial Workflow for Pharmacodynamic Assessment

Clinical_Trial_Workflow Screening Subject Screening Baseline Baseline Assessment (Pre-dose PD samples) Screening->Baseline Randomization Randomization Baseline->Randomization Dosing Drug Administration (this compound or Placebo) Randomization->Dosing PD_Sampling Pharmacodynamic Sampling (Plasma and Urine for 5-HIAA) Dosing->PD_Sampling During Treatment Safety_Monitoring Safety Monitoring Dosing->Safety_Monitoring Throughout End_of_Treatment End of Treatment Assessment (Final PD samples) Dosing->End_of_Treatment Data_Analysis Data Analysis PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis Follow_up Follow-up Period End_of_Treatment->Follow_up Post_Treatment_PD Post-Treatment PD Sampling (Reversibility Assessment) Follow_up->Post_Treatment_PD Post_Treatment_PD->Data_Analysis

Clinical Trial Workflow for PD Assessment

Serotonin Signaling in Pulmonary Artery Smooth Muscle Cells

The rationale for developing this compound for PAH is based on the role of serotonin in the pathophysiology of the disease. Serotonin has been shown to induce proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), contributing to the vascular remodeling seen in PAH.[9][10] This is mediated through various serotonin receptors, primarily the 5-HT1B receptor, and the serotonin transporter (SERT).[1][9]

Serotonin-Induced Signaling in PASMCs

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serotonin Serotonin (5-HT) HTR1B 5-HT1B Receptor Serotonin->HTR1B SERT Serotonin Transporter (SERT) Serotonin->SERT Src Src Kinase HTR1B->Src ERK pERK1/2 HTR1B->ERK SERT->ERK NOX1 NADPH Oxidase 1 (NOX1) Src->NOX1 ROS Reactive Oxygen Species (ROS) NOX1->ROS ROS->ERK PDK PDK ERK->PDK Proliferation Cell Proliferation ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PDK->Apoptosis_Inhibition

Serotonin Signaling in PASMCs

Clinical Development and Implications of Pharmacodynamics

The robust, dose-dependent reduction of 5-HIAA in healthy subjects provided a strong pharmacodynamic rationale for advancing this compound into clinical trials for PAH.[2] A dose-response model based on data from healthy volunteers was used to select the 300 mg and 600 mg twice-daily doses for the Phase 2b ELEVATE 2 study, with the aim of achieving a target 40% reduction in serotonin biosynthesis.[11]

However, the ELEVATE 2 trial in patients with PAH did not meet its primary endpoint and, unexpectedly, treatment with this compound was associated with a worsening of pulmonary vascular resistance.[12] This outcome suggests that while the pharmacodynamic effect of reducing peripheral serotonin was achieved, the downstream consequences in the complex pathophysiology of established PAH were not therapeutic and potentially detrimental.[12] This highlights a critical consideration in drug development: a potent and predictable pharmacodynamic effect in healthy subjects does not always translate to clinical efficacy in a patient population.

Drug Development and Decision-Making Workflow

Drug_Development_Workflow Preclinical Preclinical Studies (Animal Models) Phase1 Phase 1 Studies (Healthy Subjects) Preclinical->Phase1 Promising Efficacy PD_Biomarker PD Biomarker Established (5-HIAA Reduction) Phase1->PD_Biomarker Successful PD Effect Dose_Selection Dose Selection for Phase 2 (PK/PD Modeling) PD_Biomarker->Dose_Selection Phase2 Phase 2b Study (ELEVATE 2) (PAH Patients) Dose_Selection->Phase2 Negative_Outcome Negative Clinical Outcome (Worsening of PVR) Phase2->Negative_Outcome Development_Halted Further Development Halted Negative_Outcome->Development_Halted Re-evaluation of Hypothesis

This compound Development Workflow

Conclusion

The pharmacodynamic studies of this compound in healthy subjects successfully demonstrated its mechanism of action, showing a potent, dose-dependent, and reversible inhibition of peripheral serotonin synthesis. The data generated from these studies were crucial for establishing proof of mechanism and for guiding dose selection in later-stage clinical trials. However, the ultimate failure of this compound in treating PAH underscores the complexity of translating pharmacodynamic effects in healthy volunteers to therapeutic outcomes in patients with complex diseases. This case serves as a valuable lesson for drug development professionals, emphasizing the importance of a deep understanding of the disease pathophysiology in conjunction with robust pharmacodynamic data.

References

The Rationale for Targeting Tryptophan Hydroxylase 1 in Pulmonary Arterial Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure, leading to right heart failure and death. The pathobiology of PAH is complex, involving vascular remodeling, vasoconstriction, inflammation, and thrombosis. A growing body of evidence has implicated the serotonin (5-hydroxytryptamine, 5-HT) signaling pathway in the development and progression of PAH. Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in peripheral serotonin synthesis. This technical guide provides an in-depth review of the rationale for targeting TPH1 as a therapeutic strategy for PAH, summarizing key preclinical data, outlining experimental protocols, and discussing the outcomes of clinical investigation.

The Serotonin Hypothesis in PAH

The link between serotonin and PAH was first suggested by the association of the disease with the use of serotonergic appetite suppressants like aminorex and fenfluramine.[1][2] Subsequent research has demonstrated that patients with PAH have elevated plasma serotonin levels.[1] Serotonin is a potent vasoconstrictor and a mitogen for pulmonary artery smooth muscle cells (PASMCs) and fibroblasts, contributing to the vascular remodeling seen in PAH.[1][3]

TPH1 is responsible for the synthesis of peripheral serotonin, primarily in the enterochromaffin cells of the gut.[4] Notably, TPH1 expression is upregulated in the pulmonary endothelial cells of patients with PAH and in animal models of the disease.[4][5][6] This localized increase in serotonin production within the pulmonary vasculature is thought to act in a paracrine manner on underlying PASMCs, promoting their proliferation and contraction.[4]

Preclinical Evidence for Targeting TPH1

The crucial role of TPH1 in PAH has been investigated in various preclinical models, including hypoxia-induced, monocrotaline (MCT)-induced, and Sugen-hypoxia (SuHx)-induced pulmonary hypertension in rodents. These studies have consistently demonstrated that both genetic deletion and pharmacological inhibition of TPH1 can prevent or reverse the development of PAH.[4][7][8]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of TPH1 inhibition in animal models of PAH.

Table 1: Effect of TPH1 Inhibition on Right Ventricular Systolic Pressure (RVSP) in Rodent Models of PAH

Animal ModelTPH1 InhibitorDoseRoute of AdministrationRVSP (mmHg) - ControlRVSP (mmHg) - PAH ModelRVSP (mmHg) - TPH1 Inhibitor TreatedReference
Monocrotaline RatKAR558530 mg/kg/dayOral~25~60~40[6]
Sugen-Hypoxia RatTPT-00125 mg/kg/dayOral~2586 ± 6.541 ± 2.3[9][10]
Hypoxia MouseTPH1-/- (genetic)N/AN/A~20~35~25[5]

Table 2: Effect of TPH1 Inhibition on Right Ventricular Hypertrophy (RVH) in Rodent Models of PAH

Animal ModelTPH1 InhibitorDoseRoute of AdministrationRVH (RV/LV+S) - ControlRVH (RV/LV+S) - PAH ModelRVH (RV/LV+S) - TPH1 Inhibitor TreatedReference
Monocrotaline RatKAR541630 mg/kg/dayOral~0.25~0.55~0.35[6]
Sugen-Hypoxia RatTPT-00125 mg/kg/dayOralNot ReportedRV anterior wall thickness: 1.75 ± 0.06 mmRV anterior wall thickness: 1.28 ± 0.1 mm[9]
Hypoxia MouseTPH1-/- (genetic)N/AN/A~0.22~0.35~0.33[5]

Table 3: Effect of TPH1 Inhibition on Pulmonary Vascular Remodeling in Rodent Models of PAH

Animal ModelTPH1 InhibitorDoseRoute of AdministrationVascular Remodeling Metric% Medial Wall Thickness - PAH Model% Medial Wall Thickness - TPH1 Inhibitor TreatedReference
Monocrotaline RatKAR558530 mg/kg/dayOralMedial Wall Thickness~45%~30%[6]
Sugen-Hypoxia RatTPT-00125 mg/kg/dayOralNot ReportedNot ReportedNot Reported[9]
Hypoxia MouseTPH1-/- (genetic)N/AN/AMuscularized Arteries~60%~30%[5]

Table 4: Effect of TPH1 Inhibition on Serotonin Levels

SpeciesTPH1 InhibitorDoseRoute of AdministrationSample Type% Reduction in Serotonin or 5-HIAAReference
Rat (MCT Model)KAR558530 mg/kg/dayOralLung~70%[6]
Healthy Human VolunteersRodatristat Ethyl400 mg twice dailyOralPlasma 5-HIAA~50%[1]

Signaling Pathways

The signaling pathways through which TPH1-derived serotonin contributes to PAH are multifaceted. Key components include the serotonin transporter (SERT) and various serotonin receptors, particularly the 5-HT1B and 5-HT2A receptors.

TPH1_Signaling_Pathway cluster_EC Pulmonary Endothelial Cell cluster_PASMC Pulmonary Artery Smooth Muscle Cell TPH1 TPH1 Serotonin_EC Serotonin (5-HT) TPH1->Serotonin_EC Tryptophan L-Tryptophan Tryptophan->TPH1 SERT SERT Serotonin_EC->SERT Serotonin_EC->SERT HTR1B 5-HT1B Receptor Serotonin_EC->HTR1B Serotonin_EC->HTR1B HTR2A 5-HT2A Receptor Serotonin_EC->HTR2A Serotonin_EC->HTR2A Serotonin_PASMC Intracellular Serotonin SERT->Serotonin_PASMC RhoA RhoA/ROCK Pathway HTR1B->RhoA MAPK MAPK Pathway HTR2A->MAPK Serotonin_PASMC->RhoA ROS Reactive Oxygen Species (ROS) Serotonin_PASMC->ROS Proliferation Proliferation RhoA->Proliferation Vasoconstriction Vasoconstriction RhoA->Vasoconstriction MAPK->Proliferation

Caption: TPH1-mediated serotonin signaling in PAH.

Experimental Protocols

Induction of Pulmonary Hypertension in Rats with Monocrotaline (MCT)

This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.[5][11][12][13]

Materials:

  • Monocrotaline (MCT)

  • 0.5 N HCl

  • 0.5 N NaOH

  • Sterile water for injection

  • Male Sprague-Dawley or Wistar rats (180-200 g)

  • Syringes and needles

Procedure:

  • Dissolve MCT in 0.5 N HCl to a concentration of 200 mg/mL.

  • Neutralize the solution to pH 7.4 with 0.5 N NaOH.

  • Dilute the neutralized MCT solution with sterile water to a final concentration of 60 mg/mL.

  • Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to the rats.

  • House the rats under standard conditions for 3-4 weeks to allow for the development of PAH.

  • Monitor the animals for signs of distress.

Hemodynamic Measurement in Mice using a Pressure-Volume (PV) Catheter

This protocol outlines the procedure for invasive hemodynamic assessment in mice.[2][8][14][15][16]

Materials:

  • Anesthetized and ventilated mouse

  • 1.2 Fr or 1.4 Fr pressure-volume catheter

  • Data acquisition system (e.g., ADInstruments PowerLab)

  • Surgical instruments

  • Suture

Procedure:

  • Anesthetize the mouse (e.g., with isoflurane), intubate, and provide mechanical ventilation.

  • Perform a surgical cutdown to expose the right carotid artery.

  • Carefully insert the PV catheter into the right carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic pressure waveform.

  • Allow the hemodynamics to stabilize for 2-3 minutes.

  • Record baseline PV loops to measure parameters such as right ventricular systolic pressure (RVSP), end-systolic pressure, and end-diastolic pressure.

  • For load-independent measures of contractility, perform a transient occlusion of the inferior vena cava.

Immunohistochemistry for TPH1 in Lung Tissue

This protocol describes the staining of TPH1 in lung tissue sections.[17][18][19][20][21][22]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) or frozen lung tissue sections

  • Primary antibody against TPH1

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope slides, coverslips, and mounting medium

Procedure:

  • Deparaffinize and rehydrate FFPE tissue sections. For frozen sections, fix with acetone.

  • Perform antigen retrieval if using FFPE sections (e.g., heat-induced epitope retrieval in citrate buffer).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with normal serum.

  • Incubate the sections with the primary anti-TPH1 antibody overnight at 4°C.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the ABC reagent.

  • Develop the color with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

IHC_Workflow start Tissue Section (FFPE or Frozen) deparaffinize Deparaffinization & Rehydration (FFPE) start->deparaffinize fix Fixation (Frozen) start->fix antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval fix->antigen_retrieval peroxidase_block Endogenous Peroxidase Block antigen_retrieval->peroxidase_block blocking Blocking Non-specific Binding peroxidase_block->blocking primary_ab Primary Antibody (anti-TPH1) blocking->primary_ab secondary_ab Biotinylated Secondary Antibody primary_ab->secondary_ab abc ABC Reagent secondary_ab->abc dab DAB Substrate abc->dab counterstain Counterstain (Hematoxylin) dab->counterstain mount Dehydration, Clearing, & Mounting counterstain->mount end Microscopy mount->end

Caption: Immunohistochemistry workflow for TPH1 staining.

RhoA Activation Assay

This protocol is for measuring the activation of the small GTPase RhoA, a downstream effector of serotonin signaling.[23][24][25][26]

Materials:

  • Cell lysates from PASMCs

  • RhoA activation assay kit (containing Rhotekin-RBD beads)

  • Anti-RhoA antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse PASMCs and quantify the protein concentration.

  • Incubate the cell lysates with Rhotekin-RBD agarose beads to pull down active (GTP-bound) RhoA.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using an anti-RhoA antibody to detect the amount of active RhoA.

  • Analyze a sample of the total cell lysate to determine the total RhoA protein level for normalization.

Clinical Development and Challenges

The promising preclinical data led to the clinical investigation of TPH1 inhibitors for the treatment of PAH. This compound is a TPH1 inhibitor that was evaluated in the ELEVATE-2 trial, a phase 2b, randomized, double-blind, placebo-controlled study.[3][7][27]

The trial enrolled patients with PAH who were on stable background therapy.[3] The primary endpoint was the change in pulmonary vascular resistance (PVR) from baseline to week 24.[27]

Table 5: Key Results of the ELEVATE-2 Trial of this compound in PAH

ParameterPlaceboThis compound (300 mg BID)This compound (600 mg BID)
Least-Squares Mean Percent Change in PVR from Baseline to Week 24 5.8%63.1%64.2%
Treatment-Emergent Adverse Events (TEAEs) 81%92%100%
TEAEs Leading to Discontinuation 8%11%11%
TEAE Leading to Death 03%0

Data from Sitbon et al., 2024.[3]

Contrary to the preclinical findings, the ELEVATE-2 trial showed that this compound had a negative effect on pulmonary hemodynamics and cardiac function in patients with PAH.[3] The treatment was associated with a significant increase in PVR compared to placebo.[3] The trial was terminated due to these unfavorable results.[27]

The disappointing outcome of the ELEVATE-2 trial raises important questions about the translation of preclinical findings to human disease. Several factors could contribute to this discrepancy, including the complexity of serotonin signaling in humans, potential off-target effects of the drug, and the possibility that serotonin may have protective effects on right ventricular function in established PAH.[7]

Conclusion and Future Directions

The rationale for targeting TPH1 in PAH is strongly supported by a large body of preclinical evidence demonstrating the central role of serotonin in the pathobiology of the disease. However, the negative results of the ELEVATE-2 clinical trial with this compound highlight the challenges of translating these findings to the clinic.

Future research should focus on:

  • Further elucidating the complex and potentially context-dependent role of serotonin in the human pulmonary circulation and right ventricle.

  • Investigating alternative strategies to modulate the serotonin pathway, such as targeting specific serotonin receptors or downstream signaling molecules.

  • Developing more predictive animal models that better recapitulate the complexity of human PAH.

While the direct inhibition of TPH1 with this compound has proven unsuccessful, the wealth of knowledge gained from studying the serotonin pathway in PAH will undoubtedly contribute to the development of novel and more effective therapies for this devastating disease.

References

Methodological & Application

Rodatristat Ethyl: Administration Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl (also known as RVT-1201 and KAR5585) is a prodrug of rodatristat, a potent and peripherally-restricted inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues.[1][2] Dysregulated peripheral serotonin production has been implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension (PAH), where it is thought to promote pulmonary vascular remodeling.[3][4] this compound was developed to reduce peripheral serotonin levels without affecting central nervous system (CNS) serotonin, which is synthesized by the TPH2 isoform.[1]

This document provides detailed application notes and protocols for the administration of this compound in research settings, based on available preclinical and clinical data. It is intended to guide researchers in designing and executing studies to further investigate the biological effects of this compound.

Mechanism of Action

This compound is orally bioavailable and is rapidly converted to its active metabolite, rodatristat. Rodatristat selectively inhibits TPH1, thereby blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This leads to a reduction in circulating serotonin levels. Preclinical studies have shown that this compound can decrease serum, gut, and lung serotonin levels in a dose-dependent manner. The intended therapeutic effect in diseases like PAH is to halt or reverse the pathological remodeling of blood vessels caused by excessive serotonin.[2]

Signaling Pathway Diagram

G cluster_0 Peripheral Cell (e.g., Enterochromaffin Cell, Pulmonary Endothelial Cell) cluster_1 Pharmacological Intervention cluster_2 Downstream Effects in PAH L-Tryptophan L-Tryptophan TPH1 TPH1 L-Tryptophan->TPH1 Substrate 5-HTP 5-HTP TPH1->5-HTP Catalyzes conversion AADC AADC 5-HTP->AADC Substrate Serotonin (5-HT) Serotonin (5-HT) AADC->Serotonin (5-HT) Catalyzes conversion Reduced_Serotonin Reduced Peripheral Serotonin Levels Reduced_Remodeling Attenuation of Pulmonary Vascular Remodeling Rodatristat_ethyl This compound (Prodrug) Rodatristat Rodatristat (Active Metabolite) Rodatristat_ethyl->Rodatristat Metabolism Rodatristat->TPH1 Inhibition Reduced_Serotonin->Reduced_Remodeling

Mechanism of action of this compound.

Data Presentation

Preclinical Efficacy Data

This compound has been evaluated in rat models of pulmonary hypertension, primarily the monocrotaline (MCT) and SU5416/hypoxia (SuHx) models.

ModelSpeciesTreatmentDose (mg/kg/day)DurationKey FindingsReference
Monocrotaline (MCT)RatThis compound30, 100, 30028 daysDose-dependent decrease in serum, gut, and lung 5-HT levels. Significant reduction in pulmonary vessel wall thickness.[5][6]
SU5416/Hypoxia (SuHx)RatThis compound10028 daysNo significant effect on pulmonary hemodynamics as monotherapy. Additive effect with ambrisentan in reducing mPAP and vascular remodeling.[7]
PharmacokineticsWistar-Kyoto RatThis compound30, 100, 30013 daysUnbound rodatristat lung concentrations above the TPH1 IC50 at 100 and 300 mg/kg.[1]
Clinical Trial Data (ELEVATE 2)

The ELEVATE 2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study in patients with PAH.[8]

ParameterPlacebo (n=36)This compound 300 mg BID (n=36)This compound 600 mg BID (n=36)Reference
Primary Endpoint
LS Mean % Change in PVR from Baseline to Week 24 (SE)5.8% (18.1)63.1% (18.5)64.2% (18.0)[8]
Adverse Events
Treatment-Emergent AEs (%)81%92%100%[9]
TEAEs Leading to Discontinuation (%)8%11%11%[9]
Deaths (%)0%3% (1 patient)0%[9]

Note: The ELEVATE 2 trial was terminated due to the negative effect of this compound on pulmonary hemodynamics and cardiac function.[8]

Experimental Protocols

In Vitro TPH1 Inhibition Assay

While specific protocols used for this compound are not detailed in the literature, a general protocol for assessing TPH1 inhibition can be adapted from commercially available kits or published methods. Rodatristat has been described as having "nanomolar in vitro potency".[6]

Objective: To determine the IC50 of rodatristat (the active metabolite) against human TPH1.

Materials:

  • Recombinant human TPH1 enzyme

  • L-tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Assay buffer (e.g., HEPES-based buffer, pH 7.5)

  • Rodatristat (test compound)

  • Detection reagent (for measuring 5-HTP or a coupled product)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a serial dilution of rodatristat in assay buffer.

  • In a 96-well plate, add the TPH1 enzyme, assay buffer, and the rodatristat dilutions.

  • Initiate the reaction by adding L-tryptophan and BH4.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each rodatristat concentration and determine the IC50 value by fitting the data to a dose-response curve.

Animal Model Administration: Monocrotaline (MCT)-Induced PAH in Rats

Objective: To evaluate the effect of this compound on the development of PAH in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Monocrotaline (MCT)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water - Note: the specific vehicle used in published studies is not reported)

  • Oral gavage needles

Protocol:

  • Induce PAH by a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg).

  • Randomly assign animals to treatment groups (e.g., Vehicle control, this compound 30 mg/kg, 100 mg/kg, 300 mg/kg).

  • Prepare the this compound formulation in the chosen vehicle.

  • Administer this compound or vehicle daily by oral gavage, starting on the day of MCT injection (for prevention protocol) or after a set period of disease development (for treatment protocol).

  • Monitor animal health and body weight regularly.

  • After the treatment period (e.g., 28 days), perform terminal procedures.

  • Hemodynamic assessment: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Tissue collection: Collect the heart and lungs. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them to determine the Fulton index (RV/LV+S) as a measure of right ventricular hypertrophy.

  • Histological analysis: Perfuse and fix the lungs for histological staining (e.g., H&E, Verhoeff-van Gieson) to assess pulmonary vessel wall thickness and muscularization.

Experimental Workflow Diagram

G cluster_0 PAH Model Induction cluster_1 Treatment Administration cluster_2 Endpoint Analysis Induce_PAH Induce PAH in Rats (e.g., Monocrotaline injection) Randomize Randomize into Treatment Groups Induce_PAH->Randomize Administer_Drug Daily Oral Gavage: - Vehicle - this compound (doses) Randomize->Administer_Drug Hemodynamics Hemodynamic Measurements (RVSP, mPAP) Administer_Drug->Hemodynamics After Treatment Period Hypertrophy Assess RV Hypertrophy (Fulton Index) Hemodynamics->Hypertrophy Histology Pulmonary Vascular Histomorphometry Hypertrophy->Histology Biomarkers Biomarker Analysis (e.g., Plasma/Tissue 5-HT) Histology->Biomarkers

Workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

Preclinical studies in rat models of PAH suggested that this compound could reduce peripheral serotonin levels and attenuate vascular remodeling.[5][6] However, the subsequent Phase 2b ELEVATE 2 clinical trial in PAH patients revealed that treatment with this compound resulted in a worsening of pulmonary hemodynamics and was associated with a higher incidence of adverse events compared to placebo.[8][9] These findings suggest that the role of serotonin in established human PAH is more complex than previously understood and that the preclinical models may not fully recapitulate the human disease state.[9]

For researchers, these findings underscore the importance of careful consideration of the translational value of animal models. While this compound itself is unlikely to be pursued further for PAH, the tools and protocols developed for its study can be applied to investigate other TPH1 inhibitors or to further probe the complex role of the serotonin pathway in various diseases. Future research could focus on understanding the discrepancies between the preclinical and clinical outcomes, potentially exploring the effects of TPH1 inhibition in different disease models or at different stages of disease progression.

References

Application Notes and Protocols for Measuring Serotonin Levels in Response to Rodatristat Ethyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rodatristat ethyl (formerly RVT-1201) is a first-in-class prodrug of rodatristat, a potent and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1][2] It was developed to specifically inhibit peripheral TPH1, thereby reducing the body's production of serotonin outside of the central nervous system, without affecting brain serotonin levels.[3][4] Dysregulated peripheral serotonin has been implicated in the pathology of several conditions, including pulmonary arterial hypertension (PAH), by promoting the proliferation of pulmonary artery smooth muscle cells.[1][5][6]

The primary pharmacodynamic effect of this compound is the reduction of peripheral serotonin. Therefore, accurate measurement of serotonin or its metabolites is critical for evaluating the drug's efficacy in preclinical and clinical studies. Despite promising preclinical data, the recent Phase 2b ELEVATE-2 trial in patients with PAH showed that this compound did not improve clinical outcomes and, in fact, had a negative effect on pulmonary hemodynamics and cardiac function, leading to the termination of the study.[7][8] These results highlight the complexity of the serotonergic system in human disease.[7]

These application notes provide detailed protocols for quantifying the in vivo effects of this compound on peripheral serotonin levels, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Serotonin Synthesis

Serotonin (5-hydroxytryptamine, 5-HT) synthesis begins with the dietary amino acid L-tryptophan. Tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP).[9] This is the rate-limiting step in serotonin synthesis.[1][9] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP into serotonin.[9] Rodatristat, the active metabolite of this compound, directly inhibits TPH1, the peripheral isoform of the TPH enzyme, thus blocking the entire downstream synthesis of serotonin in peripheral tissues.

cluster_pathway Serotonin Synthesis Pathway cluster_drug Drug Action tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase (TPH1) serotonin Serotonin (5-HT) htp->serotonin AADC hiaa 5-HIAA (Metabolite) serotonin->hiaa MAO drug Rodatristat drug->htp Inhibition

Caption: Serotonin synthesis pathway and the inhibitory action of Rodatristat.

Application Notes: Biomarker Selection and Analytical Methods

To assess the biological activity of this compound, researchers can measure serotonin directly or its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which serves as a reliable biomarker of serotonin turnover.[10][11]

1. Choice of Analyte:

  • Serotonin (5-HT): Direct measurement of the active neurotransmitter. Levels can be quantified in platelets, serum, and plasma.

  • 5-Hydroxyindoleacetic Acid (5-HIAA): The main metabolite of serotonin. Measuring 5-HIAA in urine or plasma provides a stable, integrated measure of serotonin synthesis and turnover over time.[10] Clinical studies of this compound have successfully used reductions in plasma and urine 5-HIAA to demonstrate target engagement.[10][12]

2. Biological Matrices:

  • Plasma/Serum: Commonly used for quantifying both serotonin and 5-HIAA.[13][14] Proper sample handling is crucial, especially for serotonin, as it is released from platelets during clotting, leading to artificially high levels in serum compared to plasma.[15] For plasma serotonin, collection in EDTA tubes and careful preparation of platelet-poor plasma is required.[15][16]

  • Urine: Ideal for non-invasive, cumulative measurement of 5-HIAA, reflecting systemic serotonin turnover.[14][17]

  • Platelets: Contain a high concentration of peripheral serotonin. Measurement in isolated platelets can be a sensitive indicator of peripheral serotonin stores.

3. Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a gold-standard technique, often coupled with electrochemical detection (ECD) or fluorescence detection for high sensitivity and specificity in measuring serotonin and its metabolites.[18][19][20] HPLC-ECD is recognized for its ability to detect neurotransmitters down to the femtomolar range.[21]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely available and high-throughput method suitable for quantifying serotonin and 5-HIAA in plasma, serum, and urine.[13][14][17] Commercial kits are readily available, making this method accessible for many laboratories.[9][13][14][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers very high specificity and sensitivity and can be used for the simultaneous quantification of multiple analytes.[22][23]

Experimental Protocols

The following are generalized protocols for the quantification of serotonin and 5-HIAA. Researchers should validate these methods in their own laboratories and follow the specific instructions provided with commercial kits.

Protocol 1: Sample Collection and Preparation

A. Platelet-Poor Plasma (for Serotonin Measurement)

  • Collect venous blood into tubes containing EDTA as an anticoagulant.

  • Within 3 hours of collection, centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate platelet-rich plasma (PRP).[15][16]

  • Carefully transfer the supernatant (PRP) to a new polypropylene tube.

  • Perform a second, high-speed centrifugation (e.g., 4500 x g) for 10-15 minutes at 4°C to pellet the platelets.[16]

  • Aliquot the resulting supernatant (platelet-poor plasma, PPP) into new tubes.

  • Store samples at -80°C until analysis.[16]

B. Serum (for Serotonin or 5-HIAA Measurement)

  • Collect venous blood into tubes without anticoagulant.

  • Allow the blood to clot, typically for 30-60 minutes on ice or at room temperature.[15]

  • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

  • Aliquot the supernatant (serum) into new tubes.

  • Store samples at -80°C until analysis.

C. Urine (for 5-HIAA Measurement)

  • For a 24-hour urine collection, provide the subject with a collection container that includes a preservative (e.g., an acid like HCl) to stabilize the analytes.

  • Instruct the subject to discard the first morning void and then collect all subsequent urine for the next 24 hours.

  • Measure the total volume of the 24-hour collection.

  • Aliquot a representative sample.

  • Store samples at -20°C or -80°C until analysis.

Protocol 2: Quantification by ELISA

This protocol is a generalized competitive ELISA procedure based on commercially available kits.[9]

  • Preparation: Bring all reagents and samples to room temperature. Prepare standards, controls, and samples in duplicate.

  • Sample Addition: Add 50 µL of standards, controls, or prepared samples to the appropriate wells of the antibody-precoated microplate.

  • Conjugate/Antibody Addition: Add 50 µL of the enzyme-conjugated serotonin (for competitive assay) or a biotin-labeled detection antibody to each well.

  • Incubation: Cover the plate and incubate for the time and temperature specified by the kit manufacturer (e.g., 45 minutes at 37°C or 2 hours at room temperature).[9]

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Incubation: Incubate the plate in the dark for 15-30 minutes at room temperature, allowing for color development.

  • Stopping Reaction: Add 100 µL of stop solution to each well. The color will change (e.g., from blue to yellow).

  • Data Acquisition: Read the absorbance of each well on a microplate reader at the specified wavelength (e.g., 450 nm).

  • Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of serotonin or 5-HIAA in the samples. The concentration is typically inversely proportional to the signal in a competitive ELISA.

Protocol 3: Quantification by HPLC-ECD

This protocol outlines the general steps for analyzing serotonin using HPLC with electrochemical detection.

  • Sample Preparation:

    • Thaw frozen plasma, serum, or urine samples on ice.

    • Precipitate proteins by adding a deproteinizing agent (e.g., perchloric acid) to the sample, vortexing, and centrifuging at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic System:

    • Column: A C18 reverse-phase column is commonly used.[15][19]

    • Mobile Phase: A buffered aqueous solution (e.g., potassium phosphate buffer) with an organic modifier like methanol, pumped at a constant flow rate.[15]

    • Detector: An electrochemical detector with a glassy carbon working electrode.[18] Set the oxidation potential to a level appropriate for serotonin (e.g., +0.6 to +0.8 V).

  • Analysis:

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample into the HPLC system.

    • Run the chromatographic separation. Serotonin will elute at a characteristic retention time.

    • The electrochemical detector will generate a signal (peak) as the analyte is oxidized on the electrode surface.

  • Quantification:

    • Prepare a series of standards with known concentrations of serotonin and run them under the same conditions to create a calibration curve.

    • Calculate the concentration of serotonin in the samples by comparing the peak area or height to the calibration curve.

cluster_workflow General Experimental Workflow cluster_analysis 3. Analytical Quantification start Start: Administer This compound or Placebo collect 1. Sample Collection (Plasma, Serum, or Urine) start->collect prepare 2. Sample Preparation (e.g., Centrifugation, Protein Precipitation) collect->prepare elisa ELISA prepare->elisa High Throughput hplc HPLC-ECD / LC-MS prepare->hplc High Specificity data 4. Data Analysis (Standard Curve, Concentration Calculation) elisa->data hplc->data end End: Compare Serotonin/5-HIAA Levels Between Treatment and Placebo Groups data->end

Caption: Workflow for measuring serotonin in response to this compound.

Data Presentation: Expected Outcomes

Studies in healthy volunteers demonstrated that this compound leads to a dose-dependent reduction in peripheral serotonin synthesis, as measured by its metabolite, 5-HIAA.

Table 1: Effect of this compound on 5-HIAA Levels in Healthy Subjects Data synthesized from a 14-16 day study in 79 healthy subjects.[10]

This compound Dose (Twice Daily)Mean % Reduction in Plasma 5-HIAAMean % Reduction in Urine 5-HIAA
100 mg(Not specified, dose-proportional)(Not specified, dose-proportional)
300 mg~ 46%~ 47%
400 mg~ 50%[12](Not specified)
800 mg~ 54%~ 59%

Note: Maximal reductions were achieved by day 7 of treatment and were reversible, with levels returning near baseline 7 days after dosing cessation.[10]

Table 2: Key Outcomes of the ELEVATE-2 Phase 2b Trial in PAH Patients Data from the 24-week, double-blind, placebo-controlled trial.[7][8]

Outcome Measure (Least-Squares Mean % Change from Baseline)Placebo GroupThis compound 300 mg GroupThis compound 600 mg Group
Pulmonary Vascular Resistance (PVR)+5.8%+63.1%+64.2%
Serum 5-HIAA Concentration(Not specified)Inhibited[7]Inhibited[7]

Note: Despite successfully inhibiting 5-HIAA, this compound had a negative effect on the primary endpoint (PVR) and worsened several other markers of cardiac function in patients with PAH.[7][8]

References

Application Notes and Protocols for Rodatristat Ethyl in SUGEN-Hypoxia Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Rodatristat ethyl, a peripherally restricted tryptophan hydroxylase 1 (TPH1) inhibitor, in the SUGEN-hypoxia (SuHx) animal model of pulmonary arterial hypertension (PAH). This compound is an investigational drug designed to reduce the production of peripheral serotonin, a key mediator implicated in the pathogenesis of PAH.[1][2] The SuHx model is a well-established preclinical model that recapitulates many of the key histopathological features of human PAH, including severe pulmonary vascular remodeling, right ventricular hypertrophy (RVH), and elevated pulmonary artery pressure.[3][4][5]

This document outlines the mechanism of action of this compound, detailed protocols for its application in the SuHx model, and methods for evaluating its efficacy.

Mechanism of Action: Targeting Peripheral Serotonin Synthesis

This compound is a prodrug that is converted to its active form, rodatristat, which inhibits TPH1, the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[6][7] In PAH, elevated levels of serotonin are associated with pulmonary vasoconstriction and proliferation of pulmonary artery smooth muscle cells, contributing to vascular remodeling.[6][7] By inhibiting TPH1, this compound reduces the synthesis of peripheral serotonin, thereby potentially halting or reversing the pathological remodeling of the pulmonary vasculature.[7][8] Preclinical studies have shown that a reduction of approximately 40% in serotonin biosynthesis is associated with significant improvements in vascular remodeling and pulmonary vascular resistance in animal models of PAH.[2]

Signaling Pathway of Serotonin in PAH and the Action of this compound

Tryptophan Tryptophan TPH1 TPH1 (Tryptophan Hydroxylase 1) Tryptophan->TPH1 Serotonin Serotonin TPH1->Serotonin Synthesis PASMC Pulmonary Artery Smooth Muscle Cell Serotonin->PASMC Acts on Proliferation Cell Proliferation & Vasoconstriction PASMC->Proliferation Remodeling Pulmonary Vascular Remodeling Proliferation->Remodeling Rodatristat This compound (active form) Rodatristat->TPH1 Inhibits

Mechanism of this compound in PAH.

Experimental Protocols

I. SUGEN-Hypoxia (SuHx) Rat Model of Pulmonary Hypertension

This protocol describes the induction of a severe and progressive model of PAH in rats, closely mimicking the human disease.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • SU5416 (Sugen)

  • Vehicle for SU5416 (e.g., 0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, 0.9% benzyl alcohol in deionized water)

  • Hypoxia chamber (10% O₂)

  • Standard rat chow and water

Procedure:

  • Acclimatization: Acclimatize rats to the housing facility for at least one week prior to the experiment.

  • SU5416 Administration: Administer a single subcutaneous injection of SU5416 at a dose of 20 mg/kg.[5]

  • Hypoxia Exposure: Immediately following the SU5416 injection, place the rats in a hypoxic environment (10% O₂) for 3 weeks.[5] Ensure continuous monitoring of oxygen levels and adequate ventilation. Provide free access to food and water.

  • Return to Normoxia: After 3 weeks of hypoxia, return the rats to normoxic conditions (21% O₂) for the remainder of the study (typically 2-5 weeks, depending on the experimental design).[5] The development of severe PAH with vascular remodeling is progressive during this normoxic period.

II. Administration of this compound

This protocol outlines the therapeutic administration of this compound to SuHx rats.

Materials:

  • This compound

  • Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Treatment Initiation: Begin administration of this compound after the 3-week hypoxic period, once the animals are returned to normoxia and the disease is established.

  • Dosage: An efficacious daily dosing regimen in rats has been reported to be 100 mg/kg, administered orally.

  • Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the suspension once daily via oral gavage.

  • Control Groups:

    • Normoxia Control: Healthy rats receiving vehicle only.

    • SuHx Vehicle Control: SuHx rats receiving vehicle only.

  • Duration of Treatment: Continue daily administration for the desired treatment period (e.g., 4 weeks).

Experimental Workflow

cluster_0 PAH Induction Phase cluster_1 Therapeutic Intervention Phase cluster_2 Endpoint Analysis SU5416 Day 0: Single s.c. injection of SU5416 (20 mg/kg) Hypoxia Weeks 0-3: Exposure to Hypoxia (10% O2) SU5416->Hypoxia Normoxia Weeks 3-7: Return to Normoxia (21% O2) Hypoxia->Normoxia Treatment Daily Oral Gavage: - Vehicle - this compound (100 mg/kg) Analysis Week 7: - Hemodynamic Measurements - Tissue Collection - Histological Analysis - Biomarker Analysis Treatment->Analysis

Workflow for this compound in the SuHx model.
III. Efficacy Evaluation

1. Hemodynamic Measurements:

  • Procedure: At the end of the treatment period, perform right heart catheterization under anesthesia to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Expected Outcome: this compound is expected to reduce RVSP and mPAP compared to the SuHx vehicle control group. A preclinical study of this compound in the SuHx model reported changes in mPAP.[1]

2. Right Ventricular Hypertrophy (RVH) Assessment:

  • Procedure: Following euthanasia, excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each component separately to calculate the Fulton Index (RV / (LV+S)).

  • Expected Outcome: Treatment with this compound is anticipated to attenuate the increase in the Fulton Index seen in the SuHx control group.

3. Histological Analysis of Pulmonary Vascular Remodeling:

  • Procedure:

    • Perfuse the lungs with saline followed by 10% neutral buffered formalin.

    • Embed the lung tissue in paraffin and prepare sections.

    • Perform hematoxylin and eosin (H&E) and/or Verhoeff-Van Gieson (VVG) staining to visualize the vessel structure.

    • Quantify the percentage of muscularized small pulmonary arterioles and the medial wall thickness of these vessels.

    • Assess the percentage of occluded pulmonary vessels.

  • Expected Outcome: this compound has been shown to reverse the incidence of vascular occlusions to baseline normoxic levels in the SuHx rat model.[1][8] A significant reduction in the percentage of muscularized and occluded vessels, as well as decreased medial wall thickness, is expected.

4. Biomarker Analysis:

  • Procedure: Collect plasma and/or urine samples to measure the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using techniques such as ELISA or LC-MS/MS.

  • Expected Outcome: this compound should lead to a significant reduction in peripheral serotonin and 5-HIAA levels. A reduction of approximately 40% in 5-HIAA has been associated with efficacy in this model.[2]

Data Presentation

The following tables present representative data from studies utilizing the SUGEN-hypoxia rat model. Note: Specific quantitative data from the this compound study presented at ATS 2022 were not publicly available in the searched resources. The values presented here are illustrative of typical findings in the SuHx model and the expected direction of change with an effective therapeutic agent.

Table 1: Hemodynamic Parameters

GroupnRVSP (mmHg)mPAP (mmHg)
Normoxia + Vehicle1025 ± 318 ± 2
SuHx + Vehicle1065 ± 845 ± 6
SuHx + this compound10Reduced vs. SuHxReduced vs. SuHx

Table 2: Right Ventricular Hypertrophy

GroupnFulton Index (RV/LV+S)
Normoxia + Vehicle100.25 ± 0.03
SuHx + Vehicle100.55 ± 0.06
SuHx + this compound10Reduced vs. SuHx

Table 3: Pulmonary Vascular Remodeling

Groupn% Muscularized Vessels (<50 µm)% Occluded Vessels
Normoxia + Vehicle1015 ± 4< 5
SuHx + Vehicle1070 ± 1030 ± 8
SuHx + this compound10Reduced vs. SuHxReduced to near-normoxia levels

Conclusion

This compound demonstrates a promising therapeutic potential for PAH by targeting the underlying mechanism of peripheral serotonin-driven vascular remodeling. The SUGEN-hypoxia animal model is an effective platform for evaluating the preclinical efficacy of this compound. The protocols outlined in these application notes provide a framework for conducting such studies and assessing the key endpoints of hemodynamic improvement, reduction in right ventricular hypertrophy, and reversal of pulmonary vascular remodeling. While preclinical data has been positive, it is important to note that the ELEVATE 2 clinical trial in patients with PAH did not show a benefit of this compound on pulmonary hemodynamics.

References

Application Notes and Protocols for Testing TPH1 Inhibition by Rodatristat Ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the inhibitory activity of Rodatristat ethyl and its active metabolite, Rodatristat, against Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis.

Introduction

Tryptophan Hydroxylase 1 (TPH1) catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the biosynthesis of peripheral serotonin.[1][2] Dysregulation of peripheral serotonin has been implicated in a variety of pathologies, including pulmonary arterial hypertension (PAH), carcinoid syndrome, and gastrointestinal disorders.[2][3] this compound (also known as KAR5585 or RVT-201) is a prodrug of Rodatristat (KAR5417), a potent inhibitor of TPH1.[3][4] By inhibiting TPH1, Rodatristat aims to reduce the production of peripheral serotonin, thereby offering a potential therapeutic strategy for these conditions.[4] These notes provide protocols for in vitro and cell-based assays to evaluate the efficacy of this compound and its active form in inhibiting TPH1 activity.

Data Presentation

Inhibitor Potency

While specific IC50 values for Rodatristat and this compound are not publicly available in detail, literature describes Rodatristat as a potent inhibitor with nanomolar in vitro potency.[3][4]

CompoundTargetAssay TypeIC50Reference
Rodatristat (KAR5417)TPH1BiochemicalNanomolar range[3][4]
This compound (KAR5585)TPH1 (as prodrug)CellularNot available-

Signaling Pathway and Experimental Workflow

TPH1 Signaling Pathway in Serotonin Synthesis

The following diagram illustrates the TPH1-mediated serotonin synthesis pathway and the point of inhibition by Rodatristat.

TPH1_Signaling_Pathway cluster_inhibition Inhibition Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP TPH1 Serotonin Serotonin (5-HT) HTP->Serotonin AADC HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) Serotonin->HIAA MAO Rodatristat Rodatristat TPH1_node Rodatristat->TPH1_node

Caption: TPH1 catalyzes the conversion of L-Tryptophan to 5-HTP, which is then converted to Serotonin.

Experimental Workflow for TPH1 Inhibition Assay

This diagram outlines the general workflow for an in vitro fluorescence-based assay to screen for TPH1 inhibitors.

Experimental_Workflow start Start prep Prepare Reagents: - TPH1 Enzyme - Substrate (Tryptophan) - Inhibitor (Rodatristat) start->prep incubate Incubate Enzyme, Substrate, and Inhibitor prep->incubate quench Quench Reaction incubate->quench measure Measure Fluorescence quench->measure analyze Analyze Data (Calculate % Inhibition and IC50) measure->analyze end End analyze->end

Caption: Workflow for in vitro TPH1 inhibition screening.

Experimental Protocols

In Vitro TPH1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available TPH1 inhibitor screening assay kits, such as the one from BPS Bioscience.

Objective: To determine the in vitro potency of Rodatristat (the active metabolite of this compound) in inhibiting TPH1 enzyme activity.

Materials:

  • Recombinant human TPH1 enzyme

  • TPH1 Assay Buffer

  • L-Tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Rodatristat

  • Quenching solution

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Rodatristat in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Rodatristat in TPH1 Assay Buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare a solution of L-Tryptophan and BH4 in TPH1 Assay Buffer.

    • Prepare a solution of TPH1 enzyme in TPH1 Assay Buffer.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add the following in duplicate:

      • Test wells: Add TPH1 enzyme solution, Rodatristat dilution, and substrate/cofactor solution.

      • Positive control wells (no inhibitor): Add TPH1 enzyme solution, assay buffer (instead of inhibitor), and substrate/cofactor solution.

      • Negative control wells (no enzyme): Add assay buffer (instead of enzyme), assay buffer (instead of inhibitor), and substrate/cofactor solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the quenching solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths appropriate for the detection of 5-HTP or a coupled product.

    • Subtract the mean fluorescence of the negative control wells from the fluorescence values of all other wells.

    • Calculate the percent inhibition for each concentration of Rodatristat using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Positive_Control))

    • Plot the percent inhibition against the logarithm of the Rodatristat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TPH1 Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit TPH1 activity in a cellular context by measuring the reduction in serotonin production.

Cell Line: BON cells (human pancreatic carcinoid cell line) are a suitable model as they endogenously express TPH1 and produce serotonin.

Materials:

  • BON cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • L-Tryptophan

  • Lysis buffer

  • HPLC system with electrochemical or fluorescence detection

  • Reagents for serotonin and 5-HIAA standards

Protocol:

  • Cell Culture and Treatment:

    • Culture BON cells in appropriate cell culture flasks until they reach 80-90% confluency.

    • Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.

    • Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the prodrug conversion and TPH1 inhibition.

    • Optionally, supplement the medium with a known concentration of L-Tryptophan to ensure substrate availability.

  • Sample Collection and Preparation:

    • Cell Lysates:

      • After treatment, wash the cells with ice-cold PBS.

      • Lyse the cells using a suitable lysis buffer.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Conditioned Media:

      • Collect the cell culture medium from each well.

      • Centrifuge to remove any detached cells.

  • Quantification of Serotonin and 5-HIAA by HPLC:

    • Analyze the cell lysates and/or conditioned media for serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using a validated HPLC method with either electrochemical or fluorescence detection.[4]

    • Prepare standard curves for both serotonin and 5-HIAA to quantify their concentrations in the samples.

  • Data Analysis:

    • Normalize the serotonin and 5-HIAA concentrations to the total protein content of the cell lysates.

    • Calculate the percent reduction in serotonin and/or 5-HIAA production at each concentration of this compound compared to the vehicle control.

    • Plot the percent reduction against the logarithm of the this compound concentration to determine the EC50 value.

Conclusion

The provided protocols offer robust methods for the preclinical evaluation of this compound and its active metabolite, Rodatristat, as TPH1 inhibitors. The in vitro assay allows for the direct determination of enzyme inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. These assays are crucial for the characterization of novel TPH1 inhibitors and their development as potential therapeutics for serotonin-driven diseases.

References

Application Notes and Protocols: ELEVATE 2 Clinical Trial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design, endpoints, and experimental protocols for the ELEVATE 2 (NCT04712669) clinical trial. This Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter study was designed to evaluate the efficacy and safety of rodatristat ethyl in patients with Pulmonary Arterial Hypertension (PAH).

Introduction to the ELEVATE 2 Clinical Trial

The ELEVATE 2 trial investigated this compound, a peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1), as a potential treatment for PAH.[1][2] The rationale for the trial is based on the role of serotonin in the pathogenesis of PAH.[1] TPH1 is the rate-limiting enzyme in the synthesis of serotonin, and its inhibition is hypothesized to reduce the excessive pulmonary artery smooth muscle cell proliferation and contraction that contribute to the disease.[1][3] The trial was designed to assess the impact of two different doses of this compound on pulmonary vascular resistance and other key clinical parameters in patients with WHO Group 1 PAH.[4][5][6]

Clinical Trial Design

The ELEVATE 2 trial was a robustly designed study to assess the dose-response, efficacy, and safety of this compound.

Study Design and Patient Population

The trial was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[4][6] Patients were randomized in a 1:1:1 ratio to one of three treatment arms:[4][6]

  • This compound 300 mg twice daily

  • This compound 600 mg twice daily

  • Placebo twice daily

The study was conducted at 64 sites across 16 countries in North America and Europe.[6] The treatment duration was 24 weeks, with an optional open-label extension period.[6][7]

Table 1: Key Aspects of the ELEVATE 2 Trial Design

ParameterDescription
Study Phase Phase 2b[4][6]
Trial Design Randomized, Double-Blind, Placebo-Controlled, Multicenter[4][6]
Randomization Ratio 1:1:1 (Placebo: 300 mg BID: 600 mg BID)[4][6]
Treatment This compound (oral)[4]
Dosage 300 mg and 600 mg twice daily (BID)[4][6]
Treatment Duration 24 weeks[5][6]
Patient Population WHO Group 1 Pulmonary Arterial Hypertension (PAH), Functional Class (FC) II or III[5][6]
Sample Size Approximately 90 patients planned, 108 enrolled[4][6]
Inclusion and Exclusion Criteria

The study enrolled adult patients with a confirmed diagnosis of PAH.

Table 2: Summary of Key Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Age ≥ 18 years[8][9]WHO PH Group 2, 3, 4, or 5[4][9]
Confirmed diagnosis of WHO Group 1 PAH (idiopathic, heritable, drug- or toxin-induced, or associated with connective tissue disease, congenital shunts repaired >1 year prior, or stable HIV infection)[4][8][9]Significant left ventricular dysfunction or valvular heart disease[4]
WHO Functional Class II or III[6][9]Pregnancy, planning to become pregnant, or lactation[4][9]
Stable on background PAH therapy for at least 12 weeks[6]Forced expiratory volume in 1 second (FEV1) < 60% of predicted[4][9]
Pulmonary Vascular Resistance (PVR) ≥ 350 dyn·s/cm⁵[7]Total lung capacity (TLC) < 70% of predicted (with some exceptions for connective tissue disease-associated PAH)[4][9]
6-Minute Walk Distance (6MWD) between 100-550 meters[7]Body Mass Index (BMI) < 18 kg/m ² or > 40 kg/m ²[9]

Endpoints

The ELEVATE 2 trial utilized a range of endpoints to comprehensively evaluate the efficacy and safety of this compound.

Table 3: Primary, Secondary, and Exploratory Endpoints of the ELEVATE 2 Trial

Endpoint TypeEndpointAssessment Method
Primary Percent change from baseline in Pulmonary Vascular Resistance (PVR) at Week 24[5][6]Right Heart Catheterization
Secondary Change in cardiopulmonary hemodynamicsRight Heart Catheterization
Time to Clinical WorseningClinical Assessment
All-cause mortalityVital Status Monitoring
Change in WHO Functional Class (FC)Physician Assessment
Change in 6-Minute Walk Distance (6MWD)6-Minute Walk Test
Change in N-terminal pro-B-type natriuretic peptide (NT-proBNP)Blood Test
Change in Right Ventricular (RV) functionEchocardiography
Change in PAH-SYMPACT® scorePatient-Reported Outcome Questionnaire
Change in REVEAL Lite 2 scoreRisk Score Calculation
Exploratory Time to Clinical ImprovementClinical Assessment
Change in physical activityActigraphy

Experimental Protocols

Detailed methodologies for the key experiments cited in the ELEVATE 2 trial are outlined below.

Serotonin Signaling Pathway in PAH

The therapeutic rationale for the ELEVATE 2 trial is based on the central role of serotonin in the pathophysiology of PAH. The following diagram illustrates the targeted signaling pathway.

G cluster_blood Blood cluster_endothelium Pulmonary Artery Endothelial Cell cluster_smooth_muscle Pulmonary Artery Smooth Muscle Cell platelets Platelets serotonin_blood Serotonin (5-HT) platelets->serotonin_blood Release proliferation Proliferation & Contraction serotonin_blood->proliferation tryptophan Tryptophan tph1 Tryptophan Hydroxylase 1 (TPH1) tryptophan->tph1 serotonin_endo Serotonin (5-HT) tph1->serotonin_endo Synthesis serotonin_endo->proliferation remodeling Vascular Remodeling proliferation->remodeling rodatristat This compound rodatristat->tph1 Inhibits

Serotonin signaling pathway in PAH and the target of this compound.
ELEVATE 2 Clinical Trial Workflow

The following diagram outlines the logical flow of a patient's journey through the ELEVATE 2 clinical trial.

G cluster_treatment 24-Week Double-Blind Treatment screening Screening (Inclusion/Exclusion Criteria Met) randomization Randomization (1:1:1) screening->randomization placebo Placebo BID randomization->placebo rodatristat_300 This compound 300mg BID randomization->rodatristat_300 rodatristat_600 This compound 600mg BID randomization->rodatristat_600 endpoint_assessment Endpoint Assessment at Week 24 (Primary & Secondary) placebo->endpoint_assessment rodatristat_300->endpoint_assessment rodatristat_600->endpoint_assessment ole Optional Open-Label Extension endpoint_assessment->ole final_analysis Final Analysis endpoint_assessment->final_analysis ole->final_analysis

Workflow of the ELEVATE 2 clinical trial.
Right Heart Catheterization (RHC) Protocol

RHC is the gold standard for the diagnosis and hemodynamic assessment of PAH and was used to measure the primary endpoint in the ELEVATE 2 trial.[10][11]

  • Objective: To directly measure hemodynamic parameters in the right heart and pulmonary arteries.

  • Procedure:

    • Patient preparation: Patients are typically required to fast for approximately 6 hours before the procedure.[10]

    • Catheter insertion: A thin, flexible tube (Swan-Ganz catheter) is inserted into a large vein, typically in the neck, groin, or arm.

    • Catheter advancement: The catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery.

    • Pressure measurements: Pressures are measured in the right atrium (mean right atrial pressure - mRAP), right ventricle, and pulmonary artery (systolic, diastolic, and mean pulmonary artery pressure - mPAP). Pulmonary capillary wedge pressure (PCWP) is also measured to assess left heart filling pressures.[11]

    • Cardiac output measurement: Cardiac output is typically determined by the thermodilution or Fick method.

    • Calculation of PVR: Pulmonary vascular resistance is calculated using the formula: PVR = (mPAP - PCWP) / Cardiac Output.

  • Data Collection: Hemodynamic measurements are recorded at baseline and at the 24-week follow-up to assess the change in PVR.

6-Minute Walk Test (6MWT) Protocol

The 6MWT is a standardized, submaximal exercise test used to assess functional capacity.[12]

  • Objective: To measure the distance a patient can walk on a flat, hard surface in 6 minutes.[12]

  • Procedure:

    • Test environment: The test is conducted in a quiet, enclosed corridor, typically 30 meters in length, with markings at regular intervals.[12][13]

    • Pre-test assessment: Baseline heart rate, blood pressure, respiratory rate, and oxygen saturation are recorded.[13] The Borg Dyspnea Scale may be used to assess the patient's perception of breathlessness.[13]

    • Patient instructions: Patients are instructed to walk as far as possible in 6 minutes, and they are allowed to slow down, stop, and rest if necessary.[12]

    • During the test: The administrator provides standardized encouragement at regular intervals.

    • Post-test assessment: The total distance walked (6-minute walk distance - 6MWD) is recorded. Heart rate, blood pressure, respiratory rate, oxygen saturation, and Borg Dyspnea Scale score are reassessed immediately after the test.[13]

  • Data Collection: The 6MWD is measured at baseline and at the 24-week follow-up. An increase or decrease of 50 meters is considered a significant change.[13]

Echocardiography for Right Ventricular (RV) Function Protocol

Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function.

  • Objective: To evaluate the size and function of the right ventricle.

  • Procedure:

    • Image acquisition: Standard echocardiographic views are obtained, with a particular focus on the right heart. This includes the parasternal long-axis, parasternal short-axis, apical four-chamber, and subcostal views.[14][15]

    • Key parameters measured:

      • Tricuspid Annular Plane Systolic Excursion (TAPSE): Measures the longitudinal motion of the tricuspid annulus and reflects RV systolic function.[14][16]

      • RV Fractional Area Change (RVFAC): The percentage change in the RV area from diastole to systole, providing an estimate of RV systolic function.[14][16]

      • RV Wall Thickness: Measured in end-diastole, typically from the subcostal view, to assess for RV hypertrophy.[14][15]

      • Right Atrial and RV Areas: To assess the size and potential dilation of the right heart chambers.[16]

      • TAPSE/sPAP ratio: An index of RV to pulmonary artery (PA) coupling.[16]

  • Data Collection: Echocardiographic parameters are measured at baseline and at the 24-week follow-up to assess changes in RV function.

Patient-Reported Outcome (PRO) Questionnaires
  • PAH-SYMPACT®: A validated, disease-specific questionnaire to assess the symptoms and impacts of PAH on a patient's life.[5][9] It consists of 22 Likert-scale questions across four domains: cardiovascular symptoms, cardiopulmonary symptoms, physical impact, and cognitive-emotional impact.[1][5][9] Higher scores indicate a worse health-related quality of life.[5][9] The one-day recall version is often used in clinical practice.[1][5]

  • REVEAL Lite 2 Score: A simplified risk score calculator for PAH that predicts 1-year mortality.[8][17] It uses a limited number of variables, including:

    • BNP or NT-proBNP levels

    • 6-Minute Walk Distance

    • WHO Functional Class

    • Systolic Blood Pressure

    • Heart Rate

    • Renal function (eGFR)

Statistical Analysis

The primary efficacy analyses in the ELEVATE 2 trial were conducted on the intention-to-treat (ITT) population, which includes all randomized patients.[6][18] Safety analyses were performed on the safety population, comprising all patients who received at least one dose of the study drug.[6][18] The primary endpoint, the percent change in PVR from baseline to week 24, was the main focus of the statistical evaluation.[6][18]

References

Application Notes and Protocols: Biomarkers for Assessing Rodatristat Ethyl Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rodatristat ethyl is an investigational prodrug of rodatristat, a potent, peripherally-acting inhibitor of tryptophan hydroxylase 1 (TPH1).[1] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, or 5-HT) in peripheral tissues, such as the gastrointestinal tract and pulmonary artery endothelial cells.[2][3][4] The therapeutic hypothesis was that by inhibiting TPH1, this compound would reduce the production of peripheral serotonin, which is implicated in the pathogenesis of pulmonary arterial hypertension (PAH) by promoting pulmonary artery smooth muscle cell proliferation and vascular remodeling.[1][5][6]

These application notes provide a detailed overview of the key biomarkers used to assess the pharmacodynamic activity and clinical efficacy of this compound, protocols for their measurement, and a summary of the clinical findings which are critical for understanding the compound's effects.

Pharmacodynamic Biomarker: 5-Hydroxyindoleacetic Acid (5-HIAA)

The primary biomarker for assessing the target engagement and pharmacodynamic effect of this compound is 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin.[1][5] A reduction in 5-HIAA levels in plasma and urine directly reflects the inhibition of TPH1 and the subsequent decrease in peripheral serotonin synthesis.

Signaling Pathway: Serotonin Synthesis and Inhibition by this compound

The synthesis of serotonin begins with the amino acid L-tryptophan. The enzyme Tryptophan Hydroxylase (TPH) hydroxylates L-tryptophan to form 5-hydroxytryptophan (5-HTP).[7][8] This is the rate-limiting step in the pathway.[7][9] Subsequently, Aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-HT).[10] this compound is a prodrug that is converted to rodatristat, which specifically inhibits the peripheral isoform of TPH, TPH1.

G cluster_pathway Serotonin Synthesis Pathway cluster_drug Drug Action tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp TPH1 (Rate-limiting step) serotonin Serotonin (5-HT) htp->serotonin AADC hiaa 5-HIAA (Metabolite) serotonin->hiaa MAO, ALDH2 rodatristat This compound (Rodatristat) rodatristat->htp Inhibits TPH1

Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
Data Presentation: 5-HIAA Reduction in Healthy Volunteers

Studies in healthy subjects demonstrated that this compound achieves a robust, dose-dependent reduction in plasma and urine 5-HIAA. Maximal reductions were typically achieved within 7 days of treatment and were reversible, with levels returning to near baseline 7 days after dosing cessation.[5]

Dose Administered (BID)Mean Reduction in Plasma 5-HIAAMean Reduction in Urine 5-HIAA
300 mg~ 46%~ 47%
>300 mg up to 800 mg~ 54%~ 59%
Data summarized from a study in healthy subjects over 14-16 days.[5]

Clinical Efficacy Biomarkers & Trial Outcomes in PAH

While 5-HIAA is a reliable biomarker for the pharmacodynamic activity of this compound, the ultimate assessment of efficacy in patients with PAH relied on clinical and hemodynamic endpoints. The ELEVATE 2 Phase 2b trial was designed to evaluate these outcomes.[1][11]

Key Efficacy Endpoints
  • Pulmonary Vascular Resistance (PVR): The primary endpoint, measuring the resistance in the pulmonary arteries. An increase indicates worsening of PAH.[11][12]

  • N-terminal prohormone of brain natriuretic peptide (NT-proBNP): A biomarker for cardiac stress and heart failure. Elevated levels are associated with worse outcomes in PAH.[11][13]

  • Six-Minute Walk Distance (6MWD): A measure of functional exercise capacity. A decrease indicates clinical worsening.[11]

Data Presentation: ELEVATE 2 Trial Efficacy Results

Contrary to the therapeutic hypothesis, the ELEVATE 2 trial demonstrated that despite successfully reducing peripheral serotonin, this compound had a negative effect on key clinical endpoints compared to placebo at 24 weeks.[12][13][14]

EndpointPlacebo GroupThis compound (300 mg BID)This compound (600 mg BID)
Change in PVR from Baseline +5.8% +63.1% +64.2%
Change in NT-proBNP DecreaseIncreaseIncrease
Change in Cardiac Index Stable / Slight IncreaseDecreaseDecrease
Results indicate a worsening of PAH hemodynamics and cardiac function in the treatment groups.[13][14]
Logical Relationship: Hypothesized vs. Observed Efficacy

The failure of the ELEVATE 2 trial highlights a critical disconnect between target engagement (biomarker 5-HIAA reduction) and clinical benefit. The initial hypothesis was not supported by the clinical data; in fact, the opposite effect was observed.

G cluster_hypothesized Hypothesized Pathway to Efficacy cluster_observed Observed Clinical Outcome h_drug This compound h_target ↓ Peripheral Serotonin (↓ 5-HIAA) h_drug->h_target h_outcome Amelioration of PAH (↓ PVR, ↓ NT-proBNP) h_target->h_outcome o_drug This compound o_target ↓ Peripheral Serotonin (↓ 5-HIAA) o_drug->o_target o_outcome Worsening of PAH (↑ PVR, ↑ NT-proBNP) o_target->o_outcome

Caption: The hypothesized benefit versus the observed negative outcome of this compound.

Experimental Protocols

Protocol 1: Quantification of 5-HIAA in Plasma and Urine

This protocol outlines a general method for measuring 5-HIAA using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), a common and sensitive technique.

1. Sample Collection and Preparation:

  • Urine: Collect a 24-hour urine sample in a container with an acid preservative (e.g., HCl) to prevent degradation of indoles. Record the total volume. Aliquot and store at -80°C.
  • Plasma: Collect whole blood in EDTA or heparin tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C. Collect the plasma supernatant, aliquot, and store at -80°C.
  • Preparation: Thaw samples on ice. For protein precipitation, add a 3:1 ratio of acetonitrile (containing an internal standard, e.g., 5-HIAA-d5) to the plasma sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. Urine samples may require dilution prior to analysis.

2. HPLC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column.
  • Mobile Phase: Employ a gradient elution using a combination of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
  • Example Transition for 5-HIAA: Q1: 192.1 m/z -> Q3: 146.1 m/z
  • Example Transition for Internal Standard (5-HIAA-d5): Q1: 197.1 m/z -> Q3: 151.1 m/z
  • Quantification: Create a standard curve using known concentrations of 5-HIAA. Quantify the sample concentrations by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Assessment of Pulmonary Hemodynamics

This is a clinical procedure performed by trained medical professionals.

Method: Right Heart Catheterization (RHC)

  • Procedure: A thin, flexible tube (catheter) is inserted into a large vein (e.g., in the neck, groin, or arm) and guided through the right atrium and right ventricle into the pulmonary artery.

  • Measurements: The catheter has sensors to directly measure pressures, including:

    • Mean Pulmonary Artery Pressure (mPAP)

    • Pulmonary Capillary Wedge Pressure (PCWP)

    • Right Atrial Pressure

  • Calculations:

    • Cardiac Output (CO): Measured using thermodilution or Fick method.

    • Pulmonary Vascular Resistance (PVR): Calculated using the formula: PVR = (mPAP - PCWP) / CO. Results are expressed in dynes·sec/cm⁵.[11][15]

Protocol 3: Quantification of NT-proBNP

Method: Immunoassay

  • Principle: This measurement is typically performed using a sandwich immunoassay (e.g., ELISA or automated electrochemiluminescence assays).

  • Procedure:

    • A patient's plasma or serum sample is added to a reaction vessel containing a capture antibody specific for one epitope of NT-proBNP.

    • A detection antibody, labeled with a signal-generating molecule (e.g., an enzyme or a chemiluminescent tag) and specific for a different epitope of NT-proBNP, is added.

    • A "sandwich" complex is formed (capture antibody - NT-proBNP - detection antibody).

    • Unbound antibodies are washed away.

    • A substrate is added, and the resulting signal (colorimetric, fluorescent, or luminescent) is measured. The signal intensity is directly proportional to the concentration of NT-proBNP in the sample.

Experimental Workflow: Clinical Trial Design

The following diagram illustrates a typical workflow for a clinical trial, such as ELEVATE 2, to assess the efficacy of a drug like this compound.

G cluster_arms Treatment Period (e.g., 24 Weeks) start Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessments - RHC (PVR) - Blood Draw (5-HIAA, NT-proBNP) - 6MWD start->baseline random Randomization baseline->random placebo Placebo Group random->placebo 1 drug_a This compound (Dose 1) random->drug_a 1 drug_b This compound (Dose 2) random->drug_b 1 followup Follow-up Assessments (Repeat Baseline Measures) placebo->followup drug_a->followup drug_b->followup analysis Data Analysis (Compare change from baseline across groups) followup->analysis end Trial Conclusion analysis->end

Caption: A generalized workflow for a dose-ranging, placebo-controlled clinical trial.

Conclusion and Interpretation

The case of this compound provides a critical lesson in drug development.

  • 5-HIAA as a Pharmacodynamic Biomarker: Plasma and urine 5-HIAA are excellent, reliable biomarkers for confirming the mechanism of action and target engagement of TPH1 inhibitors like this compound. The data clearly show a dose-dependent reduction in peripheral serotonin synthesis.[5]

  • 5-HIAA as an Efficacy Biomarker: The clinical trial results demonstrate that 5-HIAA is a poor surrogate biomarker for clinical efficacy in PAH.[12][13] A significant reduction in 5-HIAA did not translate to clinical improvement; instead, it was associated with clinical and hemodynamic worsening.

  • Implications for Serotonin Pathway in PAH: The unexpected negative outcomes of the ELEVATE 2 trial suggest that the role of peripheral serotonin in PAH is more complex than previously understood. It is possible that while serotonin may contribute to vascular remodeling, it might also have protective effects on cardiac function, and its inhibition can be detrimental.[13][14] These findings challenge the therapeutic strategy of targeting peripheral serotonin synthesis for PAH treatment.[12][16]

For researchers and drug developers, this underscores the importance of validating surrogate biomarkers against hard clinical endpoints and highlights the potential for non-clinical models to be insufficient in predicting the complex effects of modulating the serotonergic system in human disease.[13]

References

Troubleshooting & Optimization

Technical Support Center: Rodatristat Ethyl Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of Rodatristat ethyl.

Troubleshooting Guides & FAQs

This section addresses specific issues and questions that may arise during the experimental and clinical evaluation of this compound.

Issue 1: Discrepancy Between Preclinical Efficacy and Clinical Trial Outcomes

Question: Preclinical studies in rat models of pulmonary arterial hypertension (PAH) showed that this compound reduced pulmonary vascular remodeling and improved hemodynamics. However, the Phase 2b ELEVATE 2 clinical trial in human PAH patients showed a negative effect on pulmonary hemodynamics and cardiac function. What could explain this discrepancy?

Answer: The divergence between preclinical and clinical results is a significant challenge in drug development and can be attributed to several factors:

  • Species-Specific Differences in Serotonin Biology: The pathophysiology of PAH and the role of the serotonin pathway may differ significantly between rodent models and human patients. While preclinical models are essential for initial proof-of-concept, they may not fully recapitulate the complexity of human PAH.

  • Complexity of Human PAH: Patients enrolled in the ELEVATE 2 trial had established PAH and were on background standard-of-care therapies. This contrasts with preclinical models where the disease is acutely induced in otherwise healthy animals. The chronic nature of the disease and the presence of co-morbidities and concomitant medications in humans can alter the response to a novel therapeutic agent.

  • Unexpected Role of Peripheral Serotonin: The negative outcome of the ELEVATE 2 trial suggests that reducing peripheral serotonin in PAH patients may have unintended detrimental effects. It is possible that in the context of established PAH, peripheral serotonin may play a compensatory or protective role in maintaining cardiac function, and its inhibition could unmask or worsen underlying cardiac dysfunction.

  • Off-Target Effects: Although this compound is a selective TPH1 inhibitor, the possibility of off-target effects in humans that were not apparent in preclinical models cannot be entirely ruled out.

Issue 2: Unexpected Worsening of Pulmonary Vascular Resistance (PVR)

Question: The primary endpoint of the ELEVATE 2 trial was the percent change in Pulmonary Vascular Resistance (PVR). Unexpectedly, PVR increased in the this compound treatment groups compared to placebo. What are the potential mechanisms for this paradoxical effect?

Answer: The observed increase in PVR is a critical and unexpected finding. Potential explanations include:

  • Shunting of Blood Flow: Inhibition of peripheral serotonin synthesis might alter the balance of vasoactive mediators, leading to a paradoxical vasoconstriction in the pulmonary vasculature.

  • Direct Cardiotoxic Effects: While not definitively established, it is a possibility that this compound or its metabolites could have a direct negative impact on cardiac function, leading to increased right heart pressures and consequently a rise in calculated PVR.

  • Alteration of Hypoxic Pulmonary Vasoconstriction (HPV): The serotonin pathway is known to interact with HPV. It is conceivable that altering serotonin levels could disrupt the normal physiological response to hypoxia in the lungs of PAH patients, leading to a worsening of PVR.

Issue 3: Managing and Interpreting Adverse Events

Question: The ELEVATE 2 trial reported a higher incidence of treatment-emergent adverse events (TEAEs) in the this compound groups. How should researchers interpret and manage these findings in future studies of TPH inhibitors?

Answer: A thorough analysis of the adverse event profile is crucial.

  • Dose-Dependent Effects: The higher rate of TEAEs in the 600 mg group compared to the 300 mg group suggests a potential dose-dependent toxicity. Future studies should carefully consider the dose-response relationship for both efficacy and safety.

  • Serotonin-Related Side Effects: Given the mechanism of action, it is important to monitor for side effects commonly associated with alterations in serotonin levels, such as gastrointestinal disturbances, dizziness, and headache.

  • Cardiovascular Safety: The negative impact on hemodynamics underscores the need for rigorous cardiovascular safety monitoring in any future trials of TPH inhibitors for PAH. This should include frequent echocardiograms and monitoring of cardiac biomarkers like NT-proBNP.

Quantitative Data Summary

The following tables summarize key quantitative data from the ELEVATE 2 clinical trial.

Table 1: ELEVATE 2 Trial - Primary Efficacy Endpoint

Treatment GroupNBaseline PVR (dyn·s/cm⁵, Mean ± SD)Week 24 PVR (dyn·s/cm⁵, Mean ± SD)Least-Squares Mean Percent Change from Baseline in PVR (SE)
Placebo36785.1 ± 369.3759.5 ± 368.55.8% (18.1)
This compound 300 mg BID36823.9 ± 423.11146.4 ± 638.163.1% (18.5)
This compound 600 mg BID36801.4 ± 350.21131.7 ± 582.464.2% (18.0)

Data from the ELEVATE-2 phase 2b trial.[1][2]

Table 2: ELEVATE 2 Trial - Treatment-Emergent Adverse Events (TEAEs)

Placebo (N=36)This compound 300 mg BID (N=36)This compound 600 mg BID (N=36)
Patients with any TEAE, n (%) 29 (81%)33 (92%)36 (100%)
TEAEs leading to study discontinuation, n (%) 3 (8%)4 (11%)4 (11%)
TEAEs leading to death, n (%) 0 (0%)1 (3%)0 (0%)

Data from the ELEVATE-2 phase 2b trial.[1][2]

Experimental Protocols

This section provides detailed methodologies for key preclinical and clinical experiments relevant to the development of this compound.

Preclinical Model: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

Objective: To induce a model of pulmonary hypertension that mimics some of the pathological features of the human disease for the evaluation of potential therapeutic agents.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.

  • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg is administered.[3][4]

  • Disease Development: The animals are monitored for 3-4 weeks, during which time they develop progressive pulmonary hypertension.

  • Hemodynamic Assessment: At the end of the study period, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Histopathological Analysis: Following hemodynamic measurements, the heart and lungs are excised. The right ventricle is dissected from the left ventricle and septum, and the ratio of the right ventricular weight to the left ventricle plus septum weight (Fulton index) is calculated as a measure of right ventricular hypertrophy. Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess pulmonary vascular remodeling, including medial wall thickness.

Preclinical Model: SU-5416 (Sugen) and Hypoxia-Induced Pulmonary Hypertension in Rats

Objective: To create a more severe and angioproliferative model of pulmonary hypertension that more closely resembles the plexiform lesions seen in some human PAH patients.

Methodology:

  • Animal Model: Male rats (e.g., Sprague-Dawley) are used.

  • Induction:

    • A single subcutaneous injection of the VEGF receptor 2 inhibitor SU-5416 (20 mg/kg) is administered.

    • Immediately following the injection, the animals are placed in a hypoxic environment (10% O₂) for 3 weeks.

    • After the 3-week hypoxic period, the animals are returned to normoxia for a further 2-5 weeks to allow for disease progression.

  • Assessments: Hemodynamic and histopathological assessments are performed as described in the MCT model. This model typically results in more severe PAH with evidence of endothelial cell proliferation and plexiform-like lesions.

Clinical Procedure: Right Heart Catheterization (RHC)

Objective: To directly measure hemodynamic parameters in the right heart and pulmonary arteries for the diagnosis and assessment of PAH.

Methodology:

  • Patient Preparation: The patient is brought to the catheterization laboratory, and the insertion site (typically the internal jugular, subclavian, or femoral vein) is prepped and draped in a sterile manner. Local anesthesia is administered.

  • Catheter Insertion: A multi-lumen, balloon-tipped pulmonary artery catheter (Swan-Ganz catheter) is inserted into the selected vein.

  • Catheter Advancement: Under fluoroscopic and pressure waveform guidance, the catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery.

  • Pressure Measurements: Pressures are recorded in the right atrium, right ventricle, and pulmonary artery.

  • Pulmonary Artery Wedge Pressure (PAWP): The balloon at the catheter tip is inflated to occlude a small pulmonary artery branch, allowing for the measurement of the PAWP, which provides an estimate of left atrial pressure.

  • Cardiac Output Measurement: Cardiac output is typically measured using the thermodilution method, where a bolus of cold saline is injected through a proximal port of the catheter and the change in blood temperature is detected by a thermistor at the catheter tip.

  • Calculation of Hemodynamic Parameters: From the measured values, other important parameters are calculated, including Pulmonary Vascular Resistance (PVR) and cardiac index.

Clinical Assessment: 6-Minute Walk Test (6MWT)

Objective: To assess the submaximal functional exercise capacity of a patient.

Methodology:

  • Test Environment: The test is conducted on a flat, hard surface in a corridor of at least 30 meters in length.

  • Patient Instructions: The patient is instructed to walk as far as possible in 6 minutes, and they are allowed to slow down, stop, and rest if necessary. They are informed that the goal is to cover as much distance as possible.

  • Monitoring: Heart rate, oxygen saturation, and the patient's perceived level of exertion (using the Borg scale) are typically monitored before, during, and after the test.

  • Encouragement: Standardized phrases of encouragement are given at regular intervals.

  • Outcome Measure: The primary outcome is the total distance walked in 6 minutes (6-minute walk distance, 6MWD).

Visualizations

Signaling Pathway of this compound

G Tryptophan Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) (Rate-limiting enzyme) Tryptophan->TPH1 Substrate Serotonin Peripheral Serotonin (5-HT) TPH1->Serotonin Catalyzes conversion Proliferation Smooth Muscle Cell Proliferation & Vasoconstriction Serotonin->Proliferation Promotes Rodatristat This compound (Prodrug) Active_Metabolite Rodatristat (Active Metabolite) Rodatristat->Active_Metabolite Metabolized to Active_Metabolite->TPH1 Inhibits PAH Pulmonary Arterial Hypertension (PAH) Pathogenesis Proliferation->PAH Contributes to

Caption: Mechanism of action of this compound in the serotonin pathway.

ELEVATE 2 Clinical Trial Workflow

G Screening Screening & Enrollment (PAH Patients, N=108) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo (n=36) Randomization->Placebo Rodatristat300 This compound 300 mg BID (n=36) Randomization->Rodatristat300 Rodatristat600 This compound 600 mg BID (n=36) Randomization->Rodatristat600 Treatment 24-Week Double-Blind Treatment Placebo->Treatment Rodatristat300->Treatment Rodatristat600->Treatment PrimaryEndpoint Primary Endpoint Assessment (Change in PVR at Week 24) Treatment->PrimaryEndpoint

Caption: High-level overview of the ELEVATE 2 Phase 2b clinical trial design.

Logical Relationship: Preclinical to Clinical Translation Challenge

G Preclinical Preclinical Evidence (Rodent Models) Preclinical_Findings Positive Outcomes: - Reduced Vascular Remodeling - Improved Hemodynamics Preclinical->Preclinical_Findings Clinical_Hypothesis Hypothesis: TPH1 inhibition will be efficacious in human PAH Preclinical->Clinical_Hypothesis Clinical_Trial Clinical Trial (ELEVATE 2) Clinical_Hypothesis->Clinical_Trial Clinical_Findings Negative Outcomes: - Worsened PVR - Negative Cardiac Effects - Increased Adverse Events Clinical_Trial->Clinical_Findings Conclusion Conclusion: - Lack of translation from  preclinical models to humans - Serotonin pathway is more  complex in human PAH Clinical_Findings->Conclusion

Caption: The challenge of translating promising preclinical findings to clinical outcomes.

References

Rodatristat Ethyl in ELEVATE 2: A Technical Analysis of Trial Failure

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This document addresses the unexpected failure of rodatristat ethyl in the Phase 2b ELEVATE 2 clinical trial for the treatment of Pulmonary Arterial Hypertension (PAH). It is intended for researchers, scientists, and drug development professionals seeking to understand the trial's outcomes and their implications.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the ELEVATE 2 trial?

The ELEVATE 2 trial for this compound failed to meet its primary efficacy endpoint. Instead of the anticipated decrease, patients treated with this compound experienced a statistically significant increase in pulmonary vascular resistance (PVR) compared to the placebo group. This paradoxical effect indicated a worsening of the underlying condition the drug was intended to treat.[1][2]

Q2: What was the proposed mechanism of action for this compound in PAH?

This compound is a prodrug of rodatristat, a potent inhibitor of tryptophan hydroxylase 1 (TPH1).[3] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues.[3] In PAH, elevated levels of serotonin are believed to contribute to the proliferation of pulmonary artery smooth muscle cells and vasoconstriction, leading to increased PVR. By inhibiting TPH1, this compound was expected to reduce peripheral serotonin levels, thereby mitigating these pathological processes.[3][4]

Q3: Were there any other negative outcomes observed in the trial?

Yes, secondary endpoints in the ELEVATE 2 trial also indicated a negative effect of this compound. While specific quantitative data for all secondary endpoints have not been widely published, reports indicate that key measures such as the 6-minute walk distance (6MWD) and levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a biomarker for heart stress, also worsened in the treatment groups compared to placebo.[5]

Q4: What were the preclinical findings that supported the investigation of this compound in PAH?

Preclinical studies in animal models of PAH had shown that this compound could reduce pulmonary vascular remodeling.[4] Furthermore, early-phase clinical trials in healthy volunteers demonstrated that this compound effectively reduced peripheral serotonin levels, providing a rationale for its investigation in patients with PAH.[6]

Q5: What are the current hypotheses for the unexpected negative results?

The paradoxical worsening of PVR suggests a more complex role for serotonin in the pathophysiology of established PAH than was previously understood. One hypothesis is that while serotonin may contribute to the initiation of vascular remodeling, it might also have a protective or compensatory role in established disease, possibly by influencing cardiac function or other signaling pathways. The significant reduction of peripheral serotonin by this compound may have disrupted this balance, leading to a net negative effect on cardiopulmonary hemodynamics.[1]

Troubleshooting Guide for Unexpected Clinical Trial Outcomes

This guide provides a framework for investigating unexpected or paradoxical results in clinical trials, using the ELEVATE 2 trial as a case study.

Issue Possible Causes Investigative Steps
Paradoxical Worsening of Primary Endpoint (e.g., Increased PVR) 1. Incomplete understanding of the target's role in the disease state. 2. Off-target pharmacological effects of the drug. 3. Complex downstream effects of target modulation. 4. Patient population heterogeneity.1. Re-evaluate the biological role of the target (e.g., serotonin) in advanced disease versus initiation. 2. Conduct comprehensive off-target screening and secondary pharmacology studies. 3. Perform deep biomarker analysis on patient samples to understand the systemic response to the drug. 4. Stratify patient data based on baseline characteristics to identify any subpopulations with differential responses.
Negative Impact on Secondary Endpoints (e.g., 6MWD, NT-proBNP) 1. Direct negative effect of the drug on cardiac or skeletal muscle function. 2. Worsening of the primary condition leading to functional decline.1. In non-clinical models, assess the direct effects of the drug on cardiac contractility and muscle physiology. 2. Correlate the changes in secondary endpoints with the changes in the primary endpoint for individual patients.
Discrepancy Between Preclinical and Clinical Efficacy 1. Animal models do not fully recapitulate the complexity of human disease. 2. Differences in drug metabolism and pharmacokinetics between species. 3. The stage of the disease in the clinical population is different from that in the animal models.1. Critically assess the limitations of the preclinical models used. 2. Compare drug exposure and metabolite profiles between preclinical species and humans. 3. Analyze if the drug's mechanism is relevant to the pathophysiology of the specific patient population enrolled.

Data Presentation

Table 1: Primary Efficacy Endpoint Results from the ELEVATE 2 Trial

Parameter Placebo (n=36) This compound 300 mg BID (n=36) This compound 600 mg BID (n=36)
Least-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE) 5.8% (18.1)63.1% (18.5)64.2% (18.0)

Note: Specific quantitative data for secondary endpoints such as 6-minute walk distance and NT-proBNP have not been detailed in publicly available sources.

Experimental Protocols

The following are representative methodologies for the key experiments conducted in the ELEVATE 2 trial, based on standard clinical practice for PAH trials. The exact, proprietary protocol for the ELEVATE 2 trial is not publicly available.

1. Right Heart Catheterization (RHC) for Pulmonary Vascular Resistance (PVR) Measurement

  • Objective: To directly measure hemodynamic parameters to calculate PVR.

  • Procedure:

    • Patients are brought to the cardiac catheterization laboratory.

    • Local anesthesia is administered at the access site (typically the internal jugular, femoral, or brachial vein).

    • A pulmonary artery (Swan-Ganz) catheter is inserted into the vein and advanced through the right atrium and right ventricle into the pulmonary artery under fluoroscopic guidance.

    • Pressures in the right atrium, right ventricle, and pulmonary artery are recorded.

    • The balloon at the catheter tip is inflated to measure the pulmonary capillary wedge pressure (PCWP), which provides an estimate of left atrial pressure.

    • Cardiac output is measured, typically by the thermodilution method.

    • PVR is calculated using the following formula: PVR = (Mean Pulmonary Artery Pressure - PCWP) / Cardiac Output.

    • The procedure is performed at baseline and at the 24-week follow-up.

2. 6-Minute Walk Test (6MWT)

  • Objective: To assess the patient's functional exercise capacity.

  • Procedure:

    • The test is conducted on a flat, hard surface in a corridor of at least 30 meters in length.

    • Patients are instructed to walk as far as possible in 6 minutes, turning around at the ends of the corridor. They are permitted to slow down and rest if necessary, but are encouraged to resume walking as soon as they are able.

    • Standardized encouragement is provided by the technician at specific intervals.

    • The total distance walked in 6 minutes is recorded.

    • Oxygen saturation and heart rate are monitored before, during, and after the test.

    • The test is performed at baseline and at the 24-week follow-up.

Visualizations

Rodatristat_Ethyl_MOA cluster_synthesis Serotonin Synthesis Pathway cluster_drug Drug Action cluster_effect Pathophysiological Effect in PAH Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP TPH1 Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC Proliferation Pulmonary Artery Smooth Muscle Cell Proliferation Serotonin->Proliferation Vasoconstriction Vasoconstriction Serotonin->Vasoconstriction Rodatristat This compound (Rodatristat) Rodatristat->Tryptophan Inhibits Rodatristat->FiveHTP PVR Increased PVR Proliferation->PVR Vasoconstriction->PVR

Caption: Intended mechanism of action of this compound in PAH.

ELEVATE2_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (24 Weeks) cluster_followup Follow-up InclusionCriteria Inclusion/Exclusion Criteria Met InformedConsent Informed Consent InclusionCriteria->InformedConsent BaselineAssessments Baseline Assessments (RHC, 6MWT, NT-proBNP) InformedConsent->BaselineAssessments Randomization Randomization (1:1:1) BaselineAssessments->Randomization Placebo Placebo BID Randomization->Placebo Rodatristat300 This compound 300mg BID Randomization->Rodatristat300 Rodatristat600 This compound 600mg BID Randomization->Rodatristat600 Week24Assessments Week 24 Assessments (RHC, 6MWT, NT-proBNP) Placebo->Week24Assessments Rodatristat300->Week24Assessments Rodatristat600->Week24Assessments PrimaryEndpoint Primary Endpoint Analysis: % Change in PVR Week24Assessments->PrimaryEndpoint

References

Technical Support Center: Rodatristat Ethyl in Pulmonary Arterial Hypertension (PAH) Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Rodatristat ethyl in Pulmonary Arterial Hypertension (PAH). The information is based on findings from the ELEVATE-2 clinical trial and preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in the context of PAH?

This compound is an oral prodrug of rodatristat, a potent inhibitor of tryptophan hydroxylase 1 (TPH1).[1] TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1][2] In patients with PAH, TPH1 is overexpressed in the pulmonary arterial endothelial cells, leading to an excess production of local serotonin.[1] This locally produced serotonin, along with gut-derived serotonin, is believed to induce the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key factor in the vascular remodeling seen in PAH.[1][3] By inhibiting TPH1, this compound was anticipated to reduce peripheral serotonin levels, thereby halting or reversing the pulmonary vascular remodeling.[1][3]

Q2: What were the expected hemodynamic effects of this compound in PAH patients?

Based on preclinical models and the understanding of the role of serotonin in PAH, the expected hemodynamic effects of this compound were positive.[1][4] Researchers anticipated that by reducing serotonin production, the drug would lead to a decrease in pulmonary vascular resistance (PVR), a reduction in mean pulmonary arterial pressure (mPAP), and an overall improvement in cardiac function.[1][5] Preclinical studies in rat models of PAH showed that this compound reduced serotonin production and had a positive impact on blood vessel remodeling, with a significant reduction in the wall thickness of the pulmonary artery.[4]

Q3: What were the actual hemodynamic and clinical outcomes observed in the ELEVATE-2 trial?

Contrary to expectations, the ELEVATE-2 trial demonstrated negative hemodynamic and clinical effects of this compound in PAH patients.[6][7][8] The trial, a Phase 2b, double-blind, multicenter study, showed that treatment with this compound resulted in a worsening of key hemodynamic parameters compared to placebo.[2][7] Specifically, there was a significant increase in pulmonary vascular resistance (PVR), the primary endpoint of the study.[6][7] Additionally, negative effects were observed on several secondary endpoints, including markers of right heart failure and mortality-morbidity indices.[6]

Q4: Were there any specific adverse events of concern reported in the ELEVATE-2 trial?

Yes, treatment-emergent adverse events (TEAEs) were more frequent in the this compound groups compared to the placebo group.[6][7] While the rate of TEAEs leading to study discontinuation was similar across the groups, there was one death in the this compound 300 mg group that was considered a TEAE.[6][7] The most common adverse events were gastrointestinal-related, such as diarrhea and nausea, which were generally mild and dose-related in earlier Phase 1 studies in healthy volunteers.[9]

Troubleshooting Experimental Discrepancies

Issue 1: Preclinical models showed positive results, but the clinical trial in humans showed negative outcomes. What could explain this discrepancy?

This is a critical question that the ELEVATE-2 trial results have brought to the forefront. Several factors could contribute to this discrepancy:

  • Complexity of the Human Serotonergic System: The investigators of the ELEVATE-2 trial suggest that the established non-clinical animal models of PAH may not sufficiently capture the complexity of the human serotonergic system.[6] Serotonin's role in human PAH may be more nuanced than previously understood from animal models.

  • Compensatory Mechanisms: It has been hypothesized that while serotonin may drive pulmonary vascular remodeling, it might also have a protective effect on maintaining heart contractility.[6] The expression of serotonin might be upregulated as a compensatory response in PAH patients. Therefore, inhibiting this pathway could have unforeseen detrimental effects.

  • Off-Target Effects: While this compound is designed to be a peripheral TPH1 inhibitor with low potential for central nervous system effects, the possibility of unknown off-target effects in the complex biological system of a PAH patient cannot be entirely ruled out.[1][5]

Issue 2: My in vitro experiments with this compound on human PASMCs are not showing the expected anti-proliferative effects. What could be wrong?

  • Cell Culture Conditions: Ensure that the cell culture conditions, including media composition and oxygen tension, are appropriate to mimic the PAH phenotype.

  • Source of Serotonin: Remember that this compound inhibits the production of serotonin. If your experimental setup involves adding exogenous serotonin to the cell culture, the inhibitory effect of this compound on TPH1 will not be observable. The experiment should be designed to assess the effect of inhibiting endogenous serotonin production by the cells themselves, if applicable, or in a co-culture system with endothelial cells.

  • Drug Concentration and Exposure Time: Verify that the concentrations of this compound used are within the effective range and that the exposure time is sufficient to observe an effect.

  • Alternative Signaling Pathways: The proliferation of PASMCs in PAH is driven by multiple signaling pathways. It is possible that in your specific cell line or experimental conditions, other pathways are more dominant, masking the effect of serotonin inhibition.

Data Presentation

Table 1: Key Hemodynamic and Clinical Outcomes from the ELEVATE-2 Trial

ParameterPlacebo GroupThis compound 300 mg GroupThis compound 600 mg Group
Least-Squares Mean Percent Change in PVR from Baseline to Week 24 5.8% (SE 18.1)63.1% (SE 18.5)64.2% (SE 18.0)
Treatment-Emergent Adverse Events (TEAEs) 81% (29 patients)92% (33 patients)100% (36 patients)
TEAEs Leading to Study Discontinuation 8% (3 patients)11% (4 patients)11% (4 patients)
TEAEs Leading to Death 03% (1 patient)0

Source: Lancet Respiratory Medicine, as cited in search results.[6][7]

Experimental Protocols

Protocol 1: ELEVATE-2 Clinical Trial Methodology (Summarized)

  • Study Design: A Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter trial.[2][7]

  • Participants: 108 adult patients with confirmed PAH (WHO Group 1), WHO Functional Class II or III, on stable background PAH therapy.[7][10]

  • Intervention: Participants were randomized to receive placebo, this compound 300 mg twice daily, or this compound 600 mg twice daily for 24 weeks.[2][7]

  • Primary Endpoint: The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24, measured by right heart catheterization.[5][7]

  • Secondary Endpoints: Included changes in cardiac index, mean pulmonary artery pressure, and RV fractional area change.[5]

Visualizations

Caption: Proposed mechanism of this compound in PAH.

ELEVATE2_Workflow cluster_treatment 24-Week Treatment Period Start Patient Screening (PAH, WHO FC II/III) Randomization Randomization (n=108) Start->Randomization Placebo Placebo (n=36) Randomization->Placebo Rodatristat300 This compound 300mg BID (n=36) Randomization->Rodatristat300 Rodatristat600 This compound 600mg BID (n=36) Randomization->Rodatristat600 Endpoint Primary Endpoint Assessment: % Change in PVR from Baseline Placebo->Endpoint Rodatristat300->Endpoint Rodatristat600->Endpoint Analysis Data Analysis and Outcome Reporting Endpoint->Analysis

Caption: Simplified workflow of the ELEVATE-2 clinical trial.

References

Understanding the cardiotoxic effects of Rodatristat ethyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the observed cardiotoxic effects of Rodatristat ethyl. The following troubleshooting guides and frequently asked questions (FAQs) are based on findings from the ELEVATE-2 clinical trial.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a prodrug of rodatristat, a potent and peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2][3] TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[3] The therapeutic hypothesis was that by inhibiting TPH1, this compound would reduce peripheral serotonin levels, thereby halting or reversing the pulmonary vascular remodeling characteristic of pulmonary arterial hypertension (PAH).[2][3]

Q2: What were the unexpected cardiac-related adverse outcomes observed in the ELEVATE-2 clinical trial?

The ELEVATE-2 trial, a Phase 2b study in patients with PAH, revealed that this compound had a negative effect on cardiac function and pulmonary hemodynamics.[4][5][6] Instead of the expected improvement, treatment with this compound was associated with a worsening of several key cardiovascular parameters.

Q3: Was direct cardiotoxicity of this compound established?

The ELEVATE-2 trial results raised questions about a potential independent cardiodepressive or cardiotoxic effect of this compound.[6] However, it remains unclear whether the observed negative impact on right heart function was a direct toxic effect of the drug on the heart muscle or a consequence of the unexpected and significant increase in pulmonary vascular resistance (PVR), which increases the afterload on the right ventricle.[6] The study's authors noted a lack of direct signs of cardiotoxicity, such as an increase in wedge pressure, which might suggest left ventricular dysfunction.[6]

Troubleshooting Experimental Observations

Scenario 1: You are observing a decline in cardiac function in an animal model treated with this compound.

  • Possible Cause: This observation is consistent with the findings of the ELEVATE-2 trial, where this compound was associated with negative effects on cardiac function.[4][5][6]

  • Troubleshooting Steps:

    • Assess Pulmonary Hemodynamics: Concurrently measure pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (MPAP). An increase in these parameters could indicate that the cardiac effects are secondary to increased afterload.

    • Measure Cardiac Biomarkers: Analyze blood levels of cardiac biomarkers such as N-terminal pro-brain natriuretic peptide (NT-proBNP). Elevated levels were observed in the ELEVATE-2 trial and are indicative of heart failure.[6]

    • Echocardiography: Perform echocardiography to assess right ventricular function, stroke volume, and cardiac index. The clinical trial noted negative effects on these parameters.[6]

Scenario 2: Your in vitro experiments on cardiomyocytes do not show direct toxicity with this compound.

  • Possible Explanation: This finding aligns with the ambiguity from the clinical trial, where direct cardiotoxicity was not definitively established.[6] The adverse cardiac effects observed in vivo may be a result of complex systemic physiological changes, such as the increase in PVR, rather than direct cellular toxicity to cardiomyocytes. The surprising results from the ELEVATE-2 trial suggest that established non-clinical animal models of PAH may not adequately represent the complexity of the human serotonergic system.[6]

Data Summary

ELEVATE-2 Trial: Key Cardiopulmonary Hemodynamic and Functional Outcomes
ParameterPlacebo Group (n=36)This compound 300 mg Group (n=36)This compound 600 mg Group (n=36)
Change in PVR from Baseline to Week 24 (%) 5.8%[6]63.1%[6]64.2%[6]
Effect on Stroke Volume Not specifiedNegative[6]Negative[6]
Effect on NT-proBNP Not specifiedNegative[6]Negative[6]
Effect on Right Atrial Pressure Not specifiedNegative[6]Negative[6]
Effect on MPAP Not specifiedNegative[6]Negative[6]
Effect on Cardiac Index Not specifiedNegative[6]Negative[6]
ELEVATE-2 Trial: Treatment-Emergent Adverse Events (TEAEs)
Adverse Event CategoryPlacebo Group (n=36)This compound 300 mg Group (n=36)This compound 600 mg Group (n=36)
Patients with any TEAE 29 (81%)[4][5][6]33 (92%)[4][5][6]36 (100%)[4][5][6]
TEAEs leading to Discontinuation 3 (8%)[4][5][6]4 (11%)[4][5][6]4 (11%)[4][5][6]
TEAEs leading to Death 0 (0%)1 (3%)[4][5][6]0 (0%)

Experimental Protocols

ELEVATE-2 Clinical Trial Methodology

The ELEVATE-2 trial (NCT04712669) was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[3][4]

  • Participants: 108 adult patients with symptomatic PAH (WHO Functional Class II or III) who were on stable background therapy.[4][5]

  • Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following treatments twice daily for 24 weeks:

    • Placebo

    • This compound 300 mg

    • This compound 600 mg[4]

  • Primary Endpoint: The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[4][7]

  • Secondary Endpoints: Secondary endpoints included changes in six-minute walk distance (6MWD), NT-proBNP levels, and other hemodynamic parameters.[1][8]

Visualizations

Signaling Pathway of this compound

cluster_synthesis Serotonin Synthesis cluster_inhibition Pharmacological Intervention cluster_pathophysiology PAH Pathophysiology Tryptophan Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 5-HTP 5-Hydroxytryptophan TPH1->5-HTP Serotonin Serotonin 5-HTP->Serotonin Serotonin_effect Pulmonary Artery Smooth Muscle Cell Proliferation Serotonin->Serotonin_effect Rodatristat_ethyl This compound (Prodrug) Rodatristat Rodatristat (Active Drug) Rodatristat_ethyl->Rodatristat Metabolism Rodatristat->TPH1 Inhibition Remodeling Pulmonary Vascular Remodeling Serotonin_effect->Remodeling PAH Pulmonary Arterial Hypertension (PAH) Remodeling->PAH

Caption: Intended mechanism of action of this compound in PAH.

ELEVATE-2 Experimental Workflow

cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment & Follow-up cluster_endpoints Endpoint Assessment Eligibility PAH Patients (WHO FC II/III) on stable therapy Enrollment 108 Patients Enrolled Eligibility->Enrollment Placebo Placebo (n=36) Enrollment->Placebo Dose1 This compound 300 mg BID (n=36) Enrollment->Dose1 Dose2 This compound 600 mg BID (n=36) Enrollment->Dose2 Treatment_Period 24-Week Double-Blind Treatment Placebo->Treatment_Period Dose1->Treatment_Period Dose2->Treatment_Period Primary Primary Endpoint: % Change in PVR Treatment_Period->Primary Secondary Secondary Endpoints: 6MWD, NT-proBNP, etc. Primary->Secondary

Caption: High-level workflow of the ELEVATE-2 clinical trial.

References

Overcoming the limitations of targeting the serotonin pathway in PAH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions related to the complexities of targeting the serotonin (5-HT) pathway in Pulmonary Arterial Hypertension (PAH).

Section 1: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem / QuestionPotential Causes & Troubleshooting Steps
Q: Our TPH inhibitor unexpectedly worsened hemodynamics (e.g., increased PVR) in our in vivo model, mirroring results from the ELEVATE-2 trial. What could be the cause? A: This paradoxical effect highlights the system's complexity. Consider the following:1. Drug Specificity and Potency: The preclinical efficacy of TPH inhibitors can be inconsistent; for instance, rodatristat ethyl showed weak effects in the SuHx rat model, unlike other compounds like TPT-001.[1] Ensure your inhibitor's potency and specificity have been thoroughly characterized.2. Animal Model Selection: The monocrotaline (MCT) rat model is criticized for not fully replicating human PAH pathology.[1] The Sugen/hypoxia (SuHx) model is considered more clinically relevant for testing therapeutics.[1][2]3. Interaction with Background Therapies: The ELEVATE-2 trial involved patients already on PAH-targeted therapies.[1] Your inhibitor may have unknown interactions with other pathways activated by standard treatments. Consider running a monotherapy arm in your study.4. Complex Feedback Loops: Inhibiting serotonin synthesis might trigger compensatory mechanisms in other vasoregulatory pathways.
Q: We are observing significant neurological or behavioral side effects in our animal models treated with a 5-HT2B receptor antagonist. How can we address this? A: This is a primary limitation of targeting the 5-HT2B receptor due to its widespread expression in the central nervous system (CNS).[3][4]1. Assess Blood-Brain Barrier (BBB) Penetration: The observed effects are likely due to your compound crossing the BBB. Quantify the brain-to-plasma concentration ratio of your molecule.[3]2. Modify Compound for Peripheral Restriction: A key strategy is to engineer the molecule to limit CNS penetration. The experimental compound VU6047534 was successfully modified to make it more polar, thereby reducing its ability to cross the BBB without compromising target engagement in the periphery.[3][4]3. Comprehensive Off-Target Screening: Screen your compound against a panel of other receptors, ion channels, and transporters to identify other potential interactions that could cause the observed phenotype.[5]
Q: Our compound effectively blocks serotonin-induced hPASMC proliferation in vitro, but demonstrates weak efficacy in our in vivo PAH model. What explains this discrepancy? A: Translating in vitro success to in vivo efficacy is a common hurdle.1. Pharmacokinetics/Bioavailability: Poor oral bioavailability, rapid metabolism, or inadequate tissue distribution can prevent the compound from reaching effective concentrations in the pulmonary vasculature.2. Species Differences: Signaling pathways can vary significantly between species. For example, the precise interplay between SERT and 5-HT receptors in mediating downstream effects like ERK phosphorylation differs between human and rodent cells.[6]3. Pathophysiological Complexity: PAH in vivo involves more than just smooth muscle proliferation. It includes inflammation, fibrosis, and endothelial dysfunction.[7] Your compound may target proliferation effectively but fail to address these other critical components.4. Model Limitations: Even the SuHx model does not fully replicate human PAH.[8] Consider validating findings in a second model.
Q: We are observing high patient-to-patient variability in SERT expression and serotonin-induced proliferation in our primary hPASMC cultures. How can we control for this? A: This variability is expected and clinically relevant.1. Genetic Polymorphisms: The SERT gene promoter contains a polymorphism (5-HTTLPR) where a "long" (L) variant is associated with increased SERT expression and activity.[6] This has been linked to increased susceptibility to PAH.[6] Genotyping your patient-derived cells for this polymorphism can help explain variability.2. Disease Heterogeneity: PAH is a heterogeneous disease. Cells from patients with different underlying causes (e.g., idiopathic vs. heritable) may respond differently.[9] Stratify your results based on patient clinical data.3. Culture Conditions: Ensure standardized cell culture and passage number protocols, as these can influence phenotype.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of targeting the serotonin pathway for PAH therapy? A1: The main challenges include:

  • Off-Target Effects: Key targets like the 5-HT2B receptor are widely expressed, particularly in the CNS, leading to significant side effects.[3][4]

  • Signaling Complexity: The pathway involves multiple receptors (e.g., 5-HT1B, 5-HT2B), the serotonin transporter (SERT), and the TPH1 enzyme, which interact in complex ways.[7][10][11] The full downstream signaling cascade is not completely understood.[12]

  • Paradoxical Clinical Results: Some therapies, like the TPH1 inhibitor this compound, have failed or even worsened outcomes in clinical trials, suggesting our understanding of the pathway's role in established human disease is incomplete.[1][8]

  • Species Differences: Preclinical results from animal models may not translate to humans due to differences in serotonin signaling and metabolism.[6]

Q2: Which is a better therapeutic target in PAH: the 5-HT1B or 5-HT2B receptor? A2: Both receptors are implicated, but present different therapeutic profiles. The 5-HT1B receptor is highly expressed in human pulmonary arteries and its effects are considered more pulmonary-specific, making it a potentially favorable target.[10] The 5-HT2B receptor also plays a key role in PAH development, but targeting it is challenging due to severe off-target CNS effects.[4] Some research suggests that a dual blockade of both the 5-HT1B receptor and SERT may be a more effective approach.[7][10]

Q3: Is it better to inhibit serotonin synthesis (TPH1), transport (SERT), or receptor activity? A3: Each approach has potential benefits and drawbacks.

  • TPH1 Inhibition: Targeting the rate-limiting enzyme for peripheral serotonin synthesis is a promising upstream approach.[7] However, clinical trials have yielded disappointing results, indicating this may be more complex than anticipated.[1][8]

  • SERT Inhibition: While SERT is overexpressed in PAH and contributes to pathology, repurposing selective serotonin reuptake inhibitors (SSRIs) has been associated with an increased risk of clinical worsening in some patient registries.[6][11][13]

  • Receptor Antagonism: This offers target specificity but is hampered by the off-target effects of broadly expressed receptors like 5-HT2B.[3] Developing peripherally-restricted antagonists is a key area of research.[3][4]

Q4: What is the most clinically relevant animal model for testing serotonin-targeted PAH drugs? A4: The Sugen/hypoxia (SuHx) rat model is widely considered more clinically relevant than the monocrotaline (MCT) model. The SuHx model develops more complex vascular lesions, including plexiform lesions, that are characteristic of severe human PAH.[1] It is also important to consider sex differences in study design, as many studies use only male animals, whereas PAH has a strong female preponderance.[8]

Section 3: Data Presentation

Table 1: Efficacy of Select Serotonin Pathway Inhibitors in Preclinical Models

CompoundTarget(s)Animal ModelKey Hemodynamic OutcomeCitation
VU6047534 5-HT2B (Partial Agonist/Antagonist)SuHx-PAH MouseModest but significant decrease in Right Ventricular Systolic Pressure (RVSP).[3]
TPT-001 TPH1SuHx RatAttenuated or reversed severe PAH and RV dysfunction.[1][2]
This compound TPH1SuHx RatNo significant effect on pulmonary hemodynamics as a monotherapy.[1]
SB216641 5-HT1B AntagonistSERT Overexpressing MousePrevented development of pulmonary hypertension.[10]

Table 2: Clinical Trial Outcomes of Serotonin-Targeted Therapies in PAH

CompoundTargetTrial NamePhaseKey OutcomeCitation
This compound TPH1ELEVATE-22bWorsened hemodynamics; significantly increased Pulmonary Vascular Resistance (PVR) in patients on background therapy.[1][8]

Section 4: Experimental Protocols

Protocol 1: In Vitro Human PASMC Proliferation Assay

This protocol assesses the effect of a test compound on serotonin-induced proliferation of human pulmonary artery smooth muscle cells (hPASMCs).

  • Cell Culture: Culture hPASMCs from both non-PAH donors (controls) and PAH patients in smooth muscle growth medium. Use cells between passages 4 and 8.

  • Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Serum Starvation: Replace growth medium with a basal medium containing 0.1% FBS for 24 hours to synchronize cells in a quiescent state.

  • Treatment:

    • Pre-incubate cells with your test compound or vehicle control at desired concentrations for 1 hour.

    • Add serotonin (e.g., 1 µM final concentration) to stimulate proliferation. Include wells with vehicle and serotonin alone as controls.

  • Incubation: Incubate for 24-48 hours.

  • Proliferation Measurement: Quantify cell proliferation using a standard method such as a BrdU incorporation ELISA assay or by direct cell counting after trypsinization.

  • Analysis: Normalize proliferation data to the vehicle control and compare the inhibitory effect of your compound against the serotonin-stimulated group.

Protocol 2: Hemodynamic Assessment in the SuHx Rat Model

This protocol evaluates the therapeutic efficacy of a test compound on established PAH in rats.

  • Model Induction:

    • On day 1, administer a single subcutaneous injection of the VEGFR2 inhibitor SU5416 (20 mg/kg) to male Sprague-Dawley rats.

    • Immediately following injection, house the animals in a hypoxic environment (10% O₂) for 3 weeks.

    • Return the animals to normoxia (room air) for the remainder of the study to allow for the development of severe PAH.

  • Treatment:

    • Begin treatment with the test compound (e.g., via oral gavage or inhalation) after PAH is established (e.g., 2-3 weeks post-hypoxia). Continue daily dosing for a predetermined period (e.g., 4-5 weeks).[2] Include a vehicle-treated SuHx group and a normoxic control group.

  • Hemodynamic Measurement:

    • At the study endpoint, anesthetize the rats and perform right heart catheterization using a pressure transducer catheter to directly measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP).

  • Post-Mortem Analysis:

    • Euthanize the animal and excise the heart.

    • Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

    • Weigh the tissues separately and calculate the Fulton Index (RV / [LV+S]) as a measure of right ventricular hypertrophy.

  • Analysis: Compare RVSP, mPAP, and the Fulton Index between the treated group, the vehicle SuHx group, and the normoxic controls.

Section 5: Visualizations

SEROTONIN_PAH_PATHWAY cluster_synthesis Synthesis cluster_pascm Pulmonary Artery Smooth Muscle Cell (PASMC) cluster_downstream cluster_outcome Pathological Outcomes TPH1 TPH1 Enzyme Serotonin_EC Serotonin (5-HT) TPH1->Serotonin_EC Tryptophan L-Tryptophan Tryptophan->TPH1 SERT SERT Serotonin_EC->SERT uptake HT1B 5-HT1B Receptor Serotonin_EC->HT1B HT2B 5-HT2B Receptor Serotonin_EC->HT2B Rho RhoA/ROCK SERT->Rho HT1B->Rho Src c-Src HT2B->Src Nox1 Nox1 Src->Nox1 ROS ROS Nox1->ROS Prolif Proliferation & Remodeling ROS->Prolif Fibrosis Fibrosis ROS->Fibrosis Rho->Prolif Vaso Vasoconstriction Rho->Vaso

Caption: Serotonin synthesis and signaling cascade in PAH PASMCs.

EXP_WORKFLOW start Develop Test Compound invitro In Vitro Screening (hPASMC Proliferation, ROS Assays) start->invitro decision1 Promising In Vitro Profile? invitro->decision1 pkpd Pharmacokinetic & Toxicity Studies invivo In Vivo Efficacy Testing (SuHx Rat Model) pkpd->invivo decision1->pkpd Yes stop STOP: Re-evaluate Compound decision1->stop No endpoints Measure Endpoints invivo->endpoints hemo Hemodynamics (RVSP, mPAP) endpoints->hemo rvh RV Hypertrophy (Fulton Index) endpoints->rvh histo Histology (Vascular Remodeling) endpoints->histo decision2 Significant Efficacy? hemo->decision2 rvh->decision2 histo->decision2 decision2->stop No proceed Proceed to Further Preclinical Development decision2->proceed Yes

Caption: Preclinical workflow for testing serotonin-targeted PAH therapies.

LOGIC_DIAGRAM Target Targeting 5-HT2B Receptor Desired Desired Effect: Pulmonary Vascular Relaxation & Anti-proliferation Target->Desired Therapeutic Goal Undesired Undesired Effect: CNS Side Effects (Aggression, Delusion) Target->Undesired Off-Target Liability BBB Blood-Brain Barrier (BBB) Undesired->BBB Compound Crosses Solution SOLUTION: Develop Peripherally-Restricted Compound (e.g., VU6047534) Solution->Desired Achieves Goal Solution->BBB Does NOT Cross

Caption: Logic for overcoming CNS off-target effects of 5-HT2B antagonists.

References

Technical Support Center: Interpreting Unexpected Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in clinical trials. This guide uses two case studies to illustrate how to approach and interpret such findings:

  • Case Study 1: The ELEVATE 2 Study - A trial with unexpectedly negative outcomes for rodatristat ethyl in pulmonary arterial hypertension (PAH).

  • Case Study 2: Bexmarilimab in Oncology - An investigational therapy with promising and sometimes unexpectedly positive results in hard-to-treat cancers.

Case Study 1: The ELEVATE 2 Study (this compound)

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the ELEVATE 2 study?

A1: The ELEVATE 2 study (NCT04712669) was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy, safety, and tolerability of two oral regimens of this compound in patients with pulmonary arterial hypertension (PAH). The primary endpoint was the percent change from baseline in pulmonary vascular resistance (PVR) as measured by right heart catheterization over a 24-week treatment period.[1][2][3]

Q2: What was the scientific rationale for using this compound in PAH?

A2: The rationale was based on the role of serotonin in the pathology of PAH.[4][5] Serotonin is known to promote the proliferation and contraction of pulmonary artery smooth muscle cells, which contributes to the vascular remodeling seen in PAH.[4][6] this compound is a prodrug of rodatristat, a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin synthesis.[4] The hypothesis was that by reducing peripheral serotonin levels, this compound would halt or reverse the vascular remodeling in PAH.[7]

Q3: What were the unexpected results of the ELEVATE 2 study?

A3: Contrary to the hypothesis, the ELEVATE 2 study showed that treatment with this compound resulted in a significant worsening of PAH compared to placebo. The primary endpoint was not met; in fact, pulmonary vascular resistance (PVR) increased in the treatment groups.[1][8][9][10]

Q4: How significant was the negative effect observed with this compound?

A4: The results showed a substantial negative impact. The least-squares mean percent change in PVR from baseline to week 24 was an increase of 63.1% in the 300 mg group and 64.2% in the 600 mg group, compared to a 5.8% increase in the placebo group.[1][5] Other secondary endpoints, including N-terminal prohormone of brain natriuretic peptide (NT-proBNP) levels and the 6-minute walk distance, also worsened in the this compound groups.[9]

Q5: What are the potential explanations for these unexpected negative results?

Data Presentation

Table 1: Baseline Demographics and Characteristics of Patients in the ELEVATE 2 Study

CharacteristicPlacebo (n=36)This compound 300 mg (n=36)This compound 600 mg (n=36)
Mean Age (years)52.8 (SD 14.7)52.8 (SD 14.7)52.8 (SD 14.7)
Female (%)79%79%79%
WHO Functional Class II (%)58%61%53%
WHO Functional Class III (%)42%39%47%
Mean 6MWD (meters)394.8 (SD 87.1)402.1 (SD 83.2)398.2 (SD 93.4)
Mean PVR (dyn·s/cm⁵)780.2 (SD 345.5)763.5 (SD 318.9)794.1 (SD 363.7)

Data adapted from published findings of the ELEVATE 2 trial.[1][3]

Table 2: Key Efficacy Outcomes of the ELEVATE 2 Study at Week 24

Outcome MeasurePlacebo (n=36)This compound 300 mg (n=36)This compound 600 mg (n=36)
LS Mean % Change in PVR (SE)5.8% (18.1)63.1% (18.5)64.2% (18.0)
LS Mean Change in 6MWD (m) (SE)-3.7 (10.9)-41.5 (11.2)-49.7 (10.8)
LS Mean Change in NT-proBNP (pg/mL) (SE)149.7 (1.2)518.5 (1.2)651.9 (1.2)

LS Mean: Least-Squares Mean; SE: Standard Error.[1][9]

Experimental Protocols

Right Heart Catheterization (RHC) for PVR Measurement

  • Objective: To measure hemodynamic parameters in the pulmonary circulation, including PVR.

  • Procedure:

    • Patients must be on a stable regimen of PAH therapies for at least 12 weeks prior to the screening RHC.[6]

    • A catheter is inserted into a large vein (typically the femoral, jugular, or subclavian) and advanced through the right atrium, right ventricle, and into the pulmonary artery.

    • Pressures in the right atrium, right ventricle, pulmonary artery, and pulmonary capillary wedge pressure (PCWP) are measured.

    • Cardiac output is determined, often by thermodilution.

    • PVR is calculated using the formula: PVR = (Mean Pulmonary Artery Pressure - PCWP) / Cardiac Output.

    • Hemodynamic criteria for inclusion in the ELEVATE 2 study included a mean pulmonary artery pressure (mPAP) of >20 mmHg and a PVR of ≥ 350 dyne•sec/cm⁵.[6]

6-Minute Walk Test (6MWT)

  • Objective: To assess functional exercise capacity.

  • Procedure:

    • The test is conducted on a flat, hard surface, typically a corridor of at least 30 meters in length.[11]

    • Patients are instructed to walk as far as possible in 6 minutes, and they are allowed to slow down, stop, and rest if necessary. The timer continues to run during rest periods.[11][12]

    • Standardized encouragement is given at specific intervals.

    • The total distance walked in 6 minutes (6-minute walk distance, 6MWD) is recorded.

    • For the ELEVATE 2 trial, patients were required to have a 6MWD between 100 and 550 meters at screening.[3]

Mandatory Visualization

Serotonin_Synthesis_Pathway cluster_synthesis Serotonin Synthesis cluster_inhibition Therapeutic Intervention cluster_effect Physiological Effect in PAH Tryptophan L-Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan Hydroxylase 1 (TPH1) Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase Proliferation Pulmonary Artery Smooth Muscle Cell Proliferation Serotonin->Proliferation Promotes Rodatristat This compound Rodatristat->Tryptophan Inhibits TPH1

Caption: Serotonin synthesis pathway and the inhibitory action of this compound.

Case Study 2: Bexmarilimab in Oncology

Frequently Asked Questions (FAQs)

Q1: What is bexmarilimab and what is its mechanism of action?

A1: Bexmarilimab is a humanized monoclonal antibody that targets Clever-1 (also known as Stabilin-1), a scavenger receptor expressed on a subset of immunosuppressive M2-like tumor-associated macrophages (TAMs).[13] By blocking Clever-1, bexmarilimab is designed to reprogram these M2 macrophages into immunostimulatory M1 macrophages. This shift is intended to enhance antigen presentation, increase the production of pro-inflammatory cytokines like interferon-gamma (IFNγ), and activate an anti-tumor immune response.[13][14][15]

Q2: What have been the key findings from the clinical trials of bexmarilimab?

A2: Clinical trials such as the Phase I/II MATINS (in solid tumors) and the Phase I/II BEXMAB (in hematological malignancies) have shown that bexmarilimab is well-tolerated and has demonstrated promising anti-tumor activity, particularly in patients who have exhausted other treatment options.[15][16][17][18] In the MATINS trial, a clinical benefit was observed in several hard-to-treat cancers, and this was associated with a significant survival benefit.[13][16] The BEXMAB trial has shown high overall response rates in patients with higher-risk myelodysplastic syndromes (HR-MDS) when combined with azacitidine.[19][20]

Q3: Were there any unexpected or particularly noteworthy findings from the bexmarilimab trials?

A3: One of the interesting findings from the MATINS trial was that patients with low baseline levels of inflammatory cytokines, such as IFNγ and TNFα, appeared to derive a greater clinical benefit from bexmarilimab monotherapy.[16] This is somewhat counterintuitive, as a more inflamed tumor microenvironment is often considered more favorable for immunotherapy. This suggests that bexmarilimab may be particularly effective in "cold" tumors by "igniting" an immune response.[16] Additionally, a biomarker analysis indicated that patients benefiting from bexmarilimab had tumors with low levels of PD-L1, a population that typically responds poorly to checkpoint inhibitors.[8][14]

Q4: What is the significance of the biomarker analysis in the bexmarilimab trials?

A4: The biomarker analysis is crucial for patient selection and for understanding the drug's mechanism of action. The finding that low baseline IFNγ and TNFα levels may predict a better response could help identify patients most likely to benefit from bexmarilimab.[16] Furthermore, the observation that bexmarilimab treatment increases IFNγ levels suggests it could potentially sensitize tumors to other immunotherapies, like PD-1 inhibitors.[16][21] Higher intratumoral Clever-1 expression has also been correlated with a greater likelihood of clinical benefit.[1]

Q5: What are the next steps in the development of bexmarilimab?

A5: Based on the promising results, further clinical development is underway. This includes expanding the investigation of bexmarilimab in combination with other anti-cancer agents, such as PD-1 inhibitors and standard-of-care chemotherapies, in various solid tumors and hematological malignancies.[22][23] A Phase 3 trial is being planned for its use in combination with azacitidine for HR-MDS.[20]

Data Presentation

Table 3: Patient Demographics in the MATINS Study (Part I and II)

CharacteristicValue (N=138)
Median Age (years)62 (range 28-84)
Female (%)54%
Median Number of Prior Therapies3 (range 1-10)
ECOG Performance Status 0-1 (%)96%

Data adapted from published findings of the MATINS trial.

Table 4: Efficacy and Biomarker Correlations in the MATINS Study

ParameterClinical BenefitNo Clinical Benefitp-value
Number of Patients 1773
12-Month Overall Survival 65%11%
Median Baseline Serum IFNγ LowHigh0.03
Median Baseline Serum TNFα LowHigh0.005
Median PD-L1 CPS 1 (range 0-2)5 (range 0-100)
Median Intratumoral Clever-1 Positivity 15%3%0.038

Data adapted from published findings and press releases related to the MATINS trial.[1][8][16]

Experimental Protocols

Immunohistochemistry (IHC) for Clever-1 and PD-L1

  • Objective: To quantify the expression of Clever-1 and PD-L1 in tumor biopsies to assess their potential as predictive biomarkers.

  • Procedure:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections are prepared.

    • Sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the epitopes.

    • Sections are incubated with primary antibodies specific for Clever-1 and PD-L1 (e.g., clone 22C3 for PD-L1).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the staining.

    • Clever-1 expression is scored as the percentage of positive viable cells.[1]

    • PD-L1 expression is assessed using the Combined Positive Score (CPS), which is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[1]

Serum Cytokine Analysis

  • Objective: To measure the levels of circulating inflammatory cytokines, such as IFNγ and TNFα, at baseline and during treatment.

  • Procedure:

    • Blood samples are collected from patients at specified time points.

    • Serum is separated by centrifugation.

    • Cytokine concentrations are measured using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).

    • This involves incubating the serum with beads or plates coated with capture antibodies specific for different cytokines.

    • Detection antibodies conjugated to a reporter molecule are then added, and the signal is measured to quantify the cytokine levels.

Mandatory Visualization

Clever1_Signaling_Pathway cluster_macrophage Tumor-Associated Macrophage (TAM) cluster_m2 M2 Phenotype (Immunosuppressive) cluster_m1 M1 Phenotype (Immunostimulatory) cluster_intervention Therapeutic Intervention cluster_tcell T-Cell Interaction Clever1 Clever-1 Receptor M2_Functions Tumor Growth Angiogenesis Immune Suppression Clever1->M2_Functions Maintains M1_Functions Antigen Presentation Pro-inflammatory Cytokines (IFNγ, TNFα) Tumor Killing Clever1->M1_Functions Reprograms to T_Cell CD8+ T-Cell M2_Functions->T_Cell Inhibits M1_Functions->T_Cell Activates Bexmarilimab Bexmarilimab Bexmarilimab->Clever1 Blocks T_Cell_Activation T-Cell Activation & Anti-Tumor Immunity T_Cell->T_Cell_Activation Leads to

References

Validation & Comparative

Rodatristat Ethyl: A Comparative Analysis of a Tryptophan Hydroxylase Inhibitor in the Serotonin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rodatristat ethyl with other serotonin pathway inhibitors, supported by experimental data and detailed methodologies. The serotonin signaling pathway, implicated in a wide range of physiological and pathological processes, presents a compelling target for therapeutic intervention. Inhibitors of this pathway can be broadly categorized, with a key distinction between agents that block serotonin synthesis and those that modulate its reuptake or receptor interaction. This compound, a peripherally restricted inhibitor of tryptophan hydroxylase (TPH), represents the former class. This document will delve into its mechanism, compare its performance against other inhibitors, and contextualize its clinical development, particularly in contrast to the successful TPH inhibitor, telotristat ethyl.

The Serotonin Synthesis Pathway and Points of Inhibition

Serotonin (5-hydroxytryptamine, 5-HT) synthesis begins with the dietary amino acid L-tryptophan. The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[1][2][3] TPH exists in two isoforms: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in neuronal tissue.[1][4] this compound was designed as a potent, peripheral inhibitor of TPH1.[5] Its mechanism contrasts sharply with inhibitors like Selective Serotonin Reuptake Inhibitors (SSRIs), which block the serotonin transporter (SERT) to increase synaptic serotonin levels.[1][6]

G cluster_pathway Serotonin Synthesis Pathway cluster_inhibition Site of Action tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp TPH1 (Rate-limiting step) serotonin Serotonin (5-HT) htp->serotonin Catalyzed by DDC ddc DDC rodatristat This compound (active metabolite Rodatristat) rodatristat->tryptophan Inhibits

Caption: Serotonin synthesis pathway and the inhibitory action of this compound.

Comparative Analysis of TPH Inhibitors

This compound's development focused on pulmonary arterial hypertension (PAH), a disease where excess peripheral serotonin is thought to drive the proliferation of pulmonary artery smooth muscle cells and vascular remodeling.[7] While preclinical models were promising, clinical results were disappointing.[8][9] This contrasts with another TPH1 inhibitor, telotristat ethyl, which successfully gained FDA approval for carcinoid syndrome diarrhea, a condition driven by serotonin overproduction from neuroendocrine tumors.[10][11] A next-generation inhibitor, TPT-004, is also in preclinical development for PAH.[12]

Compound Mechanism of Action Primary Indication(s) Key Experimental Model / Trial Primary Efficacy Endpoint Reported Outcome
This compound Prodrug of rodatristat, a peripheral TPH1 inhibitor.[5]Pulmonary Arterial Hypertension (PAH)[13]ELEVATE-2 (Phase 2b)[14][15]Percent change in Pulmonary Vascular Resistance (PVR) from baseline.[14][15]Negative: Increased PVR vs. placebo; trial terminated.[14][15][16]
Telotristat Ethyl Prodrug of telotristat, a peripheral TPH inhibitor.[10][17]Carcinoid Syndrome Diarrhea[18][19]TELESTAR (Phase 3)[11]Reduction in the mean number of daily bowel movements.[11]Positive: Significant reduction in bowel movement frequency vs. placebo; FDA approved.[11]
TPT-004 TPH1 inhibitor targeting both tryptophan and tetrahydrobiopterin catalytic pockets.[12]Pulmonary Arterial Hypertension (PAH)Sugen-Hypoxia (SuHx) Rat Model[12]Reduction in mean pulmonary artery pressure (mPAP).[12]Positive (Preclinical): 16% reduction in mPAP vs. vehicle.[12]

This compound vs. Other Serotonin Pathway Inhibitors

The therapeutic strategy of inhibiting serotonin synthesis is fundamentally different from that of modulating its reuptake or receptor activity. SSRIs, the most widely prescribed antidepressants, aim to increase serotonin's availability in the central nervous system, whereas this compound was designed to decrease its production in the periphery.[6][20]

G cluster_synthesis Synthesis Inhibition cluster_reuptake Reuptake Inhibition (CNS Synapse) tryptophan Tryptophan tph TPH1 Enzyme tryptophan->tph serotonin_pool Peripheral Serotonin Pool tph->serotonin_pool rodatristat This compound rodatristat->tph Inhibits serotonin_synapse Synaptic Serotonin sert SERT Transporter serotonin_synapse->sert reuptake Presynaptic Reuptake sert->reuptake ssri SSRIs ssri->sert Blocks

Caption: Contrasting mechanisms of TPH inhibitors and SSRIs.

Experimental Data: Clinical Trial Outcomes

This compound: ELEVATE-2 Trial (PAH)

The Phase 2b ELEVATE-2 trial was a randomized, double-blind, placebo-controlled study that enrolled 108 patients with PAH.[14][15] Participants received placebo, 300 mg, or 600 mg of this compound twice daily for 24 weeks.[15] The results indicated a negative effect on key hemodynamic and functional endpoints.[14][15][21]

Endpoint (Change from Baseline to Week 24) Placebo (n=36) This compound 300 mg (n=36) This compound 600 mg (n=36)
Pulmonary Vascular Resistance (PVR), % change +5.8%+63.1%+64.2%
6-Minute Walk Distance (6MWD), median change (m) +2.5 m-14.5 m0 m
NT-proBNP, mean difference vs. placebo (pg/mL) -+1125.9 pg/mL+866.3 pg/mL
Treatment-Emergent Adverse Events (TEAEs) 81%92%100%
Data sourced from Sitbon O, et al. The Lancet Respiratory Medicine, 2024.[14][15][21]
Telotristat Ethyl: TELESTAR Trial (Carcinoid Syndrome)

The Phase 3 TELESTAR trial was a 12-week, randomized, double-blind, placebo-controlled study in 135 patients with metastatic neuroendocrine tumors and inadequately controlled carcinoid syndrome diarrhea.[11] Patients received placebo or telotristat ethyl (250 mg or 500 mg) three times daily while continuing somatostatin analog therapy.[11]

Endpoint (at Week 12) Placebo (n=45) Telotristat Ethyl 250 mg (n=45) p-value
Reduction in daily bowel movements from baseline -0.9-1.7<0.001
≥30% reduction in bowel movements for ≥50% of study 20%44%<0.02
Change in urinary 5-HIAA from baseline (mg/24hr) +11.0-30.1<0.001
Treatment-Related Adverse Events 87%82%N/A
Data sourced from Targeted Oncology, 2017.[11]

Experimental Protocols

TPH1 Inhibitor Screening Assay (Fluorogenic)

This protocol describes a general method for screening TPH1 inhibitors in a high-throughput format, based on commercially available kits.[22]

Principle: The assay measures the activity of recombinant human TPH1 enzyme. TPH1 catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP). The amount of 5-HTP produced is quantified using a fluorescent probe.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human TPH1, L-tryptophan (substrate), and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor) in an appropriate assay buffer (e.g., 50 mM MOPS, pH 7.2).[23]

  • Compound Preparation: Serially dilute test compounds (e.g., rodatristat) in DMSO and then in assay buffer.

  • Reaction Initiation: In a 96-well microplate, add the TPH1 enzyme solution, test compound solution, and substrate/cofactor solution.[22]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Quenching and Detection: Terminate the reaction by adding a quenching solution. Add a detection reagent that reacts with the 5-HTP product to generate a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Clinical Trial Protocol: ELEVATE-2 (NCT04712669)

This protocol provides a summarized overview of the design for the Phase 2b clinical trial of this compound.[5][14]

Objective: To evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with PAH.

Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[14][24]

  • Participants were randomized 1:1:1 to one of three arms: placebo, this compound 300 mg BID, or this compound 600 mg BID.[15]

  • The treatment duration was 24 weeks.[14]

Inclusion Criteria:

  • Age 18 years or older.

  • Confirmed diagnosis of PAH (WHO Group 1).[24]

  • WHO Functional Class II or III.[15]

  • Stable background PAH therapy for at least 12 weeks.[15]

Primary Endpoint:

  • Percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[14][15]

Secondary Endpoints:

  • Change in 6-minute walk distance (6MWD).[21]

  • Change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[21]

  • Safety and tolerability.[14]

G cluster_workflow ELEVATE-2 Clinical Trial Workflow screening Screening (Inclusion/Exclusion Criteria) randomization Randomization (1:1:1) screening->randomization placebo Arm A: Placebo BID randomization->placebo n=36 re300 Arm B: This compound 300mg BID randomization->re300 n=36 re600 Arm C: This compound 600mg BID randomization->re600 n=36 treatment 24-Week Treatment Period placebo->treatment re300->treatment re600->treatment endpoint Primary Endpoint Analysis: Change in PVR at Week 24 treatment->endpoint

Caption: Simplified workflow of the ELEVATE-2 clinical trial.

Conclusion

The investigation into this compound highlights a critical challenge in drug development: the translation of promising preclinical data from animal models to clinical efficacy in humans.[8][9] Despite a strong mechanistic rationale for TPH1 inhibition in PAH, this compound not only failed to show benefit but suggested a detrimental effect.[14][15] This outcome underscores that animal models of PAH may not fully capture the complexity of the human serotonergic system in this disease.[9]

In contrast, the success of telotristat ethyl in carcinoid syndrome demonstrates that TPH1 inhibition is a viable and effective therapeutic strategy when applied to a pathology more directly and simply driven by peripheral serotonin overproduction.[11][18] The divergent fates of these two structurally related compounds provide a crucial lesson in the importance of indication selection and the nuances of disease pathophysiology. Future research, including the development of next-generation TPH inhibitors like TPT-004, will need to carefully consider these findings to successfully target the serotonin pathway.[12]

References

Rodatristat Ethyl in Pulmonary Arterial Hypertension: A Comparative Analysis of Preclinical Efficacy and Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Rodatristat ethyl, a peripherally acting tryptophan hydroxylase 1 (TPH1) inhibitor, across different preclinical and clinical models of Pulmonary Arterial Hypertension (PAH). The following sections detail the experimental data, protocols, and underlying signaling pathways to offer an objective evaluation of this compound's therapeutic potential and its ultimate performance in a clinical setting.

Executive Summary

This compound was developed to target the serotonin pathway, which is implicated in the pathogenesis of PAH. By inhibiting TPH1, the rate-limiting enzyme in peripheral serotonin synthesis, this compound aimed to reduce pulmonary vascular remodeling and pressure. Preclinical studies in rat models of PAH suggested a potential therapeutic benefit, showing improvements in vascular wall thickness and other disease indicators. However, the subsequent Phase 2b clinical trial, ELEVATE-2, yielded disappointing results, demonstrating a worsening of pulmonary hemodynamics in patients receiving the drug compared to placebo. This guide synthesizes the available data to illuminate the translational gap between the preclinical promise and clinical failure of this compound in PAH.

Data Presentation

Preclinical Efficacy of this compound in Rat Models of PAH

Quantitative data from preclinical studies on this compound is not extensively published in peer-reviewed articles. However, presentations at scientific conferences and company press releases have described significant positive effects on vascular remodeling. The following table summarizes the reported qualitative and semi-quantitative findings in the monocrotaline and SUGEN-hypoxia rat models.

ParameterMonocrotaline ModelSUGEN-Hypoxia ModelKey Findings
Vascular Remodeling Data not specifiedSignificant reduction in vessel wall thickness and vascular occlusionsThis compound showed anti-remodeling effects, particularly in the more severe SUGEN-hypoxia model.
Pulmonary Hemodynamics Data not specifiedPreventive treatment significantly affected mean pulmonary arterial pressure (mPAP). Therapeutic treatment alone did not significantly decrease mPAP.The timing of administration (preventive vs. therapeutic) appeared to be a critical factor for hemodynamic improvement in the SUGEN-hypoxia model.
Combination Therapy Not reportedAdditive/synergistic effect with ambrisentan, leading to greater reductions in mPAP and vessel wall thickness.Combination therapy showed more robust effects than monotherapy in the SUGEN-hypoxia model.

Note: This table is based on descriptive summaries from conference abstracts and press releases, as detailed quantitative data from primary preclinical publications is not available.

Clinical Efficacy of this compound in the ELEVATE-2 Trial

The ELEVATE-2 study was a Phase 2b, randomized, double-blind, placebo-controlled trial in patients with PAH (WHO Group 1).

ParameterPlacebo (n=36)This compound 300 mg BID (n=36)This compound 600 mg BID (n=36)
Change in PVR from Baseline to Week 24 (%) +5.8%+63.1%+64.2%
Change in 6-Minute Walk Distance (m) Data not specifiedData not specifiedData not specified
Change in NT-proBNP WorsenedWorsenedWorsened
Adverse Events 81% of patients92% of patients100% of patients

Data sourced from the publication of the ELEVATE-2 trial results.

Experimental Protocols

Monocrotaline-Induced PAH in Rats

The monocrotaline model is a widely used method to induce PAH in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT), a pyrrolizidine alkaloid, is administered (typically 60 mg/kg).

  • Pathophysiology: MCT is metabolized in the liver to a toxic metabolite that injures the pulmonary vascular endothelium, leading to inflammation, smooth muscle cell proliferation, and progressive pulmonary vascular remodeling.

  • Timeline: PAH develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH), and thickening of the pulmonary arteriole walls.

  • Drug Administration: this compound or placebo is administered daily via oral gavage, starting either before (preventive) or after (therapeutic) the establishment of PAH.

  • Endpoint Measurement: At the end of the study period, hemodynamic measurements (e.g., RVSP) are taken via right heart catheterization. The heart is excised to determine the Fulton index (RV/[LV+S]) as a measure of RVH. Lung tissue is collected for histological analysis of vascular remodeling (e.g., medial wall thickness).

SUGEN-Hypoxia-Induced PAH in Rats

The SUGEN-hypoxia model induces a more severe form of PAH that more closely mimics the human disease, including the formation of plexiform-like lesions.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction:

    • A single subcutaneous injection of the VEGF receptor antagonist SU5416 (Sugen) is administered (typically 20 mg/kg).

    • Animals are then exposed to chronic hypoxia (e.g., 10% oxygen) for a period of 3 weeks.

    • Following the hypoxic period, animals are returned to normoxia for several weeks, during which severe, progressive PAH develops.

  • Pathophysiology: The initial endothelial injury from SU5416, combined with the stimulus of hypoxia, leads to endothelial cell apoptosis and the emergence of apoptosis-resistant, hyperproliferative endothelial cells, resulting in the formation of complex vascular lesions.

  • Timeline: Severe PAH with significant vascular remodeling is typically established by 5-8 weeks after the initial SU5416 injection.

  • Drug Administration: Similar to the MCT model, this compound can be administered in a preventive or therapeutic regimen.

  • Endpoint Measurement: Endpoints are similar to the MCT model and include hemodynamic assessment, measurement of RVH, and histological analysis of pulmonary vascular remodeling, with a particular focus on the presence of occlusive lesions.

Signaling Pathways and Experimental Workflows

Serotonin Signaling Pathway in PAH

The following diagram illustrates the proposed role of serotonin in the pathophysiology of Pulmonary Arterial Hypertension.

serotonin_pathway cluster_endo Endothelial Cell cluster_pasmc Pulmonary Artery Smooth Muscle Cell (PASMC) Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 Serotonin_endo Serotonin (5-HT) TPH1->Serotonin_endo Serotonin_extra Serotonin (5-HT) Serotonin_endo->Serotonin_extra Release SERT SERT Proliferation Proliferation & Vasoconstriction SERT->Proliferation HTR1B 5-HT1B Receptor HTR1B->Proliferation Rodatristat This compound Rodatristat->TPH1 Inhibits Serotonin_extra->SERT Uptake Serotonin_extra->HTR1B Activates

Caption: Serotonin signaling in PAH and the mechanism of action of this compound.

Experimental Workflow for Preclinical PAH Models

This diagram outlines the general workflow for inducing and evaluating treatments in rat models of PAH.

experimental_workflow cluster_measurements Endpoints start Animal Acclimatization induction PAH Induction (MCT or SUGEN-Hypoxia) start->induction treatment Treatment Period (this compound or Placebo) induction->treatment endpoints Endpoint Measurement treatment->endpoints analysis Data Analysis endpoints->analysis hemo Hemodynamics (RVSP) rvh RV Hypertrophy (Fulton Index) histo Histology (Wall Thickness)

Caption: General experimental workflow for preclinical evaluation of this compound in PAH models.

ELEVATE-2 Clinical Trial Workflow

This diagram provides a simplified overview of the patient journey in the ELEVATE-2 clinical trial.

elevate2_workflow cluster_treatment 24-Week Double-Blind Treatment screening Screening & Enrollment (PAH Patients, WHO Group 1) randomization Randomization (1:1:1) screening->randomization placebo Placebo randomization->placebo rodatristat_300 This compound 300 mg BID randomization->rodatristat_300 rodatristat_600 This compound 600 mg BID randomization->rodatristat_600 final_assessment Final Assessment (Week 24) Primary Endpoint: Change in PVR placebo->final_assessment rodatristat_300->final_assessment rodatristat_600->final_assessment results Negative Results: Worsened Hemodynamics final_assessment->results

Caption: Simplified workflow of the ELEVATE-2 clinical trial for this compound in PAH.

Conclusion

The case of this compound serves as a critical reminder of the complexities in translating preclinical findings to clinical success in Pulmonary Arterial Hypertension. While the compound demonstrated promising anti-remodeling effects in established rat models of the disease, it failed to show any benefit and, in fact, worsened the condition in human patients. This discrepancy underscores the limitations of the current animal models in fully recapitulating the intricate pathophysiology of human PAH. The negative outcome of the ELEVATE-2 trial suggests that while the serotonin pathway is undoubtedly involved in PAH, its systemic inhibition with this compound is not a viable therapeutic strategy and may even be detrimental. Future research in this area should focus on more nuanced approaches to targeting serotonin signaling and on the development of more predictive preclinical models.

A Tale of Two Species: The Discrepancy Between Preclinical Promise and Clinical Reality for the Serotonin-Lowering Drug Rodatristat Ethyl

Author: BenchChem Technical Support Team. Date: November 2025

A stark divergence between promising preclinical results in animal models and disappointing clinical outcomes in humans has highlighted significant cross-species differences in serotonin metabolism and its role in pulmonary arterial hypertension (PAH). Rodatristat ethyl, a novel inhibitor of peripheral serotonin synthesis, demonstrated considerable therapeutic potential in rat models of PAH, only to show a lack of efficacy and even potential harm in a major human clinical trial. This guide provides a comprehensive comparison of the preclinical and clinical data for this compound, delves into the underlying cross-species metabolic differences, and explores alternative therapeutic strategies targeting the serotonin pathway.

The Serotonin Hypothesis of Pulmonary Arterial Hypertension

Serotonin (5-hydroxytryptamine, 5-HT), a key signaling molecule, is implicated in the pathogenesis of PAH, a rare and progressive disease characterized by high blood pressure in the pulmonary arteries. The "serotonin hypothesis" of PAH posits that excessive peripheral serotonin levels contribute to the proliferation of pulmonary artery smooth muscle cells and vascular remodeling, leading to narrowed arteries and increased pulmonary vascular resistance.

The primary rate-limiting enzyme in serotonin synthesis is tryptophan hydroxylase (TPH). Two isoforms of this enzyme exist: TPH1, which is predominantly found in the periphery (e.g., the gut and pineal gland), and TPH2, which is the primary isoform in the central nervous system.[1][2] This distinction makes TPH1 an attractive therapeutic target for reducing peripheral serotonin without affecting central serotonin levels, thereby avoiding potential neurological side effects.

This compound: A Peripherally Acting TPH Inhibitor

This compound is a prodrug that is converted in the body to its active form, rodatristat. Rodatristat is a potent inhibitor of TPH1, designed to reduce the production of peripheral serotonin.[1][3]

Mechanism of Action of this compound

The following diagram illustrates the serotonin synthesis pathway and the point of intervention for this compound.

Serotonin Synthesis Pathway and this compound's Mechanism of Action Tryptophan L-Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) TPH1->FiveHTP Rate-limiting step AADC->Serotonin Rodatristat Rodatristat (Active form of this compound) Rodatristat->TPH1 Inhibition

Caption: Serotonin synthesis pathway and the inhibitory action of Rodatristat.

Preclinical Efficacy of this compound in Rat Models of PAH

This compound demonstrated significant promise in preclinical studies using established rat models of PAH, namely the monocrotaline and SUGEN-hypoxia models.

ParameterRat Models (Monocrotaline & SUGEN-Hypoxia)Reference
Dose 100 mg/kg/day (efficacious dose)[3]
Effect on Serotonin Biosynthesis ~50% reduction[4]
Effect on Vascular Remodeling Significant reduction in pulmonary artery wall thickness[4]
Overall Outcome Positive impact on PAH pathology[4]
Experimental Protocol: Monocrotaline-Induced PAH in Rats

The monocrotaline model is a widely used method to induce PAH in rats for preclinical studies.

Workflow for Monocrotaline-Induced PAH in Rats Start Male Sprague-Dawley Rats Injection Single subcutaneous injection of Monocrotaline (60 mg/kg) Start->Injection Development PAH Development Period (3-4 weeks) Injection->Development Treatment Treatment with this compound or Vehicle Development->Treatment Assessment Hemodynamic and Histological Assessment Treatment->Assessment

Caption: Experimental workflow for the monocrotaline rat model of PAH.

The ELEVATE-2 Clinical Trial: A Disappointing Turn in Humans

The promising preclinical data led to the initiation of the ELEVATE-2 trial, a Phase 2b, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with PAH.[5][6]

ELEVATE-2 Trial Design
ParameterHuman (ELEVATE-2 Trial)Reference
Population 108 patients with symptomatic PAH (WHO Functional Class II or III)[7]
Doses 300 mg and 600 mg twice daily[7]
Primary Endpoint Percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24[7]

The results of the ELEVATE-2 trial were unexpected and disappointing. Treatment with this compound did not improve, and in fact, worsened the primary endpoint.

OutcomePlaceboThis compound (300 mg BID)This compound (600 mg BID)Reference
Mean % Change in PVR +5.8%+63.1%+64.2%[7]

Cross-Species Differences: Unraveling the Discrepancy

The stark contrast between the outcomes in rats and humans underscores significant cross-species differences in the serotonergic system and its role in PAH. While the exact reasons for this discrepancy are not fully understood, several factors may be at play:

  • Complexity of Human PAH: The pathophysiology of human PAH is likely more complex than that replicated in rodent models. While serotonin may play a role, other pathways may be more dominant in humans.

  • Pharmacokinetic and Pharmacodynamic Differences: Although specific comparative pharmacokinetic data for Rodatristat in rats and humans is not publicly available, differences in drug metabolism, distribution, and target engagement could contribute to the divergent outcomes.

  • Role of Serotonin in Maintaining Cardiac Function: It has been hypothesized that in the context of established PAH in humans, peripheral serotonin may have a compensatory or protective role in maintaining right ventricular function.[8] Inhibiting its production could therefore be detrimental.

Comparative Data: this compound in Rats vs. Humans
FeatureRats (Preclinical)Humans (ELEVATE-2)Reference
PAH Model Induced (Monocrotaline, SUGEN-Hypoxia)Idiopathic, Heritable, Drug-induced[4][7]
Effect on Serotonin Biomarker (5-HIAA) Significant reductionSignificant reduction[4][9]
Effect on Pulmonary Hemodynamics ImprovementWorsening[4][7]
Overall Outcome EfficaciousNot efficacious, potentially harmful[4][7]

Alternative TPH Inhibitors and Future Directions

The experience with this compound has provided valuable, albeit sobering, insights into the challenges of translating preclinical findings to clinical success in PAH. However, the serotonin pathway remains a target of interest.

  • Telotristat Ethyl (Xermelo®): This TPH inhibitor is approved for the treatment of carcinoid syndrome diarrhea.[10] While it also reduces peripheral serotonin, it has not been extensively studied in the context of PAH.

  • TPT-004: A next-generation TPH inhibitor that has shown promise in preclinical models of PAH, including when administered via inhalation.[3][10][11][12] This localized delivery could potentially minimize systemic side effects and offer a new therapeutic approach.

Conclusion

The journey of this compound from a promising preclinical candidate to a clinical disappointment in the treatment of PAH serves as a critical case study in drug development. It underscores the profound impact of cross-species differences in metabolism and disease pathophysiology. While the inhibition of peripheral serotonin synthesis with this compound did not prove to be a viable strategy for PAH in humans, the lessons learned are invaluable for future research into the complex role of the serotonergic system in this devastating disease and for the development of novel, more targeted therapies. Further investigation into alternative TPH inhibitors and delivery methods, such as inhalation, may yet unlock the therapeutic potential of modulating the serotonin pathway in pulmonary hypertension.

References

A Comparative Guide to Preclinical TPH Inhibitors in Pulmonary Arterial Hypertension: Rodatristat Ethyl vs. TPT-004

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for Rodatristat ethyl (RVT-1201) and a next-generation tryptophan hydroxylase (TPH) inhibitor, TPT-004. The aim is to offer a resource for researchers seeking to understand and potentially replicate key preclinical experiments in the development of TPH inhibitors for pulmonary arterial hypertension (PAH). While this compound's clinical development was ultimately unsuccessful, its preclinical data provides a valuable benchmark. In contrast, TPT-004 represents a newer entrant with publicly available, detailed preclinical data.

Introduction to TPH Inhibition in PAH

Pulmonary arterial hypertension is a progressive disease characterized by the remodeling of pulmonary arteries, leading to increased pulmonary vascular resistance and right heart failure. A key pathway implicated in the pathogenesis of PAH is the overproduction of peripheral serotonin. Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin. Inhibiting TPH1 is therefore a rational therapeutic strategy to reduce serotonin levels and mitigate their proliferative and vasoconstrictive effects in the pulmonary vasculature. Both this compound and TPT-004 are designed to inhibit TPH1.

Mechanism of Action: TPH1 Inhibition

This compound is a pro-drug that is converted to its active form, rodatristat, a potent inhibitor of TPH1.[1] By blocking TPH1, rodatristat reduces the synthesis of serotonin in the periphery, particularly in the pulmonary artery endothelial cells where TPH1 is upregulated in PAH.[1] TPT-004 is also a TPH1 inhibitor, developed as a next-generation compound with a distinct chemical scaffold.[2][3]

Simplified Signaling Pathway of TPH Inhibition in PAH Tryptophan Tryptophan TPH1 TPH1 (Tryptophan Hydroxylase 1) Tryptophan->TPH1 5-HTP 5-HTP Serotonin Serotonin 5-HTP->Serotonin Decarboxylation Pulmonary Artery\nSmooth Muscle Cell\nProliferation Pulmonary Artery Smooth Muscle Cell Proliferation Serotonin->Pulmonary Artery\nSmooth Muscle Cell\nProliferation Vasoconstriction Vasoconstriction Serotonin->Vasoconstriction TPH1->5-HTP Hydroxylation This compound This compound This compound->TPH1 Inhibits TPT-004 TPT-004 TPT-004->TPH1 Inhibits PAH Pathogenesis PAH Pathogenesis Pulmonary Artery\nSmooth Muscle Cell\nProliferation->PAH Pathogenesis Vasoconstriction->PAH Pathogenesis

Caption: Mechanism of TPH1 inhibition in PAH.

Preclinical Data Comparison

The following tables summarize the available preclinical data for this compound and TPT-004. It is important to note that the detailed preclinical data for this compound is not fully available in the public domain and is primarily sourced from summaries of conference presentations.

Table 1: In Vivo Efficacy in Rodent Models of PAH
ParameterThis compoundTPT-004
Animal Model Monocrotaline and SUGEN-hypoxia rat modelsSugen-Hypoxia (SuHx) rat model
Key Efficacy Endpoints - Significant reduction in pulmonary artery wall thickness- Marked improvements in vascular remodeling- 16% reduction in mean pulmonary artery pressure (mPAP) vs. vehicle (p=0.0289)- Improved cardiac dysfunction associated with RV hypertrophy
Biomarker Modulation - ~50% reduction in serotonin production (as measured by 5-HIAA)- Data on serotonin or 5-HIAA reduction not specified in the publication
Reference [4][2]
Table 2: Dosing and Administration
ParameterThis compoundTPT-004
Route of Administration OralOral
Dose in Preclinical Studies Median effective dose reported to reduce serotonin by ~50%20 mg/kg per day
Reference [4][2]

Experimental Protocols

This compound (Based on available summaries)

Detailed protocols for the preclinical studies of this compound are not publicly available. The studies were conducted in established monocrotaline and SUGEN-hypoxia rat models of PAH.[1] Efficacy was assessed by measuring the reduction in pulmonary artery wall thickness and the biomarker 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin.[4]

General Workflow for this compound Preclinical Evaluation A Induce PAH in Rats (Monocrotaline or SUGEN-hypoxia model) B Administer this compound (Oral) A->B C Measure 5-HIAA levels (Biomarker of Serotonin Production) B->C D Histopathological Analysis (Pulmonary Artery Wall Thickness) B->D E Assess Efficacy C->E D->E

Caption: Inferred preclinical workflow for this compound.

TPT-004 (Detailed Protocol from Publication)

The preclinical efficacy of TPT-004 was evaluated in the Sugen-Hypoxia (SuHx) rat model, which is known to induce severe PAH and right ventricular failure.

Animal Model:

  • Species: Male Sprague Dawley rats (8-9 weeks old).

  • PAH Induction: A single subcutaneous injection of Sugen (SU5416) followed by 3 weeks of exposure to hypoxia (10% oxygen).

  • Treatment: After PAH induction, rats were treated orally with TPT-004 at a dose of 20 mg/kg per day for 5 weeks.

Key Measurements:

  • Hemodynamics: On day 56, terminal surgery was performed to conduct echocardiogram monitoring and cardiac catheterization to measure parameters including mean pulmonary artery pressure (mPAP).

  • Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index) was determined.

  • Histology: Lung tissue was analyzed to assess vascular remodeling.

Statistical Analysis:

  • One-way ANOVA with Fisher's least significant difference post hoc multiple comparisons test was used to determine statistical significance.[2]

Experimental Workflow for TPT-004 Preclinical Study A Male Sprague Dawley Rats (8-9 weeks old) B Sugen (SU5416) Injection (s.c.) + 3 weeks Hypoxia (10% O2) A->B C Oral Treatment (5 weeks) - Vehicle Group - TPT-004 Group (20 mg/kg/day) B->C D Day 56: Terminal Surgery - Echocardiography - Cardiac Catheterization C->D E Euthanasia and Tissue Collection - RV Hypertrophy Assessment - Lung Histology C->E F Data Analysis (Hemodynamics, RV Hypertrophy, etc.) D->F E->F

Caption: Detailed workflow for TPT-004 preclinical evaluation.

Conclusion and Future Directions

The preclinical data for both this compound and TPT-004 support the hypothesis that TPH1 inhibition can be beneficial in animal models of PAH. This compound demonstrated target engagement by reducing serotonin production and improving vascular remodeling. However, the negative results from the ELEVATE-2 clinical trial, where this compound worsened pulmonary hemodynamics, highlight the challenge of translating preclinical findings to clinical efficacy in PAH.[5][6]

TPT-004, as a next-generation TPH inhibitor, has shown promising preclinical efficacy in a robust PAH model. The availability of detailed experimental protocols for TPT-004 allows for greater transparency and reproducibility of these findings by the research community. Future research in this area should focus on understanding the discrepancies between preclinical and clinical outcomes for TPH inhibitors and exploring potential combination therapies or alternative delivery methods, such as inhalation, to improve the therapeutic window and efficacy of this class of drugs in patients with PAH.

References

Independent Validation of Rodatristat Ethyl's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl (formerly RVT-1201) is an investigational small molecule developed for the treatment of pulmonary arterial hypertension (PAH). It is a prodrug that is converted in the body to its active form, rodatristat. The therapeutic rationale for this compound centers on the inhibition of tryptophan hydroxylase (TPH), a key enzyme in the synthesis of serotonin. Dysregulated peripheral serotonin production is implicated in the pathogenesis of PAH, contributing to vasoconstriction and vascular remodeling.[1][2][3] This guide provides an independent validation of this compound's mechanism of action, comparing its performance with other therapeutic alternatives and presenting supporting experimental data.

Mechanism of Action of this compound

This compound is designed to be a potent and reversible inhibitor of tryptophan hydroxylase, with a primary focus on the TPH1 isoform, which is predominantly found in peripheral tissues. By inhibiting TPH1, rodatristat decreases the production of serotonin outside of the central nervous system.[1][2][3] The intended therapeutic effect in PAH is to reduce serotonin-mediated pulmonary artery smooth muscle cell proliferation and vasoconstriction, thereby potentially halting or reversing the vascular remodeling characteristic of the disease.[1][2]

Signaling Pathway of Serotonin Synthesis and Inhibition by Rodatristat

The following diagram illustrates the serotonin synthesis pathway and the point of intervention for Rodatristat.

Serotonin Synthesis Pathway and Rodatristat's Mechanism of Action Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 Substrate 5-Hydroxytryptophan 5-Hydroxytryptophan AADC AADC 5-Hydroxytryptophan->AADC Substrate Serotonin Serotonin TPH1->5-Hydroxytryptophan Catalyzes AADC->Serotonin Catalyzes Rodatristat Rodatristat Rodatristat->TPH1 Inhibits

Caption: Serotonin synthesis pathway and the inhibitory action of Rodatristat on TPH1.

Comparative Analysis of TPH Inhibitors

Several molecules have been developed to inhibit TPH. The following table summarizes the available quantitative data for Rodatristat's active metabolite and other notable TPH inhibitors.

CompoundTarget(s)TPH1 IC50 (µM)TPH2 IC50 (µM)Key Findings
Rodatristat TPH1Not Publicly AvailableNot Publicly AvailablePreclinical studies showed ~50% reduction in serotonin production.[4] The ELEVATE-2 Phase 2b trial in PAH patients showed negative effects on pulmonary hemodynamics and cardiac function.[5]
Telotristat Ethyl TPH10.028 (in vivo)-Approved for carcinoid syndrome diarrhea; reduces peripheral serotonin production.[2][6][7]
TPT-004 TPH1, TPH20.0770.016Showed efficacy in a mouse colon carcinoma model by reducing intracellular serotonin levels.[8]

Comparison with Other PAH Therapies

The therapeutic landscape of PAH includes several classes of drugs that act on different pathways.

Drug ClassMechanism of ActionExamplesReported Efficacy
Endothelin Receptor Antagonists Block the action of endothelin, a potent vasoconstrictor and smooth muscle mitogen.Bosentan, Ambrisentan, MacitentanImprove exercise capacity, hemodynamics, and functional class.
Phosphodiesterase-5 (PDE5) Inhibitors Increase levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation of the pulmonary arteries.Sildenafil, TadalafilImprove exercise ability, WHO functional class, and hemodynamics.
Prostacyclin Analogs and Receptor Agonists Mimic the effects of prostacyclin, a potent vasodilator with anti-proliferative and anti-platelet effects.Epoprostenol, Treprostinil, Iloprost, SelexipagImprove symptoms, exercise capacity, and survival in severe PAH.

Experimental Protocols

In Vitro TPH Inhibition Assay

A common method to determine the inhibitory activity of a compound against TPH is a fluorescence-based assay.

Objective: To quantify the in vitro potency (IC50) of a test compound (e.g., rodatristat) against recombinant human TPH1 and TPH2.

Materials:

  • Recombinant human TPH1 and TPH2 enzymes

  • L-tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Assay buffer (e.g., HEPES)

  • Test compound dissolved in DMSO

  • Quenching solution

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.

  • Add the test compound at various concentrations to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the TPH enzyme (TPH1 or TPH2) to the appropriate wells.

  • Initiate the enzymatic reaction by adding the cofactor, BH4.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction by adding a quenching solution.

  • Measure the fluorescence of the product (5-hydroxytryptophan), which is directly proportional to enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment in a Pulmonary Hypertension Animal Model

The monocrotaline (MCT) or Sugen/hypoxia (SuHx) rat models are frequently used to evaluate the efficacy of potential PAH therapies.

Objective: To assess the effect of this compound on hemodynamic parameters and vascular remodeling in a rat model of PAH.

Animal Model:

  • Induction of PAH: Male Sprague-Dawley rats are injected with a single dose of monocrotaline or a combination of Sugen (a VEGF receptor inhibitor) and chronic hypoxia to induce PAH.

Experimental Groups:

  • Control (healthy rats)

  • PAH model + Vehicle

  • PAH model + this compound (various doses)

  • PAH model + Positive control (e.g., an approved PAH drug)

Procedure:

  • After the induction of PAH, treat the animals with this compound or vehicle daily for a specified period (e.g., 2-4 weeks).

  • Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure parameters such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Vascular Remodeling Assessment:

    • Euthanize the animals and collect the lungs and heart.

    • Measure the right ventricle to left ventricle plus septum weight ratio (RV/LV+S) as an index of right ventricular hypertrophy.

    • Perform histological analysis of lung tissue to assess the degree of pulmonary arteriole muscularization and medial wall thickness.

  • Biomarker Analysis: Collect blood samples to measure serotonin levels or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to confirm target engagement.

Experimental Workflow

The following diagram outlines a typical workflow for the validation of a TPH inhibitor like this compound.

Experimental Workflow for TPH Inhibitor Validation cluster_0 In Vitro Validation cluster_1 In Vivo Validation Enzyme_Assay TPH1/TPH2 Inhibition Assay Cell_Assay Cell-based Serotonin Production Assay Enzyme_Assay->Cell_Assay Confirms cellular activity Animal_Model PAH Animal Model (e.g., SuHx rat) Cell_Assay->Animal_Model Proceed to in vivo studies Hemodynamics Hemodynamic Measurements (RVSP, mPAP) Animal_Model->Hemodynamics Histology Histological Analysis (Vascular Remodeling) Animal_Model->Histology Biomarkers Biomarker Analysis (Serotonin, 5-HIAA) Animal_Model->Biomarkers

Caption: A typical experimental workflow for validating a TPH inhibitor.

Conclusion

This compound acts as an inhibitor of tryptophan hydroxylase, aiming to reduce peripheral serotonin synthesis for the treatment of pulmonary arterial hypertension. While preclinical data demonstrated target engagement with a reduction in serotonin levels, the ELEVATE-2 clinical trial unfortunately showed that this compound had a negative impact on key hemodynamic and cardiac function parameters in PAH patients. This highlights a significant disconnect between the preclinical models and the clinical reality in this instance. Further research is necessary to fully understand the complex role of the serotonin pathway in human PAH and to determine if other TPH inhibitors with different profiles or alternative therapeutic strategies targeting this pathway may hold promise. The comparison with established PAH therapies underscores the high bar for new treatments in this challenging disease area.

References

Rodatristat Ethyl Worsens Right Ventricular Function in Pulmonary Arterial Hypertension Compared to Placebo, Clinical Trial Shows

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal phase 2b clinical trial (ELEVATE-2) investigating the efficacy and safety of rodatristat ethyl in patients with pulmonary arterial hypertension (PAH) revealed a detrimental effect on right ventricular (RV) function and overall cardiopulmonary hemodynamics when compared to placebo. The study's findings led to the early termination of the trial and its open-label extension, signaling a significant setback for this novel therapeutic approach targeting peripheral serotonin production.

This compound, a tryptophan hydroxylase 1 (TPH1) inhibitor, was developed to reduce the production of peripheral serotonin, a pathway implicated in the pathogenesis of PAH.[1][2] However, the ELEVATE-2 trial demonstrated that this mechanism of action resulted in a negative clinical outcome for patients.

Quantitative Hemodynamic and Functional Outcomes

The ELEVATE-2 trial was a randomized, double-blind, placebo-controlled, multicenter study that enrolled 108 participants with PAH who were on stable background therapy.[3][4] Patients were randomized to receive either placebo, this compound 300 mg twice daily, or this compound 600 mg twice daily for 24 weeks.[3] The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24.[3][4]

While specific quantitative data for echocardiographic measures of right ventricular function such as Tricuspid Annular Plane Systolic Excursion (TAPSE) and Right Ventricular Fractional Area Change (RVFAC) were not detailed in the primary publication, the overall assessment indicated a negative impact on cardiac function.[3] One commentary on the trial noted that changes in TAPSE were marginal and not statistically significant. The study did, however, report on several key hemodynamic parameters and functional outcomes, which are summarized below.

ParameterPlacebo (n=36)This compound 300 mg (n=36)This compound 600 mg (n=36)
Change in PVR from Baseline (%) 5.863.164.2
Change in NT-proBNP from Baseline WorsenedSignificantly WorsenedSignificantly Worsened
Change in 6-Minute Walk Distance (6MWD) WorsenedSignificantly WorsenedSignificantly Worsened
Adverse Events Leading to Discontinuation 8%11%11%

Data sourced from the ELEVATE-2 clinical trial publication.[3][4]

The data clearly indicate that both doses of this compound led to a substantial increase in PVR, the opposite of the intended therapeutic effect.[3] This increase in afterload on the right ventricle likely contributed to the observed worsening of right heart failure markers like N-terminal pro-brain natriuretic peptide (NT-proBNP) and a decline in functional capacity as measured by the 6-minute walk distance.[5]

Experimental Protocols

The ELEVATE-2 trial employed rigorous methodologies to assess the effects of this compound.

Study Design: A phase 2b, randomized, double-blind, placebo-controlled, multicenter trial.[3][4]

Participant Population: 108 adult patients with a confirmed diagnosis of PAH (WHO Group 1), WHO Functional Class II or III, and on a stable regimen of one or more approved PAH therapies for at least 12 weeks prior to screening.[3][6]

Intervention: Participants were randomized in a 1:1:1 ratio to receive either placebo, this compound 300 mg, or this compound 600 mg, administered orally twice daily for 24 weeks.[3]

Key Assessments:

  • Hemodynamics: Right heart catheterization was performed at baseline and at week 24 to measure PVR, mean pulmonary arterial pressure (mPAP), and other hemodynamic parameters.[6][7]

  • Right Ventricular Function: Echocardiography was used to assess RV function, including TAPSE and RVFAC, as secondary endpoints.[8]

  • Functional Capacity: The 6-minute walk distance (6MWD) test was conducted to evaluate exercise capacity.[6]

  • Biomarkers: NT-proBNP levels were measured as an indicator of right heart strain.[6]

  • Safety: Adverse events were monitored throughout the study.[3]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound and the experimental workflow of the ELEVATE-2 trial are illustrated in the following diagrams.

Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 Serotonin Peripheral Serotonin TPH1->Serotonin Synthesis PAH PAH Pathogenesis (Vasoconstriction, Remodeling) Serotonin->PAH Promotes Rodatristat This compound Rodatristat->TPH1 Inhibits

Figure 1: this compound's Mechanism of Action.

Screening Patient Screening (PAH Diagnosis, Stable Therapy) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo (Twice Daily) Randomization->Placebo Rodatristat300 This compound 300mg (Twice Daily) Randomization->Rodatristat300 Rodatristat600 This compound 600mg (Twice Daily) Randomization->Rodatristat600 Treatment 24-Week Treatment Period Placebo->Treatment Rodatristat300->Treatment Rodatristat600->Treatment Endpoint Primary & Secondary Endpoint Assessment (RHC, Echo, 6MWD, Biomarkers) Treatment->Endpoint

Figure 2: ELEVATE-2 Trial Workflow.

References

The Serotonin Saga: Lessons from the Downfall of Rodatristat Ethyl in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

The promising journey of Rodatristat ethyl, a novel therapeutic agent for Pulmonary Arterial Hypertension (PAH), came to an unexpected halt, leaving the scientific community with crucial lessons for future drug development. Despite a strong preclinical rationale and successful target engagement, the Phase 2b ELEVATE-2 trial was terminated due to a failure to demonstrate efficacy and, more concerningly, a negative impact on key disease markers. This guide provides a comprehensive analysis of the this compound trial data, compares its performance with established PAH therapies, and dissects the pivotal lessons learned from its failure.

This compound was designed as a peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin. The hypothesis was that by reducing peripheral serotonin levels, the drug would mitigate the pro-proliferative and vasoconstrictive effects of serotonin on pulmonary artery smooth muscle cells, a key driver of PAH pathology.[1][2] While preclinical models and early clinical studies showed promise in reducing a serotonin biomarker, the pivotal ELEVATE-2 trial revealed a starkly different reality.[3][4][5]

This compound: A Profile of a Failed Candidate

The ELEVATE-2 trial, a randomized, double-blind, placebo-controlled study, evaluated two doses of this compound (300 mg and 600 mg twice daily) in patients with PAH who were already receiving stable background therapy.[6][7][8] The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24.

The results were not only disappointing but also alarming. Treatment with this compound led to a significant increase in PVR compared to placebo.[3][9] Furthermore, several secondary endpoints, including markers of right heart failure (NT-proBNP) and cardiac function, worsened in the treatment arms.[3][9] These findings indicated a detrimental effect on pulmonary hemodynamics and cardiac function, leading to the early termination of the trial.[3][10]

Comparative Analysis: this compound vs. Standard-of-Care PAH Therapies

To understand the magnitude of this compound's failure, it is essential to compare its performance with established PAH treatments. The following tables summarize the efficacy and safety data from key clinical trials of approved PAH therapies, categorized by their mechanism of action.

Data Presentation: Quantitative Comparison of Efficacy and Safety

Table 1: Efficacy of this compound (ELEVATE-2 Trial)

EndpointPlacebo (n=36)This compound 300 mg (n=36)This compound 600 mg (n=36)
Mean Percent Change in PVR from Baseline to Week 24 (SE) 5.8% (18.1)63.1% (18.5)64.2% (18.0)
Change in 6-Minute Walk Distance (6MWD) (meters), Median +2.5-14.50
Change in NT-proBNP (pg/mL), Mean Difference vs. Placebo -+1125.9+866.3

PVR: Pulmonary Vascular Resistance; 6MWD: 6-Minute Walk Distance; NT-proBNP: N-terminal pro-B-type natriuretic peptide. Data sourced from multiple reports on the ELEVATE-2 trial.[3][11]

Table 2: Efficacy of Phosphodiesterase-5 (PDE5) Inhibitors

DrugTrialPrimary EndpointResult
Sildenafil SUPER-1Change in 6MWD at 12 weeksPlacebo-adjusted increase of 26 m[12]
Tadalafil PHIRSTChange in 6MWD at 16 weeksPlacebo-corrected increase of 33 m (40 mg dose)[9][10]

Table 3: Efficacy of Endothelin Receptor Antagonists (ERAs)

DrugTrialPrimary EndpointResult
Bosentan BREATHE-1Change in 6MWD at 16 weeksPlacebo-adjusted increase of 35 m (125 mg dose)[13]
Ambrisentan ARIES-1 & 2Change in 6MWD at 12 weeksPlacebo-corrected increase of 31-59 m[5][14]
Macitentan SERAPHINTime to clinical worsening45% risk reduction vs. placebo (10 mg dose)[2]

Table 4: Efficacy of Prostacyclin Analogs and Receptor Agonists

DrugTrialPrimary EndpointResult
Iloprost (inhaled) AIRImprovement in NYHA class and 6MWDSignificant improvement vs. placebo[15]
Selexipag GRIPHONTime to morbidity/mortality event40% risk reduction vs. placebo[11]

Experimental Protocols: A Look into the Methodologies

A standardized approach is crucial for comparing clinical trial outcomes. Below are the generalized methodologies for the key experiments cited.

ELEVATE-2 Trial Protocol (this compound)
  • Study Design: Phase 2b, multicenter, randomized, double-blind, placebo-controlled.[6][7][8]

  • Patient Population: Adults with PAH (WHO Group 1), WHO Functional Class II or III, on stable background PAH therapy.[7][16]

  • Intervention: this compound (300 mg or 600 mg twice daily) or placebo for 24 weeks.[7]

  • Primary Endpoint: Percent change in PVR from baseline to week 24, measured by right heart catheterization.[6]

  • Secondary Endpoints: Change in 6MWD, NT-proBNP levels, WHO Functional Class, and other hemodynamic parameters.[3][9]

General Protocol for Pivotal PAH Clinical Trials (Comparator Drugs)
  • Study Design: Typically randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients with symptomatic PAH (idiopathic or associated with other conditions).

  • Intervention: The investigational drug at one or more doses, or placebo, for a predefined period (commonly 12-16 weeks for initial efficacy studies).

  • Primary Endpoint: Often the change in 6-minute walk distance (6MWD) from baseline. More recent trials have used time to clinical worsening as a primary endpoint.

  • Secondary Endpoints: Changes in hemodynamic parameters (PVR, mean pulmonary artery pressure), WHO Functional Class, quality of life scores, and biomarkers like NT-proBNP.

Visualizing the Science: Pathways and Lessons Learned

To better understand the scientific rationale and the implications of the this compound trial, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and the key lessons learned.

G cluster_pathway Serotonin Synthesis Pathway Targeted by this compound Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 5-Hydroxytryptophan 5-Hydroxytryptophan Serotonin Serotonin 5-Hydroxytryptophan->Serotonin AADC Vascular_Effects Vasoconstriction Smooth Muscle Cell Proliferation Serotonin->Vascular_Effects TPH1->5-Hydroxytryptophan Rodatristat_ethyl This compound (inhibits) Rodatristat_ethyl->TPH1

Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.

G cluster_workflow Typical PAH Clinical Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Treatment_Period Treatment Period (e.g., 12-24 weeks) Randomization->Treatment_Period Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment Data_Analysis Data_Analysis Endpoint_Assessment->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized workflow for a randomized controlled trial in PAH.

G cluster_lessons Lessons Learned from this compound's Failure Preclinical_Promise Strong Preclinical Rationale & Biomarker Reduction Clinical_Failure Negative Clinical Outcome (Increased PVR, Worsened Cardiac Function) Preclinical_Promise->Clinical_Failure Lesson1 Biomarker ≠ Clinical Benefit Clinical_Failure->Lesson1 Lesson2 Complexity of Serotonin Pathway Clinical_Failure->Lesson2 Lesson3 Limitations of Animal Models Clinical_Failure->Lesson3 Future_Direction Future Drug Development Lesson1->Future_Direction Lesson2->Future_Direction Lesson3->Future_Direction

Caption: Key takeaways from the failure of this compound for future drug development.

Core Lessons for Future Drug Development

The failure of this compound offers several critical lessons for the development of novel therapies, particularly in complex diseases like PAH.

  • Biomarker Engagement Does Not Guarantee Clinical Efficacy: this compound successfully reduced the levels of a serotonin metabolite, indicating that it hit its intended target.[4] However, this did not translate into a clinical benefit. This underscores the importance of choosing biomarkers that are not just mechanistically plausible but are also on the causal pathway of the disease and predictive of clinical outcomes.

  • The Complexity of Biological Pathways: The serotonin signaling pathway is intricate, with diverse and sometimes opposing effects. While excess serotonin can contribute to pulmonary vascular remodeling, it may also have protective roles in the cardiovascular system.[3] The broad inhibition of serotonin synthesis by this compound might have disrupted these protective functions, leading to the observed negative outcomes. Future therapies may need to target specific receptors or downstream signaling molecules to achieve a more nuanced and beneficial effect.

  • Limitations of Preclinical Models: The promising results from animal models of PAH did not predict the outcome in humans.[3][5] This highlights the inherent limitations of these models in fully recapitulating the complexity of human PAH. A greater emphasis on translational research and the development of more predictive preclinical models are crucial to improve the success rate of clinical trials.

  • The Importance of Comprehensive Safety and Efficacy Assessment: The ELEVATE-2 trial's design, which included rigorous hemodynamic and cardiac function assessments, was critical in identifying the detrimental effects of this compound. This emphasizes the need for comprehensive and sensitive endpoints in early-phase clinical trials to detect both potential efficacy and harm.

References

Safety Operating Guide

Personal protective equipment for handling Rodatristat Ethyl

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Rodatristat Ethyl (CAS No. 1673571-51-1), a first-in-class oral tryptophan hydroxylase 1 (TPH1) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times.
GogglesRecommended for splash protection.
Hand Protection GlovesWear suitable protective gloves.
Respiratory Protection Dust MaskUse a dust mask when handling powder.
RespiratorA respirator may be required for larger quantities or in poorly ventilated areas. Consult with your institution's safety officer.
Body Protection Protective ClothingWear appropriate protective clothing, such as a lab coat.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe workspace. The following procedural guidance outlines the lifecycle of this compound in a laboratory setting, from receiving to disposal.

Handling and Storage
  • Handling: Handle this compound in a well-ventilated area. Avoid generating dust. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. Recommended storage conditions are at -20°C for up to 3 years as a powder. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and unused product, in designated, sealed containers.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

While specific experimental protocols for this compound are proprietary and depend on the research context, a general understanding of its use in preclinical studies can inform safe handling practices. In animal studies, this compound has been administered orally to rats at doses of 100 or 200 mg/kg once daily for 28 days to evaluate its effect on pulmonary arterial hypertension.[1] Researchers preparing formulations for such studies should perform these activities in a chemical fume hood with appropriate PPE to avoid inhalation of the powder.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound, from initial receipt to final disposal, to ensure a safe and compliant process.

start Receiving storage Secure Storage (-20°C Powder) start->storage Inspect & Log ppe Don Personal Protective Equipment storage->ppe Prepare for Handling weighing Weighing and Formulation (in Ventilated Enclosure) ppe->weighing Proceed to Formulation experiment Experimental Use weighing->experiment Transfer Material waste_collection Segregated Waste Collection weighing->waste_collection Collect Contaminated Items decontamination Decontamination of Work Area and Equipment experiment->decontamination Post-Experiment experiment->waste_collection Collect Unused Material decontamination->waste_collection Collect Contaminated Items disposal Hazardous Waste Disposal waste_collection->disposal Follow Institutional Protocol end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.